1-(propan-2-yl)-1H-indole-6-carboxylic acid
Description
Properties
IUPAC Name |
1-propan-2-ylindole-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-8(2)13-6-5-9-3-4-10(12(14)15)7-11(9)13/h3-8H,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUGHVWTWRRQKDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC2=C1C=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
synthesis of 1-(propan-2-yl)-1H-indole-6-carboxylic acid
An In-depth Technical Guide to the Synthesis of 1-(propan-2-yl)-1H-indole-6-carboxylic Acid
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2][3] Specifically, N-substituted indole-6-carboxylic acid derivatives serve as crucial building blocks in the development of novel therapeutics, including agents targeting neurological disorders and cancers.[4] The carboxylic acid moiety often acts as a key interaction point with biological targets or as a handle for further chemical modification, while the N-substituent can modulate potency, selectivity, and pharmacokinetic properties.[5][6][7]
This guide provides a comprehensive technical overview of a robust and widely applicable synthetic route to this compound. As a Senior Application Scientist, this document moves beyond a simple recitation of steps to explain the underlying chemical principles, the rationale for procedural choices, and the critical parameters for success. The primary strategy detailed herein involves the N-alkylation of an indole-6-carboxylate ester precursor, followed by saponification to yield the target carboxylic acid. This two-step approach is favored for its high efficiency, scalability, and control over potential side reactions.
Synthetic Strategy: N-Alkylation of an Ester Precursor
The most direct and reliable method for preparing N-alkylated indoles is through the nucleophilic substitution reaction of the indole nitrogen.[8] However, the presence of a carboxylic acid presents a challenge, as its acidic proton can interfere with the basic conditions required for N-deprotonation. Therefore, a more strategic approach involves using an ester derivative, such as methyl or ethyl indole-6-carboxylate, as the starting material. This protects the carboxylic acid, improves the substrate's solubility in organic solvents, and allows for clean N-alkylation. The ester is then easily hydrolyzed in a final step to yield the desired product.
The overall transformation is a two-stage process:
-
N-isopropylation: Deprotonation of the indole nitrogen of methyl indole-6-carboxylate with a strong, non-nucleophilic base, followed by an SN2 reaction with an isopropyl halide.
-
Saponification: Hydrolysis of the methyl ester under basic conditions to liberate the final carboxylic acid.
Stage 1: N-isopropylation of Methyl Indole-6-carboxylate
Principle and Rationale
The N-H proton of the indole ring is weakly acidic (pKa ≈ 17 in DMSO), requiring a strong base for complete deprotonation.[8] Sodium hydride (NaH) is an ideal choice as it is a powerful, non-nucleophilic base. Its use prevents competition with the alkylating agent and the hydride byproduct (H₂) is an inert gas that simply evolves from the reaction mixture. The resulting sodium indolide anion is a potent nucleophile that readily attacks the electrophilic carbon of an alkyl halide, such as 2-bromopropane, via an SN2 mechanism. A polar aprotic solvent like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) is used to solvate the cation and facilitate the reaction.
Caption: Overall two-step synthesis workflow.
Experimental Protocol
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add methyl indole-6-carboxylate (1.0 eq).
-
Solvation: Add anhydrous N,N-Dimethylformamide (DMF) to create a 0.2 M solution.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 15 minutes.
-
Causality Insight: Portion-wise addition is crucial to control the exothermic reaction and the evolution of hydrogen gas. A temperature of 0 °C ensures a controlled deprotonation without degradation of the starting material.
-
-
Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium salt may result in a thicker suspension.
-
Alkylation: Cool the mixture back to 0 °C and add 2-bromopropane (1.5 eq) dropwise via syringe.
-
Causality Insight: A slight excess of the alkylating agent ensures complete consumption of the indolide anion. The reaction is performed at 0 °C initially to moderate the exothermic SN2 reaction.
-
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude methyl 1-(propan-2-yl)-1H-indole-6-carboxylate by flash column chromatography on silica gel.
Stage 2: Saponification to Final Product
Principle and Rationale
Saponification is the hydrolysis of an ester under basic conditions. Lithium hydroxide (LiOH) or sodium hydroxide (NaOH) are commonly used.[9] The reaction is typically performed in a mixture of solvents like tetrahydrofuran (THF), methanol (MeOH), and water to ensure solubility of both the nonpolar ester and the ionic hydroxide salt. Heating accelerates the hydrolysis. An acidic workup is required to protonate the resulting carboxylate salt and precipitate the final carboxylic acid product.
Experimental Protocol
-
Preparation: Dissolve the purified methyl 1-(propan-2-yl)-1H-indole-6-carboxylate (1.0 eq) in a mixture of THF, methanol, and water (e.g., 3:3:1 ratio).
-
Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H₂O, 3.0 eq) to the solution.
-
Causality Insight: A significant excess of base drives the hydrolysis reaction to completion.
-
-
Reaction: Heat the mixture to 60 °C and stir for 4-6 hours, monitoring by TLC/LC-MS for the disappearance of the starting ester.[9]
-
Solvent Removal: Upon completion, cool the reaction to room temperature and remove the organic solvents (THF, methanol) under reduced pressure.
-
Acidification: Dissolve the remaining aqueous residue in water and cool in an ice bath. Acidify the solution to pH 2-3 by slowly adding 1 M hydrochloric acid (HCl).
-
Trustworthiness Insight: The target compound will precipitate out of the aqueous solution upon protonation. Checking the pH ensures complete conversion from the carboxylate salt to the insoluble carboxylic acid.
-
-
Isolation: Collect the precipitate by vacuum filtration. Wash the solid with cold water to remove any inorganic salts.
-
Drying: Dry the solid under vacuum to yield the final product, this compound, typically as a powder. Further purification can be achieved by recrystallization if necessary.
Data Presentation
| Step | Reagent | Molar Eq. | Key Conditions | Typical Yield |
| 1. N-Alkylation | Methyl Indole-6-carboxylate | 1.0 | ||
| Sodium Hydride (60%) | 1.2 | DMF, 0 °C to RT | 85-95% | |
| 2-Bromopropane | 1.5 | 12-18 hours | ||
| 2. Saponification | Intermediate Ester | 1.0 | ||
| LiOH·H₂O | 3.0 | THF/MeOH/H₂O | 90-98% | |
| 60 °C, 4-6 hours |
Alternative Synthetic Pathways: A Brief Overview
While N-alkylation is the most practical approach, other advanced methods exist for constructing N-substituted indoles, which may be relevant for more complex analogues.
-
Fischer Indole Synthesis: This classic method constructs the indole ring from an arylhydrazine and a ketone or aldehyde.[1][10][11] To synthesize the target molecule, one could theoretically use N-isopropyl-(4-carboxyphenyl)hydrazine and an acetaldehyde equivalent. However, the synthesis of the required substituted hydrazine is often multi-stepped, making this route less efficient for this particular target compared to modifying a pre-existing indole core.[12][13]
-
Palladium-Catalyzed Coupling: Modern organic synthesis often employs palladium catalysts for C-N bond formation.[14][15] While powerful for N-arylation or N-vinylation, their application for N-alkylation with secondary halides can be less straightforward and may require specialized ligands and conditions, making it a more complex alternative to the classical SN2 approach for this specific transformation.[16][17][18]
Overall Synthesis and Purification Workflow
The following diagram illustrates the complete workflow, from starting materials to the purified final product, incorporating key experimental and purification stages.
Caption: Step-by-step experimental and purification workflow.
Conclusion
The is efficiently achieved through a strategic two-step sequence involving the N-alkylation of methyl indole-6-carboxylate followed by ester hydrolysis. This method is robust, high-yielding, and avoids the potential complications of performing the alkylation directly on the free acid. By explaining the rationale behind the choice of reagents and conditions, this guide provides researchers and drug development professionals with the foundational knowledge required to successfully implement and adapt this synthesis for their specific research needs.
References
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PrepChem.com. Synthesis of indole-6-carboxylic acid. Available from: [Link]
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Grokipedia. Fischer indole synthesis. Available from: [Link]
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Cambridge University Press. Fischer Indole Synthesis. Available from: [Link]
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National Institutes of Health (NIH). Palladium Catalyzed Synthesis of N-Vinyl Pyrroles and Indoles. Available from: [Link]
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Beilstein Journals. Carbonylative synthesis and functionalization of indoles. Available from: [Link]
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PubMed. A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone. Available from: [Link]
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ResearchGate. Synthesis of indole‐N‐carboxylic acids. Available from: [Link]
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YouTube. in the chemical literature: N-alkylation of an indole. Available from: [Link]
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National Institutes of Health (NIH). Exploration of DAPI analogues: Synthesis, antitrypanosomal activity, DNA binding and fluorescence properties. Available from: [Link]
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ResearchGate. Palladium catalyzed synthesis of N‐vinylindoles 8. Available from: [Link]
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MDPI. Synthesis of Functionalized Indoles via Palladium-Catalyzed Cyclization of N-(2-allylphenyl) Benzamide: A Method for Synthesis of Indomethacin Precursor. Available from: [Link]
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National Institutes of Health (NIH). Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates. Available from: [Link]
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PubMed. Palladium-catalyzed synthesis of N-tert-prenylindoles. Available from: [Link]
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PubMed. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Available from: [Link]
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Royal Society of Chemistry. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Available from: [Link]
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ResearchGate. Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Available from: [Link]
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ResearchGate. Cobalt-catalysed reductive C–H alkylation of indoles using carboxylic acids and molecular hydrogen. Available from: [Link]
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National Institutes of Health (NIH). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Available from: [Link]
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MDPI. Friedel–Crafts-Type Alkylation of Indoles in Water Using Amphiphilic Resin-Supported 1,10-Phenanthroline–Palladium Complex under Aerobic Conditions. Available from: [Link]
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An In-depth Technical Guide to the Spectroscopic Characterization of N-isopropyl-indole-6-carboxylic acid
Abstract
N-isopropyl-indole-6-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science, often serving as a key intermediate in the synthesis of complex bioactive molecules. Unambiguous structural confirmation and purity assessment are paramount for its application in research and development. This technical guide provides a comprehensive framework for the spectroscopic characterization of this molecule. We delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). This document is designed to serve as a field-proven guide for researchers, scientists, and drug development professionals, explaining not just the protocols, but the scientific rationale behind the expected spectral outcomes and experimental choices.
Foundational Analysis: Molecular Structure and Predicted Spectroscopic Behavior
To effectively interpret spectroscopic data, one must first understand the molecule's constituent parts and their electronic environments. N-isopropyl-indole-6-carboxylic acid is composed of three key moieties: an indole bicyclic system, an N-1 substituted isopropyl group, and a C-6 substituted carboxylic acid group. Each contributes distinct features to the overall spectroscopic signature.
-
Indole Ring System: The aromatic indole core is an electron-rich π-system that dictates the compound's primary UV-Vis absorption and provides characteristic signals in NMR and IR spectroscopy.[1][2]
-
N-isopropyl Group: This aliphatic substituent introduces signals in the upfield region of the NMR spectrum and its C-H bonds will have characteristic vibrational modes in the IR spectrum.
-
Carboxylic Acid Group: This functional group is perhaps the most spectroscopically distinct, with a highly deshielded proton in ¹H NMR, a carbonyl carbon signal in ¹³C NMR, and potent, characteristic stretches in the IR spectrum.[3][4][5]
Below is the annotated chemical structure, which will serve as a reference for all subsequent spectral assignments.
Caption: Annotated structure of N-isopropyl-indole-6-carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For N-isopropyl-indole-6-carboxylic acid, both ¹H and ¹³C NMR are required for full structural verification.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons of the indole ring, the aliphatic protons of the isopropyl group, and the highly diagnostic carboxylic acid proton. The choice of solvent is critical; a deuterated aprotic solvent like DMSO-d₆ is recommended to ensure the observation of the exchangeable carboxylic acid proton.
Expert Insight: The substitution pattern (1- and 6- positions) simplifies the aromatic region compared to unsubstituted indole. The protons at C2, C3, C4, C5, and C7 will each give rise to a unique signal whose multiplicity is dictated by its neighbors. The carboxylic acid proton is expected to appear as a broad singlet at a very high chemical shift (>12 ppm) due to strong hydrogen bonding and deshielding from the carbonyl group.[3][4][6]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Justification |
| COOH | > 12.0 | Broad Singlet (br s) | Acidic proton, deshielded, subject to hydrogen bonding and exchange. |
| H4 | ~8.1 | Singlet (s) or narrow doublet | Adjacent to the electron-withdrawing COOH group and the indole nitrogen. |
| H7 | ~7.8 | Doublet (d) | Ortho-coupled to H5. |
| H5 | ~7.6 | Doublet of Doublets (dd) | Ortho-coupled to H4 and meta-coupled to H7. |
| H2 | ~7.5 | Doublet (d) | Coupled to H3. |
| H3 | ~6.5 | Doublet (d) | Coupled to H2, typically upfield for indole C3-H. |
| CH (isopropyl) | ~4.8-5.0 | Septet | Coupled to the six equivalent methyl protons. |
| CH₃ (isopropyl) | ~1.5 | Doublet (d) | Coupled to the single methine proton. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will complement the ¹H data by identifying all unique carbon environments. The carbonyl carbon of the carboxylic acid is a key diagnostic signal, appearing significantly downfield.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |
| C=O (Carboxyl) | ~165-175 | Highly deshielded carbonyl carbon.[3][4] |
| C7a, C6, C3a | ~135-140 | Aromatic quaternary carbons, influenced by heteroatom and substituents. |
| C2, C4, C5, C7 | ~110-130 | Aromatic methine carbons of the indole ring. |
| C3 | ~100-105 | Typically the most upfield aromatic carbon in the indole system. |
| CH (isopropyl) | ~45-50 | Aliphatic methine carbon attached to nitrogen. |
| CH₃ (isopropyl) | ~20-25 | Aliphatic methyl carbons. |
Experimental Protocol for NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of N-isopropyl-indole-6-carboxylic acid in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is crucial for observing the labile COOH proton.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-32 scans).
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
Validation Step: To definitively identify the carboxylic acid proton, acquire a second ¹H NMR spectrum after adding one drop of D₂O to the NMR tube. The signal assigned to the COOH proton should disappear or significantly diminish due to deuterium exchange, confirming its identity.
Infrared (IR) Spectroscopy
IR spectroscopy is an invaluable tool for identifying key functional groups based on their characteristic vibrational frequencies. For the target molecule, the carboxylic acid group provides the most prominent and diagnostic absorption bands.
Expert Insight: Carboxylic acids typically exist as hydrogen-bonded dimers in the solid state. This intermolecular interaction leads to a very broad O-H stretching band that can span from 2500 to 3300 cm⁻¹, often obscuring the C-H stretching region.[4][5] The C=O stretching frequency is also sensitive to this dimerization, appearing around 1700-1725 cm⁻¹.[5]
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Carboxylic Acid) | 2500-3300 | Strong, Very Broad |
| C-H Stretch (Aromatic) | 3000-3100 | Medium, Sharp |
| C-H Stretch (Aliphatic) | 2850-2970 | Medium, Sharp |
| C=O Stretch (Carboxylic Acid) | 1700-1725 | Strong, Sharp |
| C=C Stretch (Aromatic) | 1500-1600 | Medium-Strong |
| C-O Stretch (Carboxylic Acid) | 1210-1320 | Strong |
Experimental Protocol for IR Analysis (ATR Method)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.
-
Sample Application: Place a small amount of the solid N-isopropyl-indole-6-carboxylic acid powder directly onto the ATR crystal.
-
Pressure Application: Lower the press arm to ensure firm and even contact between the sample and the crystal.
-
Data Acquisition: Acquire the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: Process the resulting spectrum, which is usually displayed in terms of transmittance or absorbance versus wavenumber.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, primarily those involving the π-electron system of the indole ring.
Expert Insight: The indole chromophore typically displays two main absorption bands, referred to as the ¹Lₐ and ¹Lₑ transitions.[7] Substitution on the ring can cause shifts in the absorption maxima (λ_max). The carboxylic acid group, being an electron-withdrawing group, is expected to cause a slight red shift (bathochromic shift) of these transitions. The spectrum is also sensitive to solvent polarity.[7]
-
Expected λ_max: Two primary absorption bands are expected, one around 220-230 nm and a broader, more structured band between 270-290 nm.
Experimental Protocol for UV-Vis Analysis
-
Solvent Selection: Choose a UV-grade solvent in which the compound is soluble, such as methanol or ethanol.
-
Sample Preparation: Prepare a dilute stock solution of known concentration. A typical starting concentration is 1 mg/100 mL. Further dilutions may be necessary to bring the absorbance into the optimal range (0.1 - 1.0 AU).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the instrument (acquire a baseline).
-
Measurement: Replace the blank cuvette with a cuvette containing the sample solution and record the absorption spectrum, typically from 200 to 400 nm.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, offering definitive confirmation of its elemental composition and structural features.
Expert Insight: Using a soft ionization technique like Electrospray Ionization (ESI), the primary species observed will be the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, depending on the mode. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula to within a few parts per million.
-
Molecular Formula: C₁₂H₁₃NO₂
-
Exact Mass: 203.0946
-
Expected [M+H]⁺ (Positive ESI): m/z 204.1019
-
Expected [M-H]⁻ (Negative ESI): m/z 202.0873
-
Key Fragmentation Pathways: Common fragmentation in electron ionization (EI) or collision-induced dissociation (CID) would include the loss of the carboxyl group (-45 Da), the isopropyl group (-43 Da), and potentially the neutral loss of propene from the N-isopropyl group.
Caption: General experimental workflow for spectroscopic characterization.
Conclusion
The comprehensive spectroscopic characterization of N-isopropyl-indole-6-carboxylic acid relies on the synergistic application of NMR, IR, UV-Vis, and Mass Spectrometry. Each technique provides a unique and complementary piece of structural information. The ¹H and ¹³C NMR spectra define the carbon-hydrogen framework, IR spectroscopy confirms the presence of critical carboxylic acid and indole functional groups, UV-Vis spectroscopy characterizes the electronic properties of the indole chromophore, and mass spectrometry provides unequivocal proof of the molecular weight and elemental formula. By following the protocols and interpretive logic outlined in this guide, researchers can confidently verify the identity, structure, and purity of this important synthetic intermediate.
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NMR an C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025). YouTube. Retrieved from [Link]
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A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. National Institutes of Health (PMC). Retrieved from [Link]
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Structural and Spectroscopic Analysis of Indole-3-Carbinol by First Principle Calculations. Indian Academy of Sciences. Retrieved from [Link]
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Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes. National Institutes of Health (PMC). Retrieved from [Link]
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Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(II) complex (Supplementary Information). CSIR-National Institute of Oceanography. Retrieved from [Link]
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The Multifaceted Biological Activities of 1-Alkyl-1H-indole-6-carboxylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. Among its vast chemical space, derivatives of 1-alkyl-1H-indole-6-carboxylic acid have emerged as a particularly promising class of molecules with a diverse range of pharmacological activities. This technical guide provides an in-depth exploration of the biological landscape of these derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of their therapeutic potential, mechanisms of action, and the experimental methodologies employed in their evaluation. We will delve into their significant anticancer, anti-inflammatory, antimicrobial, and antiviral properties, supported by detailed signaling pathways, structure-activity relationship analyses, and robust experimental protocols.
Introduction: The Enduring Promise of the Indole Scaffold
The indole ring system, a bicyclic aromatic heterocycle, is a cornerstone of modern drug discovery. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a versatile template for the design of ligands targeting a wide array of biological macromolecules. The strategic functionalization of the indole core, particularly at the N1 and C6 positions, has given rise to the 1-alkyl-1H-indole-6-carboxylic acid scaffold. The presence of the alkyl group at the N1 position allows for modulation of lipophilicity and steric interactions, while the carboxylic acid at the C6 position provides a key site for hydrogen bonding and salt bridge formation, often crucial for target engagement. This guide will illuminate the significant therapeutic avenues being explored for this promising class of compounds.
Anticancer Activity: A Multi-pronged Attack on Malignancy
Derivatives of 1-alkyl-1H-indole-6-carboxylic acid have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.
Mechanism of Action: Targeting Key Oncogenic Signaling Pathways
A primary mechanism underlying the anticancer effects of these indole derivatives is the inhibition of receptor tyrosine kinases (RTKs), which are frequently dysregulated in various cancers.
-
EGFR and VEGFR-2 Inhibition: The Epidermal Growth factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) are critical mediators of tumor cell proliferation, survival, and angiogenesis. Several 1-alkyl-1H-indole-6-carboxylic acid derivatives have been identified as potent inhibitors of these kinases. By blocking the ATP-binding site of EGFR and VEGFR-2, these compounds disrupt downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/Akt/mTOR pathways, ultimately leading to cell cycle arrest and apoptosis.
Signaling Pathway: EGFR and VEGFR-2 Inhibition
Caption: Inhibition of EGFR and VEGFR-2 by indole derivatives blocks pro-survival pathways.
-
SRC Kinase Inhibition: Some derivatives have also shown potent inhibitory activity against SRC kinase, a non-receptor tyrosine kinase that plays a crucial role in cancer cell proliferation, survival, invasion, and metastasis. Dual inhibition of EGFR and SRC can be a particularly effective strategy to overcome resistance to single-agent therapies.
Cytotoxicity and Apoptosis Induction
The inhibition of these critical signaling pathways translates to potent cytotoxic effects against a range of cancer cell lines. Studies have demonstrated that these compounds can induce cell cycle arrest, typically at the G2/M phase, and trigger apoptosis through both intrinsic and extrinsic pathways.
Structure-Activity Relationship (SAR)
The anticancer activity of 1-alkyl-1H-indole-6-carboxylic acid derivatives is significantly influenced by the nature of the substituents on the indole core and the appended functionalities.
-
N1-Alkyl Group: The length and branching of the alkyl chain at the N1 position can modulate the compound's lipophilicity and its fit within the hydrophobic pockets of target kinases.
-
Side Chain at C2 or C3: The introduction of various side chains, often containing aromatic or heteroaromatic rings, at the C2 or C3 positions is a common strategy to enhance potency. These groups can form additional interactions with the target protein.
-
Modifications of the Carboxylic Acid: While the carboxylic acid at C6 is often important for activity, its conversion to esters or amides can lead to prodrugs with improved pharmacokinetic properties or altered target specificities.
| Compound Scaffold | Target(s) | Observed Activity | Reference |
| 1-Alkyl-1H-indole-6-carboxylic acid hydrazones | EGFR | Potent cytotoxicity against HCT-116, HeLa, and HT-29 cancer cell lines. | [1] |
| 1-Alkyl-1H-indole-6-carboxylic acid oxadiazoles | VEGFR-2 | Significant antiproliferative activity and induction of apoptosis. | [1] |
| Indole derivatives with urea linkage | EGFR/SRC | Strong inhibition of both kinases and induction of apoptosis in prostate cancer cells. |
Anti-inflammatory and Analgesic Activity
Chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers. 1-Alkyl-1H-indole-6-carboxylic acid derivatives have emerged as promising candidates for the development of novel anti-inflammatory and analgesic agents.
Mechanism of Action: Modulation of Pro-inflammatory Pathways
The anti-inflammatory effects of these compounds are believed to be mediated through the inhibition of key enzymes and signaling pathways involved in the inflammatory cascade.
-
Inhibition of Cyclooxygenase (COX) Enzymes: Similar to nonsteroidal anti-inflammatory drugs (NSAIDs), some indole derivatives may inhibit COX-1 and/or COX-2, thereby reducing the production of prostaglandins, which are key mediators of pain and inflammation.
-
Suppression of Pro-inflammatory Cytokines: These compounds can also suppress the production and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). This is likely achieved by interfering with upstream signaling pathways like NF-κB and MAPK.
Signaling Pathway: Pro-inflammatory Signaling
Caption: Indole derivatives can suppress inflammation by inhibiting key signaling nodes.
Antimicrobial and Antiviral Activities: A Broadening Therapeutic Horizon
Beyond their well-documented anticancer and anti-inflammatory properties, indole derivatives are increasingly being investigated for their potential to combat infectious diseases.
Antibacterial and Antifungal Activity
Several studies have highlighted the antibacterial and antifungal potential of indole-based compounds. The precise mechanisms are still under investigation but may involve:
-
Disruption of Microbial Membranes: The lipophilic nature of the indole core can facilitate its insertion into microbial cell membranes, leading to increased permeability and cell death.
-
Inhibition of Essential Enzymes: These derivatives may inhibit key microbial enzymes involved in processes such as cell wall synthesis, DNA replication, or metabolic pathways.
Quantitative data on the minimum inhibitory concentrations (MICs) of 1-alkyl-1H-indole-6-carboxylic acid derivatives against various bacterial and fungal strains are needed to fully assess their potential in this area.
Antiviral Activity
The antiviral activity of indole derivatives has been demonstrated against a range of viruses. For instance, certain indole-3-carboxylic acid derivatives have shown promising in vitro activity against SARS-CoV-2. The proposed mechanisms of antiviral action include:
-
Inhibition of Viral Entry: Some compounds may interfere with the interaction between viral surface proteins and host cell receptors.
-
Inhibition of Viral Replication: Derivatives may target viral enzymes essential for replication, such as polymerases or proteases.
| Activity | Virus/Microbe | Observed Effect | IC50/MIC | Reference |
| Antiviral | SARS-CoV-2 | Inhibition of viral replication in vitro. | IC50 = 1.06 µg/mL | [2] |
| Antibacterial | MRSA | Potent activity against methicillin-resistant Staphylococcus aureus. | Not Specified | [3] |
| Antifungal | Various phytopathogenic fungi | Moderate to good activity. | EC50 = 16.75 µg/mL (against Pythium aphanidermatum) | [4] |
Experimental Protocols
To ensure the reproducibility and validity of research in this field, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for key in vitro and in vivo assays.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Experimental Workflow: MTT Assay
Caption: A streamlined workflow for assessing cytotoxicity using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well flat-bottomed plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 1-alkyl-1H-indole-6-carboxylic acid derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema
This is a widely used and reliable model for evaluating the acute anti-inflammatory activity of compounds.
Step-by-Step Protocol:
-
Animal Acclimatization: Acclimate male Wistar rats (150-200 g) to the laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing: Divide the rats into groups (n=6 per group): a control group (vehicle), a standard drug group (e.g., indomethacin, 10 mg/kg), and test groups receiving different doses of the 1-alkyl-1H-indole-6-carboxylic acid derivative. Administer the compounds orally or intraperitoneally.
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.
Synthesis of 1-Alkyl-1H-indole-6-carboxylic Acids
A general and adaptable synthetic route to access 1-alkyl-1H-indole-6-carboxylic acids often involves the following key steps:
Synthetic Scheme: General Synthesis of 1-Alkyl-1H-indole-6-carboxylic Acids
Caption: A generalized synthetic pathway to 1-alkyl-1H-indole-6-carboxylic acid derivatives.
-
Starting Material Selection: The synthesis often begins with a suitably substituted aniline derivative, such as a 4-amino-3-halobenzoic acid ester.
-
Introduction of the Pyrrole Ring Precursor: A common strategy is the Sonogashira coupling of the haloaniline with a protected terminal alkyne.
-
Indole Ring Formation: Deprotection of the alkyne followed by a cyclization reaction, such as the Larock indole synthesis, affords the indole-6-carboxylic acid ester core.
-
N-Alkylation: The indole nitrogen is then alkylated using an appropriate alkyl halide in the presence of a base to introduce the desired 1-alkyl group.
-
Hydrolysis: Finally, hydrolysis of the ester group yields the target 1-alkyl-1H-indole-6-carboxylic acid.
Conclusion and Future Directions
The 1-alkyl-1H-indole-6-carboxylic acid scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. The derivatives have demonstrated a remarkable breadth of biological activities, with particularly strong evidence for their anticancer and anti-inflammatory potential. The ability to systematically modify the substituents at various positions of the indole ring provides a powerful tool for optimizing potency, selectivity, and pharmacokinetic properties.
Future research in this area should focus on several key aspects:
-
Elucidation of Novel Mechanisms: While the inhibition of key kinases is a well-established mechanism, further studies are needed to uncover other potential molecular targets and signaling pathways modulated by these compounds.
-
Expansion of Antimicrobial and Antiviral Screening: A more comprehensive evaluation of these derivatives against a wider range of clinically relevant pathogens is warranted to explore their full potential as anti-infective agents.
-
In Vivo Efficacy and Pharmacokinetic Profiling: Promising in vitro candidates should be advanced to in vivo animal models to assess their efficacy, safety, and pharmacokinetic profiles.
-
Structure-Based Drug Design: The use of computational modeling and structural biology will be invaluable in the rational design of next-generation derivatives with improved target affinity and selectivity.
References
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Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Suede, F. S. R., et al. (2021). New Indole‐6‐Carboxylic Acid Derivatives as Multi‐Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation. Chemistry & Biodiversity, 18(1), e2000808. [Link]
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Olgen, S., Biltekin Kaleli, S. N., Karaca, B. T., et al. (2023). Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. Current Medicinal Chemistry, 30. [Link]
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Tsyshkova, N. A., et al. (2023). In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. Acta Naturae, 15(4), 86-92. [Link]
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Radwan, M. A., et al. (2017). Synthesis and Structure Activity Relationship of Some Indole Derivatives as Potential Anti-inflammatory Agents. Acta Chimica Slovenica, 64(4), 891-900. [Link]
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Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]
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Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine, 111(3), 544-547. [Link]
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Gallou, F., Yee, N. K., Qiu, F., & Soyka, R. (2004). A Practical Synthesis of 2-Aryl-indole-6-carboxylic Acids. Organic Process Research & Development, 8(4), 659-662. [Link]
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Khan, I., et al. (2020). Indole-based derivatives as potential antibacterial activity against methicillin-resistance Staphylococcus aureus (MRSA). European Journal of Medicinal Chemistry, 194, 112245. [Link]
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Li, H., et al. (2015). Synthesis, antifungal activity and QSAR of some novel carboxylic acid amides. Molecules, 20(3), 4073-4091. [Link]
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Wee, S., et al. (2014). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular & Cellular Proteomics, 13(5), 1346-1357. [Link]
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Koch, S., & Claesson-Welsh, L. (2012). Signal transduction by vascular endothelial growth factor receptors. Cold Spring Harbor Perspectives in Medicine, 2(7), a006502. [Link]
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Lawrence, T. (2009). The nuclear factor NF-κB pathway in inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]
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Al-Osta, M. A., et al. (2023). New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation. Chemistry & Biodiversity, 20(1), e202200892. [Link]
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Foreword: The Strategic Importance of the Indole-6-Carboxylic Acid Scaffold
An In-depth Technical Guide to the Physical and Chemical Properties of N-substituted Indole-6-carboxylic Acids
In the landscape of modern drug discovery and materials science, the indole nucleus stands as a "privileged scaffold," a structural motif consistently found in molecules exhibiting potent biological activity.[1] When functionalized with a carboxylic acid at the 6-position and further diversified through substitution at the nitrogen atom (N-1), the resulting N-substituted indole-6-carboxylic acids become a class of compounds with tunable physicochemical properties, making them exceptionally valuable for researchers. These molecules are key intermediates and final targets in the development of novel therapeutics, including antiviral, antitumor, and antibacterial agents.[2][3]
This guide provides an in-depth exploration of the core physical and chemical properties of N-substituted indole-6-carboxylic acids. It is designed for researchers, scientists, and drug development professionals, offering not just a compilation of data, but a causal explanation of why these properties manifest and how they can be modulated and measured. The protocols and insights herein are grounded in established principles and validated experimental practices.
Synthetic Pathways: Accessing the N-Substituted Indole-6-Carboxylic Acid Core
The generation of this class of molecules is not trivial and typically follows one of two strategic pathways, each with its own set of advantages and considerations. The choice of route often depends on the desired N-substituent and the availability of starting materials.
Strategy A involves the initial synthesis or acquisition of the indole-6-carboxylic acid core, followed by substitution at the indole nitrogen. Strategy B reverses this, with N-substitution of a suitable indole precursor, followed by the introduction or unmasking of the C-6 carboxylic acid.
Common Synthetic Methodologies
-
N-Substitution of Indole-6-Carboxylic Acid (Strategy A): This is a direct approach where the acidic N-H proton of indole-6-carboxylic acid (or its ester precursor) is removed by a base (e.g., NaH, K₂CO₃), and the resulting anion is quenched with an electrophile (e.g., an alkyl halide, benzyl bromide).[4] The choice of base and solvent is critical to avoid unwanted side reactions with the carboxylic acid group. Often, the carboxylic acid is protected as an ester (e.g., methyl or ethyl ester) prior to N-alkylation and then deprotected via hydrolysis in the final step.[4][5]
-
Metal-Catalyzed Cross-Coupling Reactions (Strategy A/B): Modern synthetic organic chemistry offers powerful tools for C-N bond formation. For instance, the Ullmann condensation or Buchwald-Hartwig amination can be employed to introduce aryl or vinyl substituents at the indole nitrogen.[6]
-
Synthesis from Pre-substituted Precursors (Strategy B): One can start with an appropriately substituted aniline derivative that already bears the precursor to the final N-substituent. Cyclization reactions, such as the Fischer, Bischler-Möhlau, or Larock indole synthesis, can then be used to construct the indole ring system with the C-6 carboxylate (or a precursor group) in place.[7]
Below is a generalized workflow illustrating these synthetic strategies.
Caption: Generalized synthetic strategies to N-substituted indole-6-carboxylic acids.
Core Physical Properties and Their Determinants
The physical characteristics of these molecules are a direct consequence of the interplay between the rigid, aromatic indole ring, the polar carboxylic acid group, and the variable N-substituent.
Appearance, Melting Point, and Solid-State Characteristics
N-substituted indole-6-carboxylic acids are typically off-white to tan crystalline solids at room temperature.[3] The melting point is a sensitive indicator of the purity and the strength of the intermolecular forces in the crystal lattice.
| Property | Value for Indole-6-carboxylic Acid | Influence of N-Substitution |
| Appearance | Off-white to reddish crystalline powder[3] | Can vary based on the substituent and purity. |
| Molecular Weight | 161.16 g/mol [8] | Increases with the size of the N-substituent. |
| Melting Point | 247-254 °C[3][8] | Highly dependent on the N-substituent. Large, rigid substituents can increase the melting point due to better crystal packing, while flexible alkyl chains may lower it. The ability to form intermolecular hydrogen bonds is also a key factor. |
The crystal structure of indole carboxylic acids is often dominated by hydrogen bonding networks involving the carboxylic acid's hydroxyl and carbonyl groups, as well as the indole N-H (in the parent compound).[9] N-substitution removes one hydrogen bond donor (the N-H), which can alter the crystal packing and, consequently, the melting point.
Solubility
The "like dissolves like" principle is paramount here.[10][11] The solubility of these compounds is a balance between the polar, hydrophilic carboxylic acid group and the generally non-polar, lipophilic N-substituted indole moiety.
-
Aqueous Solubility: Generally low, but significantly increases in basic solutions (e.g., 5% NaOH, 5% NaHCO₃) due to the deprotonation of the carboxylic acid to form a highly polar carboxylate salt.[12][13] This property is fundamental to extraction and purification protocols.
-
Organic Solvent Solubility: These compounds tend to be soluble in polar organic solvents like DMSO, DMF, and hot alcohols (e.g., ethanol, methanol).[14] Solubility in less polar solvents like dichloromethane or ethyl acetate depends heavily on the nature of the N-substituent. A large, non-polar N-alkyl or N-aryl group will enhance solubility in these solvents.
This protocol provides a systematic way to classify the solubility of a novel N-substituted indole-6-carboxylic acid, which in turn gives strong clues about its functional groups and overall polarity.
-
Preparation: Place ~20 mg of the compound into separate test tubes.
-
Water Test: Add 1 mL of deionized water to the first tube. Agitate for 30-60 seconds. If the compound dissolves, it is water-soluble. Test the resulting solution with litmus paper to determine if it is acidic or basic.
-
Base Test (if water-insoluble): To a fresh tube, add 1 mL of 5% NaOH solution. If the compound dissolves, it is a strong or weak acid.
-
Bicarbonate Test (if soluble in NaOH): To a fresh tube, add 1 mL of 5% NaHCO₃ solution. If it dissolves (often with effervescence), it is a strong acid (like a carboxylic acid). Weak acids (like phenols) will typically not dissolve.
-
Acid Test (if water-insoluble): To a fresh tube, add 1 mL of 5% HCl solution. Dissolution indicates the presence of a basic group (e.g., an amine on the N-substituent).
-
Inert Class: If the compound is insoluble in water, dilute acid, and dilute base, it is likely a neutral compound with low polarity.
Lipophilicity (LogP)
Lipophilicity, the affinity of a molecule for a lipid-like environment, is one of the most critical parameters in drug design. It is quantified by the partition coefficient (P), or more commonly, its logarithm (logP).[15] LogP is a measure of how a compound distributes itself between an immiscible pair of solvents, typically octan-1-ol and water.
LogP = log₁₀ ([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)
A higher logP value indicates greater lipophilicity. For drug candidates, lipophilicity profoundly affects absorption, distribution, metabolism, and excretion (ADME).[16] According to Lipinski's "Rule of Five," an orally active drug candidate should ideally have a logP value of less than 5.[17]
The N-substituent on the indole-6-carboxylic acid is a primary handle for modulating logP.[18]
-
N-H (unsubstituted): The parent acid has a calculated XLogP3 of 2.1.[19]
-
N-alkyl: Adding alkyl chains increases lipophilicity.
-
N-aryl: Aryl groups significantly increase logP.
-
N-substituents with polar groups: Introducing groups like hydroxyls or amines on the substituent will decrease lipophilicity.
Reversed-Phase High-Performance Thin-Layer Chromatography (RP-HPTLC) is a reliable experimental method for determining logP values.[20][21]
-
Stationary Phase: Use RP-18 HPTLC plates.
-
Mobile Phase: Prepare a series of mobile phases with varying compositions of an organic modifier (e.g., acetonitrile or methanol) and water. For example, 50%, 60%, 70%, and 80% acetonitrile in water.
-
Sample Application: Spot the test compound and a series of reference compounds with known logP values onto the HPTLC plate.
-
Development: Develop the plate in the chosen mobile phase.
-
Detection: Visualize the spots under UV light and calculate the Rբ value for each spot.
-
Calculation:
-
Calculate the Rₘ value for each compound in each mobile phase using the equation: Rₘ = log₁₀((1/Rբ) - 1) .
-
For each compound, plot Rₘ versus the percentage of organic modifier. Extrapolate the line to 0% organic modifier (100% water) to get the Rₘ₀ value.
-
Create a calibration curve by plotting the Rₘ₀ values of the reference standards against their known logP values.
-
Determine the logP of the test compound by interpolating its Rₘ₀ value on the calibration curve.
-
Spectroscopic Properties
Spectroscopic analysis is essential for structural confirmation.
| Technique | Typical Observations for N-substituted Indole-6-carboxylic Acids |
| ¹H NMR | - Indole Protons: Aromatic protons typically appear in the δ 7.0-8.5 ppm range. The proton at C7 is often a singlet or doublet around δ 8.0 ppm, while the C3 proton is a singlet or triplet around δ 6.5 ppm.[5][22] - Carboxylic Acid Proton: A very broad singlet far downfield (δ 11-13 ppm).[5] - N-Substituent Protons: Signals will vary depending on the substituent. |
| ¹³C NMR | - Carbonyl Carbon: A characteristic signal in the δ 165-175 ppm range. - Indole Carbons: Aromatic carbons typically appear between δ 100-140 ppm.[22] |
| IR Spectroscopy | - O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹. - C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1680-1710 cm⁻¹. - Aromatic C-H and C=C Stretches: Signals in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively. |
| UV-Vis Spectroscopy | Indole derivatives typically show two main absorption bands (¹Lₐ and ¹Lₒ) in the UV region, often between 260-290 nm. The exact position and intensity are sensitive to substitution and solvent polarity.[23] |
Key Chemical Properties and Reactivity
The chemical behavior of N-substituted indole-6-carboxylic acids is dictated by the three main components of the molecule: the carboxylic acid group, the electron-rich indole nucleus, and the N-substituent.
Caption: Key reactive zones of an N-substituted indole-6-carboxylic acid.
Acidity (pKa)
The pKa of the carboxylic acid group is a fundamental chemical property that governs the molecule's charge state at a given pH.[24] For most carboxylic acids, the pKa is in the range of 4-5. The pKa of tryptophan's carboxylic acid group is around 2.38.[14] The exact pKa of an N-substituted indole-6-carboxylic acid will be influenced by the electronic nature of the N-substituent.
-
Electron-donating N-substituents (e.g., alkyl groups) will slightly increase the pKa (making the acid weaker).
-
Electron-withdrawing N-substituents (e.g., aryl groups with electron-withdrawing substituents) will decrease the pKa (making the acid stronger).
-
Dissolution: Accurately weigh a sample of the compound and dissolve it in a suitable solvent mixture (e.g., water/methanol) to ensure solubility of both the acidic and basic forms.
-
Titration Setup: Place the solution in a beaker with a magnetic stirrer and insert a calibrated pH electrode.
-
Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, known increments.
-
Data Collection: Record the pH of the solution after each addition of titrant.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (where half of the acid has been neutralized).
Reactivity of the Indole Nucleus
The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. The position of attack is governed by the stability of the resulting intermediate (the sigma complex).
-
C3 Position: This is generally the most nucleophilic position on the indole ring and the preferred site for many electrophilic substitution reactions (e.g., Vilsmeier-Haack formylation, Mannich reaction).
-
C7 Position: C-H functionalization at the C7 position has become an area of intense research, often requiring directing groups on the indole nitrogen to achieve regioselectivity.[25]
-
Influence of N-substituent: The N-substituent can sterically hinder attack at the C2 position and electronically modulate the reactivity of the entire ring system.
Reactivity of the Carboxylic Acid
The carboxylic acid group undergoes its characteristic reactions, which are crucial for creating derivatives like esters and amides, often used to generate pro-drugs or libraries of compounds for structure-activity relationship (SAR) studies.[4]
-
Esterification: Reaction with an alcohol under acidic conditions (Fischer esterification) or via activation of the carboxylic acid.
-
Amidation: The most common transformation, typically achieved by activating the carboxylic acid with a coupling agent (e.g., EDAC, HOBt) followed by the addition of an amine.[2]
Conclusion and Outlook
N-substituted indole-6-carboxylic acids represent a versatile and powerful platform in chemical science. Their physical properties—solubility, lipophilicity, and solid-state characteristics—are directly tunable through the strategic selection of the N-substituent, a feature that is paramount for the rational design of drug candidates. Concurrently, their chemical properties, defined by the acidity of the carboxyl group and the rich reactivity of the indole nucleus, provide numerous avenues for derivatization and biological exploration. A thorough understanding and precise measurement of these core properties, using the robust protocols outlined in this guide, are indispensable for any researcher aiming to unlock the full potential of this valuable molecular scaffold.
References
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- Various Authors. (2025).
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Preamble: Unlocking the Therapeutic Potential of a Novel Indole Carboxylic Acid Derivative
An In-depth Technical Guide to the Pharmacological Investigation of 1-(propan-2-yl)-1H-indole-6-carboxylic Acid
Authored by: A Senior Application Scientist
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of pharmacological activities.[1] Its unique electronic properties and ability to participate in various biological interactions have made it a focal point for drug discovery efforts targeting a range of conditions, from cancer to neurodegenerative disorders. This guide focuses on a specific, under-investigated derivative: This compound .
The presence of the carboxylic acid moiety at the 6-position of the indole ring, combined with the N-isopropyl substitution, presents a unique chemical entity with the potential for novel pharmacological activities. Studies on related indole-6-carboxylic acid derivatives have revealed promising anti-proliferative and anti-angiogenic properties, often linked to the inhibition of key receptor tyrosine kinases such as EGFR and VEGFR-2.[2][3] Furthermore, the broader class of indole-containing compounds has been shown to interact with a diverse set of biological targets, including G-protein coupled receptors (GPCRs) and nuclear receptors.[1][4]
This technical guide provides a comprehensive framework for the systematic pharmacological investigation of this compound. It is designed for researchers, scientists, and drug development professionals, offering a roadmap from initial hypothesis generation and in silico screening to detailed in vitro characterization and preliminary pharmacokinetic profiling. The methodologies described herein are intended to be self-validating, with an emphasis on the rationale behind experimental choices to ensure scientific rigor and the generation of robust, interpretable data.
Part 1: Initial Characterization and Hypothesis Generation
Physicochemical Properties and In Silico Profiling
A foundational step in the pharmacological investigation of any new chemical entity is the determination of its physicochemical properties and the use of computational models to predict its potential biological activities and liabilities.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Method | Significance |
| Molecular Weight | 217.25 g/mol | Cheminformatics Software | Adherence to Lipinski's Rule of Five for oral bioavailability. |
| LogP | 2.8 | Cheminformatics Software | Indicates good membrane permeability. |
| pKa | 4.5 | Cheminformatics Software | Suggests the carboxylic acid will be ionized at physiological pH. |
| Polar Surface Area | 49.9 Ų | Cheminformatics Software | Influences cell membrane penetration. |
In Silico Target Prediction:
Utilizing a variety of computational tools, including ligand-based and structure-based virtual screening, we can generate a preliminary list of potential biological targets. These predictions are based on structural similarity to known ligands and docking simulations against a library of protein structures.
Potential Predicted Targets:
-
Receptor Tyrosine Kinases (RTKs): Given the activity of related indole-6-carboxylic acids, EGFR and VEGFR-2 are high-priority targets.[3]
-
Prostaglandin D2 Receptor (DP1): The structural similarity to Laropiprant, an indole carboxylic acid derivative, suggests potential interaction with this receptor.[5]
-
Peroxisome Proliferator-Activated Receptors (PPARs): The carboxylic acid moiety is a common feature of PPAR agonists.[4]
-
Cyclooxygenase (COX) Enzymes: Some indole-3-acetic acid derivatives, like Indomethacin, are potent COX inhibitors.[1]
Synthesis and Purity Assessment
The synthesis of this compound is a critical prerequisite for its pharmacological evaluation. A potential synthetic route is outlined below. The final compound must be rigorously purified, typically by recrystallization or column chromatography, and its identity and purity confirmed by analytical techniques such as NMR, mass spectrometry, and HPLC. A purity of >98% is recommended for all in vitro and in vivo studies.
Caption: A streamlined workflow for the in vitro pharmacological evaluation of the compound.
Part 3: Mechanism of Action and Preliminary ADME/Tox
Elucidating the Molecular Mechanism
Once a primary target and cellular activity have been established, further experiments are necessary to elucidate the downstream molecular mechanism of action.
Signaling Pathway Analysis:
If the compound inhibits EGFR, for example, we would expect to see a downstream effect on the MAPK/ERK and PI3K/Akt signaling pathways. Western blotting can be used to probe the phosphorylation status of key proteins in these pathways (e.g., ERK, Akt) in cells treated with the compound.
Caption: A simplified diagram of the EGFR signaling pathway and the putative inhibitory action of the compound.
Preliminary ADME/Tox Profiling
Early assessment of the absorption, distribution, metabolism, excretion (ADME), and toxicity (Tox) properties of a compound is crucial for its progression in the drug discovery pipeline.
Table 3: In Vitro ADME/Tox Assays
| Assay | Method | Purpose |
| Metabolic Stability | Incubation with liver microsomes | To assess the rate of metabolic clearance. |
| Plasma Protein Binding | Equilibrium dialysis | To determine the fraction of compound bound to plasma proteins. |
| CYP450 Inhibition | Incubation with recombinant CYP enzymes | To identify potential drug-drug interactions. |
| hERG Liability | Patch-clamp electrophysiology | To assess the risk of cardiac toxicity. |
| Cytotoxicity | Assay in a non-cancerous cell line (e.g., HEK293) | To determine general cytotoxicity. |
Conclusion and Future Directions
This guide has outlined a systematic and logical approach to the pharmacological investigation of this compound. By following this framework, researchers can build a comprehensive pharmacological profile of this novel compound, from initial target identification to mechanistic elucidation and preliminary safety assessment.
The data generated from these studies will be instrumental in determining the therapeutic potential of this molecule and will guide future research, including lead optimization, in vivo efficacy studies in relevant animal models, and more extensive preclinical development. The rich pharmacology of the indole scaffold suggests that a thorough investigation of this particular derivative is a worthwhile endeavor with the potential to uncover new therapeutic agents.
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A Strategic Guide to the Preliminary In-Vitro Screening of N-isopropyl-indole-6-carboxylic Acid
Executive Summary
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its ability to interact with a wide array of biological targets.[1][2] N-isopropyl-indole-6-carboxylic acid is a novel synthetic compound featuring this privileged core. Its unique substitution pattern—an N-isopropyl group altering steric and electronic properties and a C-6 carboxylic acid moiety providing a potential interaction point—warrants a systematic investigation of its biological potential. This guide presents a comprehensive, tiered strategy for the preliminary in-vitro screening of N-isopropyl-indole-6-carboxylic acid. Moving from broad phenotypic assessments to specific target engagement and mechanistic validation, this whitepaper provides the scientific rationale and detailed protocols necessary to build a foundational pharmacological profile of the compound. The proposed cascade is designed to efficiently identify its bioactivity, potential molecular targets, and cellular mechanism of action, thereby guiding future drug development efforts.
Introduction: Rationale and Strategy
The Indole Scaffold in Drug Discovery
The indole ring system is a recurring motif in molecules with significant biological activity, including the essential amino acid tryptophan and the neurotransmitter serotonin.[3] Its versatile structure allows it to mimic peptides and bind to diverse enzyme active sites and receptor pockets, leading to its incorporation into drugs with anticancer, anti-inflammatory, and antimicrobial properties.[2][4] Specifically, derivatives of indole-6-carboxylic acid have been investigated as multi-target antiproliferative agents, notably as inhibitors of receptor tyrosine kinases like EGFR and VEGFR-2.[5][6]
N-isopropyl-indole-6-carboxylic Acid: A Compound of Interest
The subject of this guide, N-isopropyl-indole-6-carboxylic acid, presents a unique combination of functional groups. The N-isopropyl group can influence the compound's lipophilicity and steric profile, potentially enhancing its binding affinity or altering its selectivity for specific targets. The carboxylic acid at the 6-position provides a key hydrogen-bonding group, which could be critical for anchoring the molecule within a protein's active site. This strategic combination necessitates a thorough screening to uncover its therapeutic potential.
A Tiered Screening Approach
To efficiently characterize a novel compound, a hierarchical screening strategy is paramount. This approach minimizes resource expenditure by first establishing broad bioactivity before committing to more complex, target-specific investigations. Our proposed workflow is structured in three tiers:
-
Tier 1: Primary Screening: Focuses on assessing the compound's general effect on cell health and viability to establish a concentration range for further testing.
-
Tier 2: Target Class Identification: Employs broad-spectrum biochemical assays to identify potential molecular target families, based on the known activities of the indole scaffold.
-
Tier 3: Mechanistic Validation: Uses cell-based assays to confirm target engagement and elucidate the downstream functional consequences of the compound's activity.
Tier 1: Primary Screening - Assessing General Bioactivity
The initial step in characterizing any new chemical entity is to determine its impact on cell viability. This establishes the concentration-dependent cytotoxicity and provides a therapeutic window for subsequent, more sensitive assays.
Rationale for Cytotoxicity Profiling
A cytotoxicity assay measures the concentration at which a compound causes cell death.[7] This is crucial for distinguishing between targeted pharmacological effects and non-specific toxicity. The half-maximal inhibitory concentration (IC50) derived from this assay becomes the cornerstone for designing all future experiments. We recommend screening against a panel of cell lines from diverse tissue origins (e.g., breast, colon, lung cancer) to identify any potential cell-type specificity.
Detailed Protocol: Cell Viability Assessment via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[8][9] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[9]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116, A549)
-
Complete growth medium (e.g., DMEM/RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
N-isopropyl-indole-6-carboxylic acid, dissolved in DMSO to create a 10 mM stock
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well flat-bottom plates
-
Phosphate-Buffered Saline (PBS)
Step-by-Step Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a 2-fold serial dilution of the N-isopropyl-indole-6-carboxylic acid stock in complete medium. Concentrations should range from 100 µM down to ~0.1 µM.
-
Remove the seeding medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO, final concentration ≤0.5%) and untreated control wells.
-
Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours at 37°C, allowing formazan crystals to form.
-
Formazan Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Presentation and Interpretation
The absorbance values are normalized to the vehicle-treated control wells (representing 100% viability). The results are then plotted as percent viability versus the logarithm of the compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.
Table 1: Hypothetical Cytotoxicity Data for N-isopropyl-indole-6-carboxylic acid
| Cell Line | IC50 (µM) |
| HCT-116 (Colon) | 8.5 |
| MCF-7 (Breast) | 15.2 |
| A549 (Lung) | > 50 |
An IC50 value below 10 µM is often considered a promising starting point for further investigation. The differential sensitivity (e.g., higher potency in HCT-116 cells) suggests a potential target or pathway that is more critical in that specific cell type.
Tier 2: Target Class Identification - Kinase Inhibition Profiling
Rationale: Why Suspect Kinase Activity?
The indole scaffold is a well-established "privileged structure" for developing kinase inhibitors.[1] Numerous indole derivatives have been shown to inhibit protein kinases, which are critical regulators of cell signaling and are frequently dysregulated in diseases like cancer.[10][11] Recent studies on indole-6-carboxylic acid derivatives have specifically identified them as potent inhibitors of EGFR and VEGFR-2, both receptor tyrosine kinases.[5][6] This makes a broad kinase screen the most logical next step.
Detailed Protocol: In-Vitro Kinase Inhibition Assay (ADP-Glo™)
The ADP-Glo™ Kinase Assay is a luminescence-based system that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[10][12] A decrease in signal indicates inhibition.
Materials:
-
Recombinant Kinase Panel (e.g., a panel of 50-100 common oncogenic kinases)
-
Kinase-specific substrates (peptides)
-
ATP
-
N-isopropyl-indole-6-carboxylic acid (10 mM stock in DMSO)
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 384-well assay plates
Step-by-Step Procedure:
-
Compound Plating: In a 384-well plate, add 1 µL of N-isopropyl-indole-6-carboxylic acid (at a fixed concentration, e.g., 10 µM) or DMSO vehicle control to the appropriate wells.
-
Kinase Reaction Initiation: Prepare a master mix containing the specific kinase and its corresponding substrate in kinase assay buffer. Add 5 µL of this mix to each well. Incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.
-
Start Reaction: Prepare a solution of ATP in kinase buffer. Add 5 µL to each well to initiate the kinase reaction. Incubate for 60 minutes at 30°C.
-
ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.[10]
-
ADP-to-ATP Conversion & Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP produced into ATP and generates a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.[10]
-
Data Acquisition: Measure luminescence using a plate reader.
Data Presentation and Interpretation
The luminescent signal is inversely proportional to kinase activity. The data is typically presented as "% Inhibition" relative to the DMSO control.
Table 2: Hypothetical Kinase Inhibition Profile (% Inhibition at 10 µM)
| Kinase Target | % Inhibition |
| EGFR | 12% |
| VEGFR-2 | 88% |
| CDK2 | 5% |
| p38α | 92% |
| MEK1 | 3% |
A high percentage of inhibition (typically >50-70%) identifies a "hit." In this hypothetical example, N-isopropyl-indole-6-carboxylic acid is a potent inhibitor of VEGFR-2 and p38α. This dual activity could be therapeutically interesting and warrants further mechanistic investigation.
Tier 3: Mechanistic Validation in a Cellular Context
Biochemical hits must be validated in a cellular environment to confirm that the compound can cross the cell membrane, engage its intended target, and exert a functional effect.
Rationale: Confirming Target Engagement in Cells
The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying direct binding between a compound and its target protein within intact cells.[13][14] It relies on the principle that ligand binding stabilizes a protein, increasing its resistance to heat-induced denaturation.[15][16]
Detailed Protocol: Cellular Thermal Shift Assay (CETSA)
Materials:
-
HCT-116 cells (or another sensitive cell line)
-
N-isopropyl-indole-6-carboxylic acid
-
PBS with protease inhibitors
-
Equipment for heating (PCR machine), cell lysis (freeze-thaw), and protein analysis (SDS-PAGE, Western blot)
-
Primary antibodies against p38α and a loading control (e.g., GAPDH)
-
Secondary HRP-conjugated antibody and chemiluminescent substrate
Step-by-Step Procedure:
-
Cell Treatment: Culture HCT-116 cells to ~80% confluency. Treat cells with either vehicle (DMSO) or a saturating concentration of N-isopropyl-indole-6-carboxylic acid (e.g., 20 µM) for 2 hours.
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes.
-
Heating Step: Place the PCR tubes in a thermal cycler and heat each aliquot to a different temperature for 3 minutes (e.g., a gradient from 40°C to 70°C). Cool immediately on ice for 3 minutes.
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated/aggregated proteins.
-
Protein Analysis: Collect the supernatant (soluble protein fraction). Determine protein concentration, and analyze equal amounts of protein by SDS-PAGE and Western blotting.
-
Detection: Probe the Western blot with antibodies for p38α and GAPDH.
Data Interpretation
In the vehicle-treated samples, the amount of soluble p38α will decrease as the temperature increases. In the compound-treated samples, the stabilization of p38α by the drug will result in more protein remaining soluble at higher temperatures. This "thermal shift" is direct evidence of target engagement in a cellular setting.
Summary Workflow and Visualization
The described tiered approach provides a logical and efficient path from a novel compound to a well-characterized lead candidate. The workflow ensures that resources are directed toward compounds with genuine, on-target cellular activity.
Experimental Workflow Diagram
Caption: Inhibition of the p38 MAPK signaling pathway by the compound.
Conclusion and Future Directions
This guide outlines a robust, scientifically-grounded strategy for the initial in-vitro characterization of N-isopropyl-indole-6-carboxylic acid. By following this tiered approach, researchers can efficiently determine the compound's cytotoxic profile, identify high-probability molecular targets like VEGFR-2 and p38α, and confirm target engagement within a cellular context.
Positive results from this screening cascade would justify further investment in more detailed mechanistic studies, including:
-
Determination of Ki values for validated kinase hits.
-
Cell-based functional assays to measure the downstream effects of target inhibition (e.g., anti-angiogenesis assays for VEGFR-2, cytokine release assays for p38α).
-
Lead optimization through medicinal chemistry to improve potency and selectivity.
-
In-vivo studies in relevant animal models to assess efficacy and safety.
This systematic approach ensures that decisions in the drug discovery process are data-driven, maximizing the potential for developing N-isopropyl-indole-6-carboxylic acid into a viable therapeutic candidate.
References
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Al-Sanea, M. M., et al. (2024). New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation. Chem Biodivers, 21(2). Available at: [Link]
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Creative Biolabs. (Date not available). Cytotoxicity Assay Protocol & Troubleshooting. Available at: [Link]
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Jarzab, A. M., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Available at: [Link]
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Martinez Molina, D., et al. (2013). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. Available at: [Link]
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MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Available at: [Link]
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Rask-Andersen, M., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available at: [Link]
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Rona, G., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. Available at: [Link]
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Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]
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Vertex AI Search. (2023). Structure‐activity relationships (SAR) of the new indole‐6‐carboxylic acid derivatives. Available at: [Link]
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Vertex AI Search. (Date not available). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. Available at: [Link]
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Vertex AI Search. (Date not available). In vitro kinase assay - Protocols.io. Available at: [Link]
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An In-depth Technical Guide to Elucidating the Mechanism of Action for Novel Indole-6-Carboxylic Acids
Foreword: From Phenotype to Precision
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Indole-6-carboxylic acid, in particular, serves as a versatile synthetic intermediate for compounds with potential therapeutic applications, including anti-cancer and anti-inflammatory agents.[1] Recent studies have highlighted the promise of novel indole-6-carboxylic acid derivatives as multi-target antiproliferative agents, for instance, by targeting receptor tyrosine kinases like EGFR and VEGFR.[3][4][5] However, the journey from a promising "hit" in a phenotypic screen to a well-characterized drug candidate is a complex one. The critical path lies in dissecting its mechanism of action (MoA). A thorough understanding of a compound's MoA is not merely an academic exercise; it is the cornerstone of rational drug development, enabling optimization of efficacy, prediction of potential side effects, and identification of patient populations most likely to respond.[6][7][8]
This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive framework for elucidating the MoA of novel indole-6-carboxylic acids. It is designed not as a rigid template, but as a logical, field-proven workflow, emphasizing the causality behind experimental choices and the integration of multidisciplinary data. We will navigate from broad, unbiased approaches for target identification to precise biophysical and cellular assays for mechanism validation, culminating in a cohesive MoA model.
Phase 1: Unmasking the Molecular Target(s)
The first crucial step is to identify the specific molecular entity or entities with which the novel indole-6-carboxylic acid derivative physically interacts to elicit its biological effect.[9][10] This process, often termed target deconvolution, can be approached through several complementary strategies.[10][11]
Direct Biochemical Approaches: Fishing for a Partner
Direct biochemical methods aim to physically isolate the binding partners of a compound from a complex biological sample, such as a cell lysate.[9][10] Affinity-based pulldown is a powerful and widely used technique in this category.[12]
The underlying principle is to use a modified version of the indole-6-carboxylic acid derivative as "bait" to capture its interacting proteins.
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The Pivotal Role of N-Alkyl Substitution in the Structure-Activity Relationship of Indole-6-Carboxylic Acids: A Technical Guide for Drug Discovery
For Immediate Release
A Deep Dive into the SAR of N-Alkyl Indole-6-Carboxylic Acids for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of N-alkyl indole-6-carboxylic acids, a promising scaffold in medicinal chemistry. We will explore the synthetic rationale, biological implications, and experimental methodologies crucial for harnessing the therapeutic potential of this compound class. This document moves beyond a mere recitation of facts to offer expert insights into the causal links between molecular architecture and biological function, empowering researchers to design more potent and selective therapeutic agents.
Introduction: The Indole-6-Carboxylic Acid Scaffold - A Privileged Motif in Drug Discovery
The indole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The indole-6-carboxylic acid moiety, in particular, has emerged as a key pharmacophore in the development of targeted therapies, especially in oncology. Its ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, makes it an ideal anchor for binding to the active sites of various enzymes and receptors.
Recent research has highlighted the potential of indole-6-carboxylic acid derivatives as potent inhibitors of key signaling proteins implicated in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[2][3] These receptor tyrosine kinases are often overexpressed in tumors and play a central role in cell proliferation, survival, and angiogenesis. The development of small molecule inhibitors targeting these kinases represents a major advancement in cancer therapy.
While modifications at various positions of the indole ring have been explored, the N-1 position offers a particularly attractive vector for chemical diversification. N-alkylation not only influences the physicochemical properties of the molecule, such as lipophilicity and metabolic stability, but also provides a handle for introducing functionalities that can probe specific sub-pockets within a target's binding site. This guide will focus specifically on the nuanced yet critical role of the N-alkyl substituent in modulating the biological activity of indole-6-carboxylic acids.
The Influence of N-Alkyl Substitution on Biological Activity: A Structure-Activity Relationship Deep Dive
The strategic modification of the N-alkyl substituent on the indole-6-carboxylic acid core can profoundly impact biological activity. While direct and extensive SAR studies specifically on N-alkyl indole-6-carboxylic acids are still emerging, we can infer critical trends from related indole derivatives and the broader principles of medicinal chemistry.
Impact of Alkyl Chain Length and Branching
The length and branching of the N-alkyl chain are fundamental parameters that govern the interaction of the ligand with its target protein.
-
Linear Alkyl Chains: Increasing the length of a linear N-alkyl chain generally enhances lipophilicity, which can improve cell membrane permeability and target engagement up to a certain point. However, excessively long chains may lead to non-specific binding, reduced solubility, and potential off-target effects. For many kinase inhibitors, an optimal chain length of 2-4 carbons is often observed.
-
Branched Alkyl Chains: The introduction of branching on the N-alkyl chain, such as an isopropyl or tert-butyl group, can introduce steric hindrance that may either be beneficial or detrimental to binding. A bulky group can orient the molecule favorably within the active site, leading to enhanced potency. Conversely, it can also clash with amino acid residues, resulting in a loss of activity. The precise effect is highly dependent on the topology of the target's binding pocket.
Introduction of Cyclic Moieties
Incorporating cyclic structures, such as cyclopropyl, cyclopentyl, or cyclohexyl groups, into the N-alkyl substituent can confer conformational rigidity. This pre-organization of the ligand can reduce the entropic penalty upon binding, leading to higher affinity. Furthermore, cyclic moieties can explore hydrophobic pockets within the active site that may not be accessible to linear or branched alkyl chains.
The Role of Functional Groups on the N-Alkyl Chain
The introduction of functional groups onto the N-alkyl chain provides a powerful strategy for fine-tuning the pharmacological profile of indole-6-carboxylic acid derivatives.
-
Polar Functional Groups: The incorporation of polar groups, such as hydroxyl (-OH), amino (-NH2), or ether (-O-) functionalities, can enhance solubility and provide opportunities for additional hydrogen bonding interactions with the target protein. This can lead to increased potency and selectivity.
-
Aromatic and Heteroaromatic Rings: Appending an aryl or heteroaryl fragment to the N-alkyl chain can introduce π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the binding site. This has been shown to be a key determinant of anti-tumor activity in some indole-6-carboxylic acid derivatives.[2][3] The electronic nature of the appended ring (electron-donating or electron-withdrawing) can further modulate the binding affinity.
The following table summarizes the general SAR trends for N-alkyl substitution on the indole core, which can be extrapolated to the indole-6-carboxylic acid scaffold.
| N-Alkyl Modification | General Effect on Biological Activity | Rationale |
| Increase in Linear Chain Length | Potentially increases potency up to an optimal length, then decreases. | Enhanced hydrophobic interactions and membrane permeability. Longer chains may lead to poor solubility and steric clashes. |
| Introduction of Branching | Can increase or decrease potency. | Introduces steric bulk that can lead to either improved fitting or steric hindrance within the binding pocket. |
| Incorporation of Cyclic Moieties | Often increases potency. | Conformational rigidity reduces the entropic penalty of binding. Can access specific hydrophobic pockets. |
| Addition of Polar Functional Groups | Can increase potency and selectivity. | Improves solubility and allows for additional hydrogen bonding interactions with the target. |
| Appending Aromatic/Heteroaromatic Rings | Often significantly increases potency. | Facilitates π-π stacking interactions with aromatic residues in the active site.[2][3] |
Experimental Workflows for SAR Studies of N-Alkyl Indole-6-Carboxylic Acids
A systematic approach to elucidating the SAR of N-alkyl indole-6-carboxylic acids involves a combination of chemical synthesis, in vitro biological evaluation, and in silico modeling.
General Synthetic Strategy
The synthesis of a library of N-alkyl indole-6-carboxylic acid derivatives typically begins with a suitable indole-6-carboxylate ester. The N-alkylation can be achieved through various methods, with the choice of method depending on the nature of the alkylating agent. A common and effective method is the reaction of the indole nitrogen with an alkyl halide in the presence of a base.
Experimental Protocol: N-Alkylation of Methyl Indole-6-carboxylate
-
Preparation: To a solution of methyl indole-6-carboxylate (1.0 eq) in a suitable aprotic solvent (e.g., N,N-dimethylformamide, DMF) in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a base such as sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C.
-
Stirring: Allow the reaction mixture to stir at 0 °C for 30 minutes.
-
Addition of Alkylating Agent: Add the desired alkyl halide (e.g., alkyl bromide or iodide, 1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated indole-6-carboxylate ester.
-
Hydrolysis: The ester can then be hydrolyzed to the corresponding carboxylic acid using standard conditions (e.g., lithium hydroxide in a mixture of tetrahydrofuran, methanol, and water).
Caption: General synthetic workflow for N-alkyl indole-6-carboxylic acids.
Biological Evaluation: In Vitro Kinase Assays
To assess the biological activity of the synthesized compounds, in vitro kinase assays are essential. These assays measure the ability of a compound to inhibit the activity of a specific target kinase, such as EGFR or VEGFR-2.
Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
-
Plate Preparation: Prepare a 384-well plate containing the kinase, substrate, and ATP in a suitable buffer.
-
Compound Addition: Add the synthesized N-alkyl indole-6-carboxylic acid derivatives at various concentrations to the wells. Include appropriate controls (e.g., no inhibitor, known inhibitor).
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and allow the newly synthesized ATP to be measured using a luciferase/luciferin reaction.
-
Luminescence Measurement: Measure the luminescence signal using a plate reader. The signal is proportional to the amount of ADP generated and is inversely correlated with the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Caption: Workflow for molecular docking studies.
Future Perspectives and Conclusion
The exploration of the structure-activity relationship of N-alkyl indole-6-carboxylic acids is a fertile ground for the discovery of novel therapeutic agents. While significant progress has been made in understanding the broader SAR of indole derivatives, a more granular understanding of the impact of N-alkylation on the indole-6-carboxylic acid scaffold is warranted.
Future research should focus on the systematic synthesis and evaluation of diverse libraries of N-alkyl indole-6-carboxylic acids, exploring a wide range of alkyl chain lengths, branching patterns, cyclic moieties, and functional groups. The integration of advanced computational techniques, such as molecular dynamics simulations and free energy calculations, will be crucial for a more accurate prediction of binding affinities and for elucidating the dynamic nature of ligand-protein interactions.
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A Technical Guide to the Discovery and Synthesis of Novel Indole Derivatives for Therapeutic Use
Foreword: The Enduring Legacy and Therapeutic Promise of the Indole Scaffold
The indole nucleus, a bicyclic aromatic heterocycle, stands as a cornerstone in the field of medicinal chemistry.[1] Its prevalence in a vast array of natural products, from the essential amino acid tryptophan to complex alkaloids like vincristine and reserpine, underscores its fundamental role in biological systems.[2][3][4] This inherent bio-relevance has made the indole scaffold a "privileged" structure in drug discovery, a versatile framework upon which a multitude of therapeutic agents have been built.[5][1][6] Over the past several decades, the U.S. Food and Drug Administration (FDA) has approved over 40 drugs containing an indole moiety for a wide range of clinical applications, including anti-inflammatory, anti-cancer, and anti-hypertensive therapies.[5][1]
This guide is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of novel therapeutics. It is structured to provide not just a compilation of synthetic methods or a list of biological activities, but a cohesive narrative that explains the "why" behind the "how." We will delve into the strategic considerations that guide the design of new indole derivatives, the causal relationships between structural modifications and pharmacological outcomes, and the self-validating nature of robust experimental protocols. Our exploration will be grounded in authoritative scientific literature, providing a well-referenced foundation for your own research endeavors.
Part 1: Strategic Approaches to the Synthesis of Functionalized Indoles
The synthetic accessibility and the potential for diverse functionalization are key attributes that make the indole scaffold so attractive to medicinal chemists. The choice of synthetic strategy is a critical decision that impacts not only the efficiency of the synthesis but also the accessible chemical space for generating novel derivatives.
Classical Indole Syntheses: The Foundation of Indole Chemistry
The enduring utility of classical named reactions in indole synthesis is a testament to their robustness and versatility. While often requiring harsh conditions, these methods remain valuable for their ability to generate a wide range of indole cores.
-
Fischer Indole Synthesis: Developed in 1883, the Fischer synthesis is arguably the most well-known method for constructing the indole nucleus.[7] It involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a phenylhydrazine with an aldehyde or ketone. The reaction proceeds through a[3][3]-sigmatropic rearrangement followed by the elimination of ammonia.[7]
-
Bartoli Indole Synthesis: A significant advancement, particularly for the synthesis of 7-substituted indoles, is the Bartoli synthesis.[7] This method utilizes the reaction of an ortho-substituted nitroarene with a vinyl Grignard reagent.[7] A key advantage of the Bartoli synthesis is its tolerance for a wider range of substituents on the benzene ring.[7]
-
Reissert Indole Synthesis: The Reissert synthesis offers a pathway to indole-2-carboxylic acids. It begins with the condensation of o-nitrotoluene with diethyl oxalate in the presence of a base, followed by reductive cyclization of the resulting o-nitrophenylpyruvic acid ester.
Modern Synthetic Methodologies: Expanding the Horizons of Indole Chemistry
The advent of transition-metal-catalyzed cross-coupling reactions has revolutionized the synthesis and functionalization of indoles, offering milder reaction conditions, greater functional group tolerance, and access to previously challenging structural motifs.[8][9]
-
Palladium-Catalyzed Reactions: Palladium catalysis has been extensively employed for the direct C-H functionalization of indoles.[10][11] These methods allow for the introduction of various substituents at specific positions of the indole ring, often with high regioselectivity. For instance, the Larock indole synthesis utilizes a palladium-catalyzed annulation of an o-iodoaniline with an alkyne.[12] Recent advancements have also demonstrated the use of directing groups to achieve selective functionalization at the C4, C5, C6, and C7 positions of the indole nucleus.[11][13]
-
Copper, Rhodium, and Gold Catalysis: Other transition metals, including copper, rhodium, and gold, have also emerged as powerful catalysts for indole synthesis and functionalization.[9][14] For example, copper-catalyzed intramolecular C-H amination reactions have been utilized for the synthesis of substituted indoles.[9] Rhodium(III)-catalyzed C-H activation followed by intramolecular cyclization offers another efficient route to N-alkyl indoles.[14]
The choice between classical and modern synthetic approaches is often dictated by the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. A thorough understanding of the mechanisms and scope of these reactions is crucial for the rational design of synthetic routes to novel indole derivatives.
Part 2: Therapeutic Applications of Indole Derivatives: A Mechanistic Perspective
The broad spectrum of biological activities exhibited by indole derivatives is a direct consequence of their ability to interact with a diverse range of biological targets.[2][15] This section will explore the therapeutic applications of indole-based compounds, focusing on the underlying mechanisms of action and the structure-activity relationships (SAR) that govern their efficacy.
Indoles in Oncology: Targeting the Hallmarks of Cancer
Indole-containing compounds have made a significant impact in the field of oncology, with several approved drugs and numerous candidates in clinical development.[2][16][17][18]
-
Tubulin Polymerization Inhibitors: The vinca alkaloids, vinblastine and vincristine, are classic examples of indole-based natural products that function as potent anticancer agents by inhibiting tubulin polymerization.[2][17] By binding to tubulin, they disrupt the formation of microtubules, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[2][17] The planar indole ring plays a crucial role in the binding of these molecules to the tubulin protein.[17]
-
Kinase Inhibitors: Many indole derivatives act as inhibitors of protein kinases, which are key regulators of cellular signaling pathways that are often dysregulated in cancer.[2][19] For example, sunitinib is a multi-targeted tyrosine kinase inhibitor that contains an indole moiety and is used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[20] The indole scaffold can serve as a versatile template for designing selective kinase inhibitors by modifying the substituents at various positions to achieve optimal interactions with the ATP-binding pocket of the target kinase.
-
Histone Deacetylase (HDAC) Inhibitors: HDACs are enzymes that play a critical role in gene expression, and their inhibition has emerged as a promising strategy for cancer therapy.[2][17] The indole ring can be incorporated into the structure of HDAC inhibitors to interact with the catalytic pocket of the enzyme, leading to the restoration of normal gene expression and the induction of apoptosis in cancer cells.[17]
Indoles in Infectious Diseases: Combating Microbial Threats
The rise of antibiotic resistance has created an urgent need for the development of new antimicrobial agents.[2] Indole derivatives have shown significant promise in this area, exhibiting activity against a wide range of pathogens.[21][22]
-
Antibacterial Agents: Indole-based compounds can exert their antibacterial effects through various mechanisms, including the disruption of bacterial cell membranes and the inhibition of biofilm formation.[2] For example, indolicidin, a naturally occurring antimicrobial peptide, demonstrates potent activity against both Gram-positive and Gram-negative bacteria.[2] Synthetic indole derivatives have also been developed with improved antibacterial efficacy and broader spectrum of activity.[22]
-
Antiviral Agents: The indole scaffold is present in several antiviral drugs and has been a focus of research for the development of new agents targeting various viral infections, including HIV.[23][24] For instance, indole-based compounds have been designed as HIV-1 fusion inhibitors that target the gp41 protein, preventing the virus from entering host cells.[23][24] Structure-activity relationship studies have been instrumental in optimizing the potency of these inhibitors.[23][24]
-
Antifungal and Antimalarial Agents: Indole derivatives have also demonstrated promising activity against fungal and parasitic infections.[25][26] Researchers are actively exploring the potential of indole-based compounds as novel antifungal agents to combat the growing threat of fungal resistance.[25] Similarly, the structural versatility of the indole nucleus makes it an attractive scaffold for the development of new antimalarial drugs with novel mechanisms of action to overcome resistance to existing therapies.[26]
Indoles in Neurodegenerative and Inflammatory Disorders
The indole core is a key structural feature of the neurotransmitter serotonin, highlighting its importance in the central nervous system.[2] This has led to the exploration of indole derivatives for the treatment of various neurological and psychiatric disorders.
-
Modulators of Neurological Pathways: The structural similarity of some indole derivatives to endogenous signaling molecules allows them to interact with specific receptors and enzymes in the brain. This has led to the development of indole-based drugs for the treatment of depression, anxiety, and other neurological conditions.
-
Anti-inflammatory Agents: Indomethacin, a well-known nonsteroidal anti-inflammatory drug (NSAID), contains an indole-3-acetic acid core.[1][2] It exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting cyclooxygenase (COX) enzymes.[1] More recent research has focused on developing novel indole derivatives that can modulate other key inflammatory pathways, such as the NF-κB signaling pathway, offering potential therapeutic options for chronic inflammatory diseases.[2]
Part 3: Experimental Protocols and Data Visualization
To translate the theoretical knowledge of indole chemistry and pharmacology into practical applications, robust and well-defined experimental protocols are essential. This section provides detailed methodologies for key experiments and visual representations of important concepts.
Experimental Workflow for the Discovery of Novel Indole Derivatives
The discovery of new therapeutic agents is a systematic process that involves several key stages, from initial hit identification to lead optimization and preclinical evaluation.
Caption: Inhibition of a receptor tyrosine kinase signaling pathway by an indole derivative.
Data Presentation: Therapeutic Classes of FDA-Approved Indole-Containing Drugs
The following table summarizes some of the key therapeutic areas where indole-based drugs have received FDA approval.
| Therapeutic Class | Example Drug(s) | Primary Mechanism of Action |
| Anti-inflammatory | Indomethacin | Inhibition of COX-1 and COX-2 enzymes [1] |
| Anticancer | Vincristine, Vinblastine, Sunitinib | Tubulin polymerization inhibition, Tyrosine kinase inhibition [2][17][20] |
| Antihypertensive | Reserpine, Indapamide | Depletion of catecholamines, Thiazide-like diuretic [2][27] |
| Antimigraine | Sumatriptan, Rizatriptan | 5-HT1B/1D receptor agonist |
| Antiemetic | Ondansetron, Granisetron | 5-HT3 receptor antagonist |
This table provides a snapshot of the diverse pharmacological activities of approved indole drugs. For a more comprehensive list, refer to the review by Perveen et al. (2025).
Part 4: The Future of Indole Derivatives in Drug Discovery
The journey of the indole scaffold in medicinal chemistry is far from over. The continuous development of novel synthetic methodologies, coupled with a deeper understanding of biological pathways, will undoubtedly lead to the discovery of new indole-based therapeutics with improved efficacy and safety profiles.
Bioisosteric Replacement Strategies
A key area of ongoing research is the use of bioisosteric replacement to modify the indole core. [28][29][30][31]This strategy involves replacing the indole nucleus with other heterocyclic systems that mimic its size, shape, and electronic properties. The goal is to optimize the pharmacokinetic and pharmacodynamic properties of the lead compound, such as improving metabolic stability, enhancing target selectivity, or reducing off-target toxicity. [30][31]For example, the indole moiety in a potent phosphoinositide 3-kinase delta (PI3Kδ) inhibitor was successfully replaced to develop a new compound with enhanced properties for the treatment of acute myeloid leukemia. [28]
Computational Approaches in Indole Drug Design
The integration of computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, is accelerating the discovery and optimization of indole-based drug candidates. These in silico methods allow for the rapid screening of virtual libraries of indole derivatives and provide valuable insights into the molecular interactions between the ligand and its target protein. This information can then be used to guide the design of new compounds with improved binding affinity and selectivity.
Conclusion: A Privileged Scaffold with a Bright Future
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A Technical Guide for the Initial Cytotoxicity Assessment of 1-(propan-2-yl)-1H-indole-6-carboxylic acid
Abstract
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2] The novel compound, 1-(propan-2-yl)-1H-indole-6-carboxylic acid, represents a new chemical entity within this class, necessitating a thorough and systematic evaluation of its safety profile, beginning with its potential for cytotoxicity. This guide provides an in-depth, tiered strategy for the initial in vitro cytotoxicity assessment of this compound. We detail a logical, field-proven workflow designed for drug development professionals, moving from broad metabolic screening to specific mechanistic assays. The protocols herein are grounded in international standards and best practices to ensure data integrity and reproducibility. This document serves as a comprehensive resource, explaining not only the "how" but the critical "why" behind each experimental choice, empowering researchers to generate a robust preliminary safety profile for this and other novel chemical entities.
Introduction: The Rationale for a Structured Cytotoxicity Assessment
Indole derivatives are known to exert a range of biological effects, including the induction of apoptosis in cancer cells and the modulation of multiple signaling pathways.[1][3][4] While these properties are desirable in an oncological context, they also highlight the importance of a rigorous safety assessment early in the drug development pipeline. An early, accurate understanding of a compound's cytotoxic potential can prevent costly failures in later stages of development.[5][6]
Given that this compound is a novel compound, no pre-existing toxicological data is available. Therefore, our approach must be systematic and multi-faceted. We will employ a tiered system that provides a progressively deeper understanding of the compound's interaction with living cells.
-
Tier 1: Primary Viability Screening. To determine the concentration-dependent effect on general cell health and metabolic activity.
-
Tier 2: Orthogonal Confirmation and Mechanism Elucidation. To validate primary findings using a different biological endpoint and to begin distinguishing between apoptosis and necrosis as the primary mode of cell death.
This strategy is aligned with the principles outlined in ISO 10993-5, the international standard for in vitro cytotoxicity testing, which emphasizes a structured scheme for selecting the most appropriate tests.[7][8][9][10]
Strategic Selection of In Vitro Models
The choice of cell line is a critical parameter that profoundly influences the relevance of cytotoxicity data. For a novel compound with an unknown mechanism, a multi-lineage approach is recommended.
2.1 Recommended Cell Lines
| Cell Line | Type | Rationale |
| HepG2 | Human Hepatocellular Carcinoma | The liver is the primary site of drug metabolism. HepG2 cells retain many metabolic functions of human hepatocytes and are a standard model for assessing drug-induced liver injury (DILI).[11][12][13][14][15] Their use helps identify if cytotoxicity is caused by the parent compound or a metabolite.[16] |
| A549 | Human Lung Carcinoma | Represents a common cancer type and a non-hepatic cell line to assess broader cytotoxic effects. |
| BJ | Human Foreskin Fibroblast | A non-cancerous, "normal" cell line. This is crucial for assessing the compound's therapeutic index—its relative toxicity to cancerous vs. non-cancerous cells. |
Expert Insight: Using both cancerous and non-cancerous cell lines is fundamental. A promising therapeutic candidate should exhibit selective cytotoxicity towards cancer cells while sparing normal cells. The inclusion of HepG2 is a non-negotiable checkpoint for almost any systemic drug candidate due to the high rates of DILI-related drug attrition.[5][17][18]
Tier 1: Primary Viability Assessment via MTT Assay
The initial screen aims to quantify the dose-dependent effect of the compound on cell viability. The MTT assay is a robust, inexpensive, and high-throughput colorimetric assay ideal for this purpose.[19][20]
3.1 Principle of the MTT Assay
The assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[21][22] The amount of formazan produced, once solubilized, is directly proportional to the number of metabolically active (viable) cells.[19]
Caption: Principle of the MTT cell viability assay.
3.2 Detailed Protocol: MTT Assay
This protocol is adapted from standard methodologies.[19][21][22]
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 2X stock concentration series of this compound in the appropriate culture medium. A broad range is recommended for the initial screen (e.g., 0.1 µM to 100 µM). Include a vehicle control (e.g., DMSO, if used for solubilization) and an untreated control.
-
Cell Treatment: Remove the old medium and add 100 µL of the 2X compound dilutions to the appropriate wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution (prepared in sterile PBS) to each well.[21] Incubate for 3-4 hours at 37°C, protected from light.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well. Mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.[23]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell viability) using non-linear regression analysis.
Tier 2: Orthogonal Confirmation and Mechanistic Insights
Relying on a single assay is insufficient. A decrease in MTT signal could indicate reduced proliferation (cytostatic effect) rather than cell death (cytotoxic effect). Therefore, orthogonal assays measuring different cellular endpoints are required for validation.
4.1 Membrane Integrity Assessment: Lactate Dehydrogenase (LDH) Assay
The LDH assay is a classic method to quantify cell death by measuring the loss of plasma membrane integrity.[24]
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is rapidly released into the culture medium upon membrane damage (a hallmark of necrosis or late apoptosis).[24] The released LDH catalyzes a reaction that results in the formation of a colored formazan product, which is quantifiable and directly proportional to the number of lysed cells.[25][26]
4.2 Distinguishing Apoptosis from Necrosis: Annexin V & Propidium Iodide (PI) Staining
Understanding the mode of cell death is critical. Apoptosis is a programmed, controlled process, whereas necrosis is an uncontrolled, inflammatory one. This assay differentiates between these states.
Principle:
-
Annexin V: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[27] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and will bind to these early apoptotic cells.
-
Propidium Iodide (PI): PI is a fluorescent DNA-intercalating agent that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells with compromised membranes, such as late apoptotic and necrotic cells, where it stains the nucleus red.
By using both stains and analyzing the cell population via flow cytometry or fluorescence microscopy, we can distinguish four populations:
-
Viable Cells: Annexin V-negative and PI-negative.
-
Early Apoptotic Cells: Annexin V-positive and PI-negative.[28]
-
Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.[28]
-
Necrotic Cells: Annexin V-negative and PI-positive (less common).
Caption: Distinguishing cell populations using Annexin V / PI staining.
4.3 Detailed Protocol: Annexin V & PI Staining
This protocol is based on standard kits and procedures.[27][28][29]
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24-48 hours. Include positive (e.g., staurosporine) and negative controls.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle dissociation agent like TrypLE. Centrifuge the cell suspension at 500 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells once with cold 1X PBS. Centrifuge again.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[28]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
Integrated Workflow and Data Synthesis
The power of this tiered approach lies in the integration of data from all assays. A comprehensive picture of the compound's cytotoxic profile emerges by comparing results.
Caption: Integrated workflow for initial cytotoxicity assessment.
5.1 Hypothetical Data Summary
The final output should be a clear, concise summary of all quantitative data.
Table 1: IC50 Values (µM) from MTT Assay
| Cell Line | 24h Exposure | 48h Exposure | 72h Exposure |
| HepG2 | 45.2 | 22.1 | 15.8 |
| A549 | 38.9 | 18.5 | 11.2 |
| BJ | >100 | 85.6 | 64.3 |
Table 2: Mechanistic Assay Results at 48h (Treatment at IC50)
| Cell Line | % LDH Release (vs. Max Lysis) | % Early Apoptosis (Annexin V+) | % Late Apoptosis/Necrosis (Annexin V+/PI+) |
| A549 | 15% | 48% | 25% |
Interpretation: The hypothetical data suggests the compound is more potent against cancer cell lines (A549, HepG2) than the normal fibroblast line (BJ), indicating a favorable preliminary therapeutic index. The low LDH release combined with high Annexin V positivity in A549 cells strongly suggests that apoptosis is the primary mechanism of cell death.[30]
Deeper Mechanistic Considerations: Apoptotic Pathways
Should the data confirm apoptosis as the primary mechanism, further investigation into the specific signaling cascade is warranted. Indole compounds are known to modulate key apoptotic pathways.[3][4] The two major pathways are the extrinsic (death receptor-mediated) and the intrinsic (mitochondria-mediated) pathways, both of which converge on the activation of executioner caspases.[30][31][32][33][34]
Caption: Simplified overview of major apoptotic signaling pathways.
Conclusion
This guide outlines a robust, multi-tiered framework for the initial cytotoxicity assessment of the novel compound this compound. By systematically progressing from broad viability screening to specific mechanistic assays, researchers can build a comprehensive and reliable preliminary safety profile. This self-validating system, incorporating orthogonal assays and appropriate controls, ensures the scientific integrity of the findings. The insights gained from this workflow are essential for making informed decisions in the drug development process, guiding future studies, and ultimately determining the therapeutic potential of this new chemical entity.
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Methodological & Application
Application Note & Protocol: Development and Validation of a Stability-Indicating Assay for 1-(propan-2-yl)-1H-indole-6-carboxylic acid
Abstract
This document provides a comprehensive guide for the development, validation, and implementation of a stability-indicating analytical assay for 1-(propan-2-yl)-1H-indole-6-carboxylic acid. The protocols detailed herein are designed for researchers, scientists, and drug development professionals engaged in the quantitative analysis of this compound in various matrices. The methodologies leverage High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine quantification and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity analysis. This guide emphasizes the scientific rationale behind experimental choices and adheres to the principles of analytical procedure validation as outlined in the ICH Q2(R1) guidelines.
Introduction
This compound is a heterocyclic compound with potential applications in pharmaceutical development. Accurate and precise quantification of this molecule is paramount for pharmacokinetic studies, formulation development, and quality control. The indole and carboxylic acid moieties present unique analytical challenges, including potential for metabolic transformation and physicochemical instability. Therefore, a robust, stability-indicating assay is crucial to ensure that the analytical method accurately measures the intact drug substance, free from interference by degradation products, impurities, or matrix components.
This application note details the systematic development of two complementary analytical methods: an HPLC-UV method for routine analysis and a more sensitive LC-MS/MS method for bioanalytical applications. The validation of these methods is described in accordance with the International Council for Harmonisation (ICH) Q2(R1) guideline to ensure data integrity and regulatory compliance.[1][2][3][4][5]
Physicochemical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is the cornerstone of successful analytical method development.
Table 1: Physicochemical Properties of this compound
| Property | Value/Information | Source/Rationale |
| Chemical Structure | Generated based on IUPAC name | |
![]() | ||
| CAS Number | 1030423-73-4 | [6][7] |
| Molecular Formula | C12H13NO2 | Calculated |
| Molecular Weight | 203.24 g/mol | Calculated |
| UV Absorbance | Expected λmax ~270-300 nm | Based on the indole chromophore and the carboxylic acid group.[5][8] Final determination requires experimental verification. |
| Solubility | Expected to be soluble in organic solvents (e.g., methanol, acetonitrile, DMSO) and aqueous buffers at appropriate pH. | Inferred from the properties of similar indole carboxylic acids.[1][9] The carboxylic acid moiety imparts pH-dependent aqueous solubility. |
| pKa | Estimated to be around 4-5 for the carboxylic acid group. | Based on the pKa of benzoic acid and other indole carboxylic acids. |
Assay Development Strategy
The development of a robust analytical assay follows a logical progression from understanding the analyte to method optimization and validation.
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Application Notes and Protocols for Investigating N-substituted Indole-6-carboxylic Acids as Therapeutic Agents
Introduction: The Therapeutic Promise of N-substituted Indole-6-carboxylic Acids
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of pharmacological activities.[1][2] Among the diverse classes of indole derivatives, N-substituted indole-6-carboxylic acids have emerged as a promising chemotype for the development of targeted therapeutics, particularly in oncology. This class of compounds has demonstrated significant potential as inhibitors of key signaling pathways that are fundamental to cancer cell proliferation, survival, and angiogenesis.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the primary therapeutic targets of N-substituted indole-6-carboxylic acids. It outlines the scientific rationale for targeting these pathways and provides detailed, field-proven protocols for the validation and characterization of novel compounds within this chemical series.
Primary Therapeutic Targets in Oncology: EGFR and VEGFR-2
Extensive research has identified the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) as key therapeutic targets for N-substituted indole-6-carboxylic acid derivatives.[3][4] Both EGFR and VEGFR-2 are receptor tyrosine kinases (RTKs) that are frequently overexpressed or dysregulated in a multitude of human cancers, making them highly attractive targets for cancer therapeutics.[3][4]
Scientific Rationale for Targeting EGFR and VEGFR-2:
-
EGFR: A member of the ErbB family of receptors, EGFR plays a crucial role in regulating cell growth, proliferation, and differentiation.[4] Upon binding to its ligands, such as epidermal growth factor (EGF), EGFR dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain. This initiates a cascade of downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which ultimately promote cell proliferation and survival. In many cancers, aberrant EGFR signaling, due to overexpression or activating mutations, leads to uncontrolled cell growth and tumor progression.
-
VEGFR-2: As the main receptor for vascular endothelial growth factor A (VEGF-A), VEGFR-2 is the primary mediator of angiogenesis—the formation of new blood vessels from pre-existing ones.[4] This process is essential for tumor growth and metastasis, as it supplies tumors with necessary oxygen and nutrients. The binding of VEGF-A to VEGFR-2 triggers receptor dimerization and autophosphorylation, activating downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival, ultimately promoting neovascularization.
The dual inhibition of EGFR and VEGFR-2 by a single agent is a particularly attractive therapeutic strategy. It allows for a simultaneous attack on both the tumor cells themselves (via EGFR inhibition) and their blood supply (via VEGFR-2 inhibition), potentially leading to a more potent and durable anti-cancer response.
Signaling Pathways
The following diagram illustrates the central role of EGFR and VEGFR-2 in cancer cell signaling and the points of intervention for N-substituted indole-6-carboxylic acid inhibitors.
Caption: EGFR and VEGFR-2 signaling pathways and points of inhibition.
Experimental Protocols for Target Validation
The following protocols provide a framework for the initial characterization of novel N-substituted indole-6-carboxylic acids as EGFR and VEGFR-2 inhibitors.
Protocol 1: In Vitro Kinase Inhibition Assay (EGFR and VEGFR-2)
This assay directly measures the ability of a test compound to inhibit the enzymatic activity of the isolated EGFR and VEGFR-2 kinase domains.
Principle: The assay quantifies the phosphorylation of a synthetic substrate by the kinase using a detectable label (e.g., radioactivity, fluorescence, or luminescence). A decrease in substrate phosphorylation in the presence of the test compound indicates inhibition.
Materials:
-
Recombinant human EGFR and VEGFR-2 kinase domains
-
Kinase-specific substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
-
Test compounds (N-substituted indole-6-carboxylic acids) dissolved in DMSO
-
Positive control inhibitor (e.g., Erlotinib for EGFR, Sunitinib for VEGFR-2)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)
-
96-well or 384-well microplates
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a microplate, add the assay buffer, the kinase, and the test compound or DMSO (vehicle control).
-
Incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction by adding a stop solution or by proceeding directly to the detection step.
-
Add the detection reagent according to the manufacturer's instructions to quantify the amount of product formed (e.g., ADP).
-
Measure the signal (e.g., luminescence) using a plate reader.
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a sigmoidal dose-response curve.
Experimental Workflow Diagram:
Caption: Workflow for in vitro kinase inhibition assay.
Protocol 2: Cell-Based Proliferation Assay
This assay assesses the ability of test compounds to inhibit the growth and proliferation of cancer cells that are dependent on EGFR or VEGFR-2 signaling.
Principle: The assay measures the number of viable cells after a defined period of treatment with the test compounds. A reduction in cell viability indicates cytotoxic or cytostatic effects.
Materials:
-
Cancer cell lines known to overexpress EGFR (e.g., A431, HCT-116) or are sensitive to VEGFR-2 inhibition (e.g., HUVECs for anti-angiogenic effects).[3][4]
-
Cell culture medium and supplements (e.g., DMEM, FBS)
-
Test compounds dissolved in DMSO
-
Positive control inhibitor
-
Cell viability reagent (e.g., MTT, CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
-
96-well cell culture plates
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compounds or DMSO (vehicle control).
-
Incubate the cells for a specified period (e.g., 48-72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Incubate as required for the reagent to react with viable cells.
-
Measure the signal (e.g., absorbance or luminescence) using a plate reader.
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Determine the GI50 value (the concentration of the compound that causes 50% growth inhibition) by fitting the data to a sigmoidal dose-response curve.
Quantitative Data Summary
The following table provides a template for summarizing the results obtained from the in vitro kinase and cell-based proliferation assays.
| Compound ID | Target | In Vitro IC50 (nM) | Cell Line | Cell-Based GI50 (µM) |
| Example 1 | EGFR | 50 | A431 | 0.5 |
| Example 1 | VEGFR-2 | 120 | HUVEC | 1.2 |
| Example 2 | EGFR | 75 | HCT-116 | 1.0 |
| Example 2 | VEGFR-2 | 90 | HUVEC | 0.9 |
| Positive Ctrl | EGFR | 20 | A431 | 0.1 |
| Positive Ctrl | VEGFR-2 | 30 | HUVEC | 0.2 |
Further Investigations: Delving Deeper into Mechanism of Action
Once promising lead compounds have been identified through the primary assays, further experiments are crucial to elucidate their mechanism of action and cellular effects.
-
Western Blot Analysis: To confirm the on-target effects of the compounds in a cellular context, western blotting can be used to assess the phosphorylation status of EGFR, VEGFR-2, and their downstream signaling proteins (e.g., ERK, AKT). A potent inhibitor should decrease the phosphorylation of these target proteins in a dose-dependent manner.
-
Cell Cycle Analysis: Flow cytometry can be employed to determine the effect of the compounds on cell cycle progression. EGFR and VEGFR-2 inhibitors often induce cell cycle arrest at the G1 or G2/M phase.[3][4]
-
Apoptosis Assays: To determine if the compounds induce programmed cell death, assays such as Annexin V/Propidium Iodide staining followed by flow cytometry can be performed.[4]
-
In Vivo Xenograft Studies: The most promising compounds should be evaluated in animal models of cancer to assess their anti-tumor efficacy, pharmacokinetics, and tolerability.
Conclusion and Future Directions
N-substituted indole-6-carboxylic acids represent a versatile and promising scaffold for the development of novel anti-cancer agents targeting EGFR and VEGFR-2. The protocols and guidelines presented in this document provide a robust framework for the identification, validation, and characterization of potent inhibitors within this chemical class. Future research should focus on optimizing the structure-activity relationship (SAR) to enhance potency and selectivity, as well as exploring their potential in combination therapies to overcome drug resistance and improve patient outcomes.
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New Indole‐6‐Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation. ResearchGate. Available at: [Link]
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Application Note: High-Throughput Screening Strategies for the Identification of Bioactive Indole-6-Carboxylic Acid Analogs
Abstract
The indole-6-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a foundational component for developing targeted therapeutics. Analogs of this molecule have shown promise as potent inhibitors of various protein kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth factor Receptor (VEGFR-2), and Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[1][2][3] Identifying novel, highly active analogs from large chemical libraries necessitates robust, efficient, and scalable screening methodologies. This guide provides an in-depth overview and detailed protocols for implementing high-throughput screening (HTS) campaigns tailored for indole-6-carboxylic acid analogs. We cover the strategic choice between biochemical and cell-based assays and provide step-by-step protocols for state-of-the-art techniques, including Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and AlphaLISA® for direct target engagement, alongside a functional cell-based reporter assay. The protocols are designed to ensure scientific rigor through integrated quality control, data analysis, and hit confirmation strategies, empowering researchers to accelerate the discovery of next-generation therapeutic agents.
Foundational Concepts in Screening Indole Analogs
The Indole-6-Carboxylic Acid Scaffold: A Versatile Pharmacophore
Indole-6-carboxylic acid is a key building block in the synthesis of a wide range of pharmaceuticals and bioactive molecules.[4] Its rigid structure and capacity for diverse functionalization make it an ideal starting point for creating libraries of analogs with varied pharmacological properties. Research has demonstrated that derivatives can be engineered to selectively inhibit protein kinases, which are critical regulators of cellular processes and frequently dysregulated in diseases like cancer.[1][2] The primary goal of an HTS campaign is to efficiently interrogate a library of such analogs to identify "hits"—compounds that modulate the activity of a chosen biological target.[5][]
Principles of High-Throughput Screening (HTS)
HTS leverages automation, miniaturized assay formats (typically 384- or 1536-well microplates), and sensitive detection methods to test millions of compounds rapidly.[5] The process is designed to move beyond anecdotal testing to a statistically robust method of hit identification. A successful HTS campaign is not merely about speed; it is built on a foundation of rigorous assay development, stringent quality control, and a logical workflow for validating initial findings.[7]
Strategic Assay Selection: Biochemical vs. Cell-Based Approaches
The first critical decision in designing a screening campaign is the choice between a biochemical (target-based) and a cell-based (phenotypic) assay.[8][9]
-
Biochemical Assays utilize purified components (e.g., a recombinant enzyme and its substrate) to directly measure the effect of a compound on a specific molecular interaction. They offer precision and are easier to optimize but do not provide information on cell permeability or potential off-target cytotoxicity.[10][11]
-
Cell-Based Assays measure a compound's effect within a living cell, providing more biologically relevant data that accounts for cell entry, metabolic stability, and impact on a signaling pathway.[11][12] However, identifying the specific molecular target of a hit from a phenotypic screen can be challenging.[8]
The choice depends on the program's goals. For identifying direct inhibitors of a known target (e.g., EGFR kinase), a biochemical assay is an excellent primary screen, often followed by cell-based assays for secondary validation.
Biochemical (Target-Based) HTS Protocols
For indole-6-carboxylic acid analogs targeting a specific protein kinase, biochemical assays provide a direct measure of inhibitory activity. Below are detailed protocols for two industry-standard, homogeneous (no-wash) assay formats.
Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
Principle of the Assay: TR-FRET is a highly robust technology for HTS.[13] It uses a long-lifetime lanthanide (e.g., Terbium, Tb) as a donor fluorophore, often on an antibody that recognizes a tag on the kinase. The acceptor fluorophore (e.g., fluorescein) is on the substrate. When the kinase phosphorylates the substrate, a second antibody, also labeled with the acceptor, binds to the phosphorylation site. This brings the donor and acceptor into proximity, allowing energy transfer upon excitation. Using a time-delay before reading the signal eliminates short-lived background fluorescence, resulting in an excellent signal-to-noise ratio.[14][15][16] An inhibitor prevents substrate phosphorylation, leading to a loss of the FRET signal.
Experimental Protocol:
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each indole analog from the library (typically at 10 mM in DMSO) into a 384-well low-volume assay plate. This results in a final assay concentration of 10 µM.
-
Reagent Preparation:
-
Kinase Buffer: Prepare a buffer suitable for the kinase of interest (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
2X Kinase/Substrate Mix: In Kinase Buffer, prepare a 2X solution of the tagged kinase and the fluorescein-labeled peptide substrate. The final concentration should be determined during assay development.
-
2X ATP/Antibody Mix: In Kinase Buffer, prepare a 2X solution of ATP and the Tb-labeled anti-phospho-antibody. The ATP concentration should ideally be at or near the Km for the kinase to facilitate the detection of competitive inhibitors.[17]
-
-
Assay Execution (Additions):
-
Add 5 µL of the 2X Kinase/Substrate Mix to all wells.
-
Gently mix the plate and incubate for 15 minutes at room temperature to allow compounds to bind to the kinase.
-
Add 5 µL of the 2X ATP/Antibody Mix to all wells to start the enzymatic reaction.
-
-
Incubation: Seal the plate and incubate at room temperature for 60-120 minutes. The optimal time should be determined during assay development to ensure the reaction is within the linear range.[18]
-
Plate Reading: Read the plate on a TR-FRET enabled plate reader (e.g., EnVision® Multilabel Reader). Excite at ~340 nm and record emissions at two wavelengths: ~615 nm (donor) and ~665 nm (acceptor).[13]
-
Controls:
-
Negative Control (0% Inhibition): Wells containing DMSO instead of a compound.
-
Positive Control (100% Inhibition): Wells containing a known, potent inhibitor of the kinase or wells without ATP.
-
Data Summary Table:
| Parameter | Example Value | Rationale |
|---|---|---|
| Plate Format | 384-well, low-volume | Reduces reagent cost and increases throughput. |
| Final Assay Volume | 10 µL | Common for HTS to conserve reagents. |
| Compound Conc. | 10 µM | Standard single-point concentration for primary screens. |
| Final DMSO Conc. | 0.1% | Kept low (<0.5%) to minimize effects on enzyme activity. |
| ATP Conc. | At or near Kₘ | Increases sensitivity for competitive inhibitors.[17] |
| Incubation Time | 90 minutes | Optimized to remain in the linear reaction phase. |
| Detection Method | TR-FRET | High signal-to-noise, low interference.[14] |
Protocol 2: AlphaLISA® Kinase Assay
Principle of the Assay: AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based technology that measures molecular interactions with high sensitivity.[19] The assay uses two bead types: Donor beads and Acceptor beads. In a kinase assay, one might use a biotinylated substrate peptide that binds to Streptavidin-coated Donor beads. An antibody specific to the phosphorylated substrate is conjugated to an Acceptor bead. When the kinase phosphorylates the substrate, the antibody binds, bringing the Donor and Acceptor beads into close proximity (≤200 nm).[19][20] Upon excitation of the Donor bead at 680 nm, it generates singlet oxygen, which diffuses to a nearby Acceptor bead, triggering a chemiluminescent signal. An inhibitor prevents this interaction, resulting in a loss of signal.[21]
Experimental Protocol:
-
Compound Plating: Dispense 50 nL of indole analog library compounds (10 mM in DMSO) into a 384-well white opaque assay plate (e.g., ProxiPlate).
-
Kinase Reaction:
-
Prepare a 2X solution of kinase in the appropriate reaction buffer.
-
Prepare a 2X solution of biotinylated substrate and ATP in the buffer.
-
Add 2.5 µL of the 2X kinase solution to the wells.
-
Add 2.5 µL of the 2X substrate/ATP solution to initiate the reaction.
-
-
Incubation: Seal the plate, mix gently, and incubate at room temperature for 60 minutes.
-
Detection:
-
Prepare a 2X mix of AlphaLISA Acceptor beads and Streptavidin Donor beads in AlphaLISA buffer.
-
Add 5 µL of this bead mixture to all wells to stop the reaction and initiate detection.
-
Scientist's Note: The addition of EDTA in the AlphaLISA buffer chelates Mg²⁺, effectively stopping the kinase reaction. The beads should be handled in subdued light.
-
-
Final Incubation: Seal the plate, protect from light, and incubate for 60 minutes at room temperature.
-
Plate Reading: Read on an AlphaScreen-capable plate reader (e.g., EnVision with Alpha module).
Data Summary Table:
| Parameter | Example Value | Rationale |
|---|---|---|
| Plate Format | 384-well, white opaque | Required for luminescent assays to maximize signal and prevent crosstalk. |
| Final Assay Volume | 10 µL | Standard for HTS. |
| Compound Conc. | 10 µM | Standard single-point concentration. |
| Incubation Times | 60 min (kinase), 60 min (beads) | Allows for sufficient enzymatic activity and bead binding. |
| Detection Method | AlphaLISA | Extremely high signal amplification and sensitivity.[20] |
| Bead Concentration | 20 µg/mL (final) | Optimized for maximal signal window. |
Cell-Based (Phenotypic) HTS Protocols
To confirm that active compounds from a biochemical screen are also effective in a more complex biological environment, cell-based assays are essential.[22] They assess critical drug-like properties such as cell permeability and can reveal potential cytotoxicity early in the discovery process.[11]
Protocol 3: Luciferase Reporter Gene Assay for Pathway Inhibition
Principle of the Assay: This assay measures the activity of a specific signaling pathway downstream of a target kinase. A "reporter" cell line is engineered to express a reporter gene (e.g., Firefly Luciferase) under the control of a promoter that is activated by a transcription factor in the pathway of interest.[23][24] When the pathway is active, the transcription factor drives luciferase expression. An indole analog that inhibits an upstream kinase in this pathway will block signaling, leading to a decrease in luciferase expression and a corresponding drop in the luminescent signal.[25]
Experimental Protocol:
-
Cell Plating: Using a multi-channel dispenser, seed the engineered reporter cells into a 384-well solid white, tissue-culture treated plate at an optimized density (e.g., 5,000 cells/well) in 20 µL of culture medium. Incubate overnight.
-
Compound Addition: Add 50 nL of library compounds via acoustic transfer.
-
Pre-incubation: Incubate the cells with the compounds for 1-4 hours. This allows the compounds to enter the cells and engage the target before pathway stimulation.
-
Pathway Stimulation: Add 5 µL of a pre-warmed 5X solution of the appropriate stimulant (e.g., EGF for the EGFR pathway) to all wells except the negative controls.
-
Reporter Incubation: Incubate the plates for 6-8 hours, the optimal time for maximal reporter gene expression.
-
Lysis and Detection:
-
Equilibrate the plates and the luciferase detection reagent (e.g., Bright-Glo™) to room temperature.
-
Add 25 µL of the detection reagent to all wells. This reagent lyses the cells and contains the luciferase substrate.
-
Incubate for 5 minutes at room temperature to stabilize the luminescent signal.
-
-
Plate Reading: Read the luminescence on a plate reader.
-
Counter-Screen (Crucial): In parallel, run a cell viability assay (e.g., CellTiter-Glo®) with the same compounds and cell line.[12] This is essential to distinguish true pathway inhibitors from compounds that are simply cytotoxic, as dead cells will also result in a low luciferase signal.
Data Summary Table:
| Parameter | Example Value | Rationale |
|---|---|---|
| Plate Format | 384-well, solid white, TC-treated | White plates are necessary for luminescence; TC treatment for cell adherence. |
| Cell Density | 5,000 cells/well | Optimized to be in a logarithmic growth phase and provide a robust signal. |
| Final Volume | ~50 µL | Standard for cell-based HTS. |
| Compound Conc. | 10 µM | Standard single-point concentration. |
| Incubation Time | 6-8 hours post-stimulation | Corresponds to the peak of reporter gene expression. |
| Detection Method | Luciferase Luminescence | Highly sensitive and wide dynamic range. |
Data Analysis and Hit Confirmation
Screening millions of data points is meaningless without a robust plan for data analysis and hit validation.[26]
Primary Screen Data Analysis
-
Quality Control (QC): For each plate, calculate the Z-factor (Z') to assess assay quality. The Z' factor measures the separation between the positive and negative controls. An assay with a Z' > 0.5 is considered excellent for HTS.[27][28]
-
Data Normalization: Raw data from the plate reader is normalized. Typically, the signal in each well is expressed as a percentage of the control response:
-
% Inhibition = 100 * (1 - (Signal_compound - Signal_pos_ctrl) / (Signal_neg_ctrl - Signal_pos_ctrl))
-
-
Hit Selection: A "hit" is a compound that meets a predefined activity threshold.[5] A common method is to set a threshold based on the mean and standard deviation (SD) of the sample population (e.g., all compounds with >3 SD from the mean activity, or simply >50% inhibition).
Hit Confirmation and Triage
Primary hits contain a significant number of false positives.[29] A rigorous triage process is mandatory.
-
Hit Confirmation: Re-order or re-synthesize the primary hit compounds and re-test them in the primary assay to confirm activity.
-
Dose-Response Analysis: Test confirmed hits across a range of concentrations (e.g., 8-10 points) to generate a dose-response curve and determine the IC₅₀ (the concentration required to inhibit 50% of the activity).[17]
-
Orthogonal Assays: Validate hits in a secondary assay that uses a different technology. For example, if the primary screen was a TR-FRET assay, an orthogonal assay could be a biophysical method like Surface Plasmon Resonance (SPR) that directly measures compound binding to the target protein.[27]
-
Selectivity and Promiscuity: Test the hits against related kinases to ensure they are selective for the target of interest. Also, perform counter-screens to flag pan-assay interference compounds (PAINS) or compounds that interfere with the assay technology itself (e.g., autofluorescence).[29]
By following this structured approach, researchers can confidently identify and validate high-quality hit compounds from indole-6-carboxylic acid libraries, providing a solid foundation for subsequent lead optimization and drug development programs.
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- 29. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
The Role of 1-Alkyl-1H-indole-6-carboxylic Acids in Oncology: A Detailed Guide to Application and Protocol
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with significant biological activities.[1][2] Among these, derivatives of indole-6-carboxylic acid have emerged as a promising class of agents in cancer research. This guide provides an in-depth exploration of 1-alkyl-1H-indole-6-carboxylic acids, a specific subclass demonstrating considerable potential as anti-cancer agents. We will delve into their mechanism of action, provide detailed protocols for their evaluation, and present a framework for their application in a research and drug development setting.
Introduction: The Therapeutic Promise of 1-Alkyl-1H-indole-6-carboxylic Acids
Cancer remains a leading cause of mortality worldwide, driving the urgent need for novel and more effective therapeutic strategies. A key focus of modern oncology research is the development of targeted therapies that selectively act on cancer cells while minimizing damage to healthy tissues. Derivatives of 1-alkyl-1H-indole-6-carboxylic acid have garnered attention for their potential to act as multi-targeted agents, often interfering with critical signaling pathways that are dysregulated in cancer.
The addition of an alkyl group at the N-1 position of the indole ring is a key structural feature that can significantly influence the pharmacological properties of these molecules, including their potency, selectivity, and metabolic stability. Research has shown that these compounds can exert their anti-cancer effects through various mechanisms, including the inhibition of key enzymes involved in tumor growth and proliferation, induction of programmed cell death (apoptosis), and arrest of the cell cycle.[3][4]
Mechanism of Action: Targeting Key Oncogenic Pathways
A significant body of research points towards the inhibition of receptor tyrosine kinases (RTKs) as a primary mechanism of action for many indole-based anti-cancer agents.[5][6] RTKs such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are frequently overexpressed or mutated in various cancers, leading to uncontrolled cell growth, proliferation, and angiogenesis.[3][7] 1-Alkyl-1H-indole-6-carboxylic acid derivatives have been designed and synthesized to specifically target the ATP-binding site of these kinases, thereby blocking their downstream signaling cascades.
Inhibition of EGFR and VEGFR-2 Signaling
The diagram below illustrates the proposed mechanism of action for 1-alkyl-1H-indole-6-carboxylic acid derivatives in targeting the EGFR and VEGFR-2 signaling pathways.
Caption: Inhibition of EGFR and VEGFR-2 pathways by 1-alkyl-1H-indole-6-carboxylic acids.
By inhibiting these pathways, these compounds can effectively halt the uncontrolled growth and survival signals that drive cancer progression. This targeted approach is anticipated to have a more favorable therapeutic window compared to traditional cytotoxic chemotherapies.
Synthesis of 1-Alkyl-1H-indole-6-carboxylic Acids
The synthesis of 1-alkyl-1H-indole-6-carboxylic acids typically involves a multi-step process. A general synthetic route is outlined below, starting from commercially available indole-6-carboxylic acid.
Caption: General synthetic workflow for 1-alkyl-1H-indole-6-carboxylic acids.
Protocol: Synthesis of 1-Methyl-1H-indole-6-carboxylic Acid
This protocol describes a representative synthesis of 1-methyl-1H-indole-6-carboxylic acid.
Step 1: Esterification of Indole-6-carboxylic Acid
-
To a solution of 1H-indole-6-carboxylic acid (e.g., 0.5 g) in ethanol (15 mL), add thionyl chloride (SOCl2) dropwise at 0 °C.
-
Reflux the reaction mixture for 3 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under vacuum to obtain the ethyl 1H-indole-6-carboxylate.[8]
Step 2: N-Alkylation of Ethyl 1H-indole-6-carboxylate
-
Dissolve the ethyl 1H-indole-6-carboxylate in anhydrous dimethylformamide (DMF) at 0°C under magnetic stirring.
-
Add sodium hydride (NaH) portion-wise and allow the mixture to react for 30 minutes.
-
Add methyl iodide dropwise in DMF and warm the reaction to room temperature, stirring for 12 hours.
-
Quench the reaction with a 10% aqueous solution of citric acid and wash with brine.
-
Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography to yield ethyl 1-methyl-1H-indole-6-carboxylate.[4]
Step 3: Hydrolysis of Ethyl 1-Methyl-1H-indole-6-carboxylate
-
Dissolve the ethyl 1-methyl-1H-indole-6-carboxylate in a mixture of tetrahydrofuran, methanol, and water.
-
Add lithium hydroxide monohydrate and stir the mixture at 60°C for 6 hours.
-
Concentrate the mixture to remove organic solvents.
-
Dissolve the residue in water and acidify with hydrochloric acid.
-
Collect the precipitate by filtration and dry to obtain 1-methyl-1H-indole-6-carboxylic acid.[9]
In Vitro Evaluation: Protocols for Assessing Anticancer Activity
A systematic in vitro evaluation is crucial to determine the anticancer potential of newly synthesized 1-alkyl-1H-indole-6-carboxylic acid derivatives. The following protocols outline key assays to assess cytotoxicity, induction of apoptosis, and effects on the cell cycle.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HCT-116, HeLa, HT-29) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.[3]
-
Compound Treatment: Treat the cells with various concentrations of the 1-alkyl-1H-indole-6-carboxylic acid derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Apoptosis Detection: Annexin V-FITC/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Interpretation:
-
Annexin V-negative and PI-negative cells are viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Cell Cycle Analysis: Propidium Iodide Staining
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A. Incubate for 30 minutes in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.
-
Data Analysis: Analyze the cell cycle distribution using appropriate software to quantify the percentage of cells in each phase. An accumulation of cells in a specific phase (e.g., G2/M) suggests cell cycle arrest.[3]
Target Engagement: Western Blotting
Western blotting is used to detect and quantify the expression levels of specific proteins to validate the molecular targets of the compounds.
Protocol:
-
Protein Extraction: Treat cells with the test compound, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.
-
Incubate the membrane with primary antibodies against target proteins (e.g., phospho-EGFR, phospho-VEGFR-2, total EGFR, total VEGFR-2, and housekeeping proteins like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the protein band intensities to determine changes in protein expression levels.
In Vivo Efficacy: Xenograft Tumor Models
Promising compounds from in vitro studies should be evaluated in vivo to assess their anti-tumor efficacy and potential toxicity in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10⁶ to 1 x 10⁷ cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Compound Administration: Randomize the mice into control and treatment groups. Administer the 1-alkyl-1H-indole-6-carboxylic acid derivative (and vehicle for the control group) via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. Also, monitor the body weight and overall health of the mice as indicators of toxicity.
-
Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Tumors and major organs can be collected for further analysis (e.g., histopathology, biomarker analysis).
Data Presentation and Interpretation
The following table summarizes hypothetical data for a series of 1-alkyl-1H-indole-6-carboxylic acid derivatives, illustrating how to present and compare their in vitro activities.
| Compound ID | R (Alkyl Group) | Cancer Cell Line | IC50 (µM) | EGFR Inhibition (IC50, µM) | VEGFR-2 Inhibition (IC50, µM) |
| IA-1 | -CH₃ | HCT-116 | 5.2 | 2.1 | 3.5 |
| IA-2 | -CH₂CH₃ | HCT-116 | 3.8 | 1.5 | 2.8 |
| IA-3 | -CH(CH₃)₂ | HCT-116 | 8.9 | 4.3 | 6.1 |
| IA-4 | -CH₃ | HeLa | 7.1 | 3.5 | 5.2 |
| IA-5 | -CH₂CH₃ | HeLa | 4.5 | 2.2 | 3.9 |
| IA-6 | -CH(CH₃)₂ | HeLa | 10.3 | 6.8 | 8.4 |
This is illustrative data and does not represent actual experimental results.
Interpretation: The data in the table can be used to draw preliminary structure-activity relationships (SAR). For instance, in this hypothetical example, the ethyl-substituted derivatives (IA-2 and IA-5) show greater potency than the methyl- and isopropyl-substituted analogs, suggesting that a small, linear alkyl group at the N-1 position may be favorable for activity.
Conclusion and Future Directions
1-Alkyl-1H-indole-6-carboxylic acids represent a promising scaffold for the development of novel anti-cancer agents. Their ability to target key oncogenic pathways, such as those mediated by EGFR and VEGFR-2, provides a strong rationale for their further investigation. The protocols outlined in this guide provide a comprehensive framework for the synthesis and evaluation of these compounds, from initial in vitro screening to in vivo efficacy studies. Future research should focus on optimizing the alkyl substituent and other structural features to enhance potency, selectivity, and pharmacokinetic properties, with the ultimate goal of identifying clinical candidates for the treatment of various cancers.
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New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation. PubMed. [Link]
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Correlation Between Structure and New Anti-Cancer Activity of Some Antioxidants Following Chemical Structure Modification. Oriental Journal of Chemistry. [Link]
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Application Notes & Protocols for the Antimicrobial Evaluation of Novel Indole Compounds
Introduction: The Promise of Indole Scaffolds in an Era of Antimicrobial Resistance
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic molecules with potent biological activities.[1] In the urgent search for new antimicrobial agents to combat the escalating threat of drug-resistant pathogens, indole derivatives have emerged as a particularly promising class of compounds.[2][3] These molecules have demonstrated a broad spectrum of activity against Gram-positive and Gram-negative bacteria, as well as fungi, often exhibiting mechanisms of action distinct from conventional antibiotics.[2][4] This unique characteristic makes them attractive candidates for development as standalone therapies or as adjuvants to enhance the efficacy of existing drugs.[2][5]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the antimicrobial properties of novel indole compounds. The protocols detailed herein are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) and are designed to yield reproducible and reliable data, forming a solid foundation for preclinical development.[6][7] We will move beyond simple procedural lists to explain the rationale behind each step, ensuring a deep understanding of the experimental design and data interpretation.
Part 1: Foundational Antimicrobial Activity Assessment
The initial phase of evaluation focuses on determining the fundamental inhibitory and cidal (killing) activity of the novel indole compounds. This is achieved through a tiered approach, starting with the determination of the Minimum Inhibitory Concentration (MIC) and progressing to the Minimum Bactericidal Concentration (MBC) and time-kill kinetics.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The MIC is the cornerstone of antimicrobial susceptibility testing, defining the lowest concentration of a compound that prevents the visible growth of a microorganism.[8] The broth microdilution method is a standardized, quantitative, and scalable technique for determining MIC values.[6][8]
Scientific Rationale: This assay is critical for several reasons. It provides a quantitative measure of a compound's potency, allowing for direct comparison between different indole derivatives and established antibiotics. Furthermore, MIC values are essential for informing the concentration ranges used in subsequent, more complex assays, such as time-kill and antibiofilm studies. Adherence to CLSI guidelines ensures inter-laboratory reproducibility and comparability of results.[6][7]
Experimental Protocol: Broth Microdilution
-
Preparation of Materials:
-
Test Organisms: Select relevant Gram-positive and Gram-negative bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and/or fungal strains (Candida albicans).[2][4][9] Quality control (QC) strains with known susceptibility profiles (e.g., from ATCC) must be included.
-
Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for most aerobic bacteria.[8][10] For fungi, RPMI 1640 medium is recommended.[11][12]
-
Indole Compounds: Prepare stock solutions of the novel indole compounds in a suitable solvent, such as dimethyl sulfoxide (DMSO).[2] The final concentration of the solvent in the assay should be non-inhibitory to the test organisms (typically ≤1% v/v).
-
96-Well Microtiter Plates: Sterile, flat-bottom plates are required.[8]
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[8][10]
-
Dilute this standardized suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[13]
-
-
Assay Setup:
-
Perform serial two-fold dilutions of the indole compound stock solutions directly in the 96-well plates using CAMHB. The typical final volume in each well is 100 µL.
-
Inoculate each well (except the sterility control) with the prepared bacterial or fungal suspension.
-
Controls are critical:
-
Growth Control: Wells containing only medium and inoculum (no compound).[8]
-
Sterility Control: Wells containing only medium to check for contamination.[8]
-
Solvent Control: Wells containing medium, inoculum, and the highest concentration of the solvent used.
-
Positive Control: A standard antibiotic with known activity against the test strains.[3]
-
-
-
Incubation:
-
Incubate the plates at 35-37°C for 16-20 hours for most bacteria.[2] Fungal plates may require longer incubation (24-48 hours).
-
-
Reading and Interpretation:
-
The MIC is determined as the lowest concentration of the indole compound at which there is no visible growth (i.e., no turbidity) in the well.[8] This can be assessed visually or with a microplate reader.
-
Data Presentation: MIC Values
| Compound | S. aureus (ATCC 29213) MIC (µg/mL) | E. coli (ATCC 25922) MIC (µg/mL) | P. aeruginosa (ATCC 27853) MIC (µg/mL) | C. albicans (ATCC 90028) MIC (µg/mL) |
| Indole Derivative A | 16 | 32 | 64 | >128 |
| Indole Derivative B | 4 | 8 | 16 | 32 |
| Ciprofloxacin | 0.5 | 0.015 | 0.25 | N/A |
| Fluconazole | N/A | N/A | N/A | 2 |
Time-Kill Kinetic Assays
While the MIC provides information on growth inhibition, it does not reveal the rate or extent of microbial killing. Time-kill assays are dynamic studies that track the decline in viable microbial cell counts over time in the presence of an antimicrobial agent.[10][14]
Scientific Rationale: This assay is crucial for differentiating between bactericidal (killing) and bacteriostatic (inhibitory) activity.[15] A compound is generally considered bactericidal if it causes a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[10][15] This information is vital for predicting the in vivo efficacy of a drug, as bactericidal agents are often preferred for treating serious infections.
Experimental Protocol: Time-Kill Assay
-
Preparation:
-
Prepare a mid-logarithmic phase culture of the test organism in CAMHB, adjusted to a starting inoculum of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.
-
Prepare sterile tubes or flasks containing the indole compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC).[10] Include a growth control tube without any compound.
-
-
Execution:
-
Inoculate each tube with the prepared bacterial suspension.
-
Incubate all tubes at 35-37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.[16]
-
Perform serial ten-fold dilutions of the aliquot in sterile saline or a suitable neutralizing broth to inactivate the antimicrobial agent.[10]
-
Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto agar plates (e.g., Tryptic Soy Agar).[10]
-
-
Enumeration and Analysis:
-
Incubate the plates for 18-24 hours, then count the number of colonies to determine the CFU/mL for each time point and concentration.
-
Plot the log₁₀ CFU/mL against time for each concentration to generate time-kill curves.
-
Data Presentation: Time-Kill Assay Data
| Time (hours) | Growth Control (log₁₀ CFU/mL) | 1x MIC (log₁₀ CFU/mL) | 2x MIC (log₁₀ CFU/mL) | 4x MIC (log₁₀ CFU/mL) |
| 0 | 5.70 | 5.68 | 5.71 | 5.70 |
| 2 | 6.40 | 5.20 | 4.50 | 3.10 |
| 4 | 7.10 | 4.90 | 3.80 | <2.00 |
| 8 | 8.50 | 4.80 | 2.50 | <2.00 |
| 24 | 9.20 | 5.50 | 3.20 | <2.00 |
Visualization of the Antimicrobial Evaluation Workflow
Caption: Workflow for comprehensive antimicrobial evaluation of novel indole compounds.
Part 2: Assessing Activity Against Microbial Biofilms
Microbial biofilms are structured communities of cells encased in a self-produced polymeric matrix, which are notoriously resistant to conventional antibiotics.[5] Many indole derivatives have shown promising activity in preventing biofilm formation or eradicating established biofilms.[2][17][18]
Scientific Rationale: Evaluating antibiofilm activity is crucial because biofilm-associated infections are a major clinical challenge. Compounds that only work on planktonic (free-floating) cells may fail in a clinical setting. Assays that test for both inhibition of formation and eradication of mature biofilms provide a more complete picture of a compound's potential.
Biofilm Inhibition Assay
This assay determines the ability of a compound to prevent the initial stages of biofilm formation.
Experimental Protocol: Biofilm Inhibition
-
Setup: In a 96-well plate, add serial dilutions of the indole compound, typically at sub-inhibitory concentrations (e.g., 1/2, 1/4, 1/8 MIC), to a suitable growth medium.
-
Inoculation: Add a standardized bacterial suspension (adjusted to 0.5 McFarland) to each well.[19]
-
Incubation: Incubate the plate under static conditions for 24-48 hours to allow for biofilm formation in the growth control wells.
-
Quantification (Crystal Violet Staining):
-
Discard the planktonic cells and wash the wells gently with phosphate-buffered saline (PBS) to remove non-adherent cells.[19]
-
Stain the adherent biofilms with a 0.1% crystal violet solution for 15-30 minutes.
-
Wash away the excess stain and allow the plate to dry.
-
Solubilize the bound crystal violet with 30% acetic acid or ethanol.
-
Measure the absorbance at a wavelength of 570-595 nm using a microplate reader. The reduction in absorbance compared to the growth control indicates the percentage of biofilm inhibition.
-
Mature Biofilm Eradication Assay
This assay assesses the ability of a compound to disrupt and kill cells within a pre-formed, mature biofilm.
Experimental Protocol: Biofilm Eradication
-
Biofilm Formation: Grow mature biofilms in a 96-well plate as described above (steps 2-3 of the inhibition assay) but without any compound present.
-
Treatment: After the incubation period, remove the planktonic cells and gently wash the wells. Add fresh medium containing various concentrations of the indole compound to the mature biofilms.
-
Incubation: Incubate for another 24 hours.
-
Quantification: Quantify the remaining viable cells in the biofilm using either crystal violet staining (to measure biomass) or a metabolic assay like XTT (to measure viability).
Part 3: Safety and Selectivity Assessment
A promising antimicrobial agent must be effective against pathogens while exhibiting minimal toxicity to host cells. Cytotoxicity assays are therefore a mandatory step in the evaluation process.
Scientific Rationale: High potency against microbes is meaningless if a compound is equally toxic to human cells. The therapeutic index, a ratio of the toxic dose to the therapeutic dose, is a critical parameter in drug development. Assays like MTT and XTT provide a reliable, high-throughput method for assessing the impact of indole compounds on mammalian cell viability.[20]
Cytotoxicity Assays (MTT/XTT)
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) are colorimetric assays that measure the metabolic activity of cells, which serves as a proxy for cell viability.[20][21]
Experimental Protocol: MTT/XTT Assay
-
Cell Culture: Seed mammalian cells (e.g., HEK293, HepG2) in a 96-well plate at a suitable density and allow them to adhere overnight.[9][22]
-
Treatment: Replace the medium with fresh medium containing serial dilutions of the novel indole compounds. Include a vehicle control (solvent only) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Reagent Addition:
-
For MTT: Add the MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals. Solubilize the crystals with a suitable solvent (e.g., DMSO, SDS-HCl).[23]
-
For XTT: Add the XTT reagent (pre-mixed with an electron coupling agent) and incubate for 2-4 hours. No solubilization step is needed as the formazan product is water-soluble.
-
-
Measurement: Read the absorbance on a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control.
Visualization of the Time-Kill Kinetics Assay
Caption: Step-by-step workflow of a time-kill kinetics assay.
Conclusion
The systematic evaluation of novel indole compounds requires a multi-faceted approach that extends beyond basic MIC determination. By incorporating dynamic assessments like time-kill assays, clinically relevant models such as biofilm assays, and essential safety evaluations through cytotoxicity testing, researchers can build a robust data package. This comprehensive characterization is indispensable for identifying lead candidates with the potential to be developed into next-generation antimicrobial therapies. The protocols and rationale provided in this guide offer a validated pathway to navigate the preclinical evaluation of these promising molecules, ensuring scientific rigor and facilitating informed decision-making in the drug discovery pipeline.
References
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Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC - NIH. National Institutes of Health.[Link]
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Inhibition of biofilm formation by indole derivatives. The antibiofilm... - ResearchGate. ResearchGate.[Link]
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Antibiofilm and Antivirulence Properties of Indoles Against Serratia marcescens - PMC - NIH. National Institutes of Health.[Link]
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Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii | Microbiology Spectrum - ASM Journals. American Society for Microbiology.[Link]
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(PDF) Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - ResearchGate. ResearchGate.[Link]
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Recent Developments in Synthesis and Antimicrobial Activity of Indole and its Derivatives. Bentham Science.[Link]
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Broth Microdilution | MI - Microbiology. Microbiology International.[Link]
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Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties - NIH. National Institutes of Health.[Link]
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Modified time–kill assay against multidrug-resistant Enterococcus faecium with novel antimicrobial combinations. Journal of Antimicrobial Chemotherapy.[Link]
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M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - CLSI. Clinical and Laboratory Standards Institute.[Link]
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Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - NIH. National Institutes of Health.[Link]
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Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators - MDPI. MDPI.[Link]
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Synthesis, Antibacterial Activity, and Mechanisms of Novel Indole Derivatives Containing Pyridinium Moieties - ACS Publications. American Chemical Society.[Link]
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Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds - ASM Journals. American Society for Microbiology.[Link]
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Time-Kill Evaluations | Nelson Labs. Nelson Labs.[Link]
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Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed. National Institutes of Health.[Link]
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M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - ResearchGate. ResearchGate.[Link]
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Modified time-kill assay against multidrug-resistant Enterococcus faecium with novel antimicrobial combinations - ResearchGate. ResearchGate.[Link]
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Time-Kill Kinetics Assay - Emery Pharma. Emery Pharma.[Link]
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(a) MTT-based cytotoxicity assay to determine the cell viability of... - ResearchGate. ResearchGate.[Link]
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Indole and Derivatives Modulate Biofilm Formation and Antibiotic Tolerance of Klebsiella pneumoniae - PMC - NIH. National Institutes of Health.[Link]
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Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide - RSIS International. RSIS International.[Link]
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Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. Springer Nature.[Link]
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Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC - NIH. National Institutes of Health.[Link]
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Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives - PubMed. National Institutes of Health.[Link]
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Challenges of Antibacterial Discovery - PMC - NIH. National Institutes of Health.[Link]
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Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. MDPI.[Link]
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analytical methods for quantifying 1-(propan-2-yl)-1H-indole-6-carboxylic acid
An Application Note and Comprehensive Protocols for the Quantitative Analysis of 1-(propan-2-yl)-1H-indole-6-carboxylic Acid
Abstract
This application note provides detailed, validated analytical methods for the precise and accurate quantification of this compound. Recognizing the diverse needs of researchers in pharmaceutical development and metabolic studies, we present two robust protocols: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method suitable for routine analysis and purity assessment, and a highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification in complex biological matrices. The causality behind experimental choices, comprehensive validation parameters based on ICH guidelines, and troubleshooting advice are discussed to ensure reliable implementation.
Introduction and Scientific Rationale
This compound is an indole derivative of significant interest in drug discovery and development. The indole nucleus is a privileged scaffold in medicinal chemistry, while the carboxylic acid moiety imparts specific physicochemical properties that influence its absorption, distribution, metabolism, and excretion (ADME) profile. Accurate quantification is therefore critical for pharmacokinetic studies, metabolism research, quality control of active pharmaceutical ingredients (APIs), and formulation development.
The analytical challenge lies in selecting a method that offers the required sensitivity, selectivity, and robustness for the intended application. The presence of the indole chromophore makes UV detection a viable and accessible quantification technique.[1][2] For applications demanding higher sensitivity, such as analyzing low concentrations in biological fluids, the molecular specificity and low detection limits of tandem mass spectrometry are indispensable.[3][4] This guide provides a comprehensive framework for both approaches.
Analyte Physicochemical Properties (Predicted)
| Property | Estimated Value | Implication for Analysis |
| Molecular Formula | C₁₂H₁₃NO₂ | --- |
| Molecular Weight | 203.24 g/mol | Essential for standard preparation and MS parameter setup. |
| pKa (Carboxylic Acid) | ~4.5 - 5.0 | The analyte will be ionized (anionic) at pH > 5. This is key for SPE and LC mobile phase selection. |
| logP | ~2.5 - 3.0 | Indicates moderate lipophilicity, suitable for reversed-phase chromatography. |
| UV λmax | ~220 nm, ~275 nm | Predicted absorbance maxima for the indole ring, guiding wavelength selection for HPLC-UV. |
Analytical Method Selection Pathway
The choice between HPLC-UV and LC-MS/MS is dictated by the specific requirements of the study, primarily the required sensitivity and the complexity of the sample matrix. The following decision tree provides a logical pathway for method selection.
Caption: Method selection decision tree.
Protocol 1: HPLC-UV Method for Routine Quantification
This method is optimized for the analysis of bulk material, process control samples, and pharmaceutical formulations where analyte concentrations are relatively high.
Principle
The analyte is separated from impurities on a reversed-phase C18 column using a gradient of acidified water and organic solvent. The indole ring's inherent ultraviolet absorbance allows for quantification using a UV detector.
Materials and Reagents
-
Reference Standard: this compound (≥98% purity)
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic Acid (LC-MS grade), Deionized Water (18.2 MΩ·cm)
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification ensures the carboxylic acid is protonated for better retention and peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier providing good peak resolution. |
| Gradient Program | 0-1 min: 30% B; 1-8 min: 30-90% B; 8-9 min: 90% B; 9.1-12 min: 30% B | Gradient elution ensures efficient separation of potential impurities and a sharp peak for the analyte. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 35 °C | Elevated temperature reduces viscosity and improves peak symmetry. |
| Injection Volume | 10 µL | A small volume minimizes potential peak distortion. |
| Detection Wavelength | 275 nm | Corresponds to a predicted absorbance maximum, offering good sensitivity and selectivity. |
Step-by-Step Protocol
-
Standard Preparation:
-
Prepare a 1.0 mg/mL primary stock solution of the reference standard in methanol.
-
Perform serial dilutions in a 50:50 water:acetonitrile mixture to create calibration standards ranging from 0.5 µg/mL to 100 µg/mL.
-
-
Sample Preparation (e.g., for API purity):
-
Accurately weigh and dissolve the sample in methanol to achieve a nominal concentration of 1.0 mg/mL.
-
Dilute with 50:50 water:acetonitrile to fall within the calibration range (e.g., to 50 µg/mL).
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Equilibrate the HPLC system with the initial mobile phase conditions for at least 20 minutes.
-
Inject a blank (diluent), followed by the calibration standards in increasing order of concentration.
-
Inject quality control (QC) samples and the unknown samples.
-
Construct a calibration curve by plotting the peak area against concentration and determine the concentration of the unknown samples using linear regression.
-
Protocol 2: LC-MS/MS Method for Trace-Level Bioanalysis
This highly sensitive and selective method is ideal for pharmacokinetic and metabolism studies requiring quantification in complex biological matrices like plasma or serum.[3][5]
Principle
Following extraction from the biological matrix, the analyte is chromatographically separated and then ionized, detected, and quantified by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This provides exceptional selectivity by monitoring a specific precursor-to-product ion transition.
Materials and Reagents
-
Reference Standard: this compound
-
Internal Standard (IS): A stable isotope-labeled version (e.g., ¹³C₆- or D₇-labeled analyte) is highly recommended. If unavailable, a structurally similar compound can be used.
-
Reagents: Acetonitrile (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water, Human Plasma (or other relevant matrix)
Instrument Conditions
| Parameter | Setting | Rationale |
| LC Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) | A smaller ID column conserves solvent and is well-suited for LC-MS. |
| Mobile Phase A | 0.1% Formic Acid in Water | --- |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | --- |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Gradient Program | A rapid gradient optimized for speed and separation from matrix components. | |
| Ionization Source | Electrospray Ionization (ESI), Negative Mode | ESI is standard for polar molecules. Negative mode is optimal for deprotonating the carboxylic acid. |
| MRM Transitions | Analyte: Q1: 202.2 -> Q3: 158.2 (loss of CO₂H) | Hypothetical: These values must be optimized empirically. The precursor (Q1) is [M-H]⁻. The product (Q3) corresponds to a characteristic fragment. |
| IS: Q1: [M-H]⁻ -> Q3: [fragment]⁻ | The IS should have a distinct mass but similar chromatographic and ionization behavior. | |
| Source Parameters | Capillary Voltage, Gas Flow, Temperature | Must be optimized on the specific instrument to maximize signal. |
Step-by-Step Protocol (Protein Precipitation)
-
Standard/QC Preparation:
-
Prepare stock solutions of the analyte and IS in methanol.
-
Spike blank biological matrix (e.g., plasma) with analyte stock to create calibration standards (e.g., 0.5 - 500 ng/mL) and QC samples (low, mid, high).
-
-
Sample Extraction:
-
Aliquot 50 µL of study sample, calibration standard, or QC into a microcentrifuge tube.
-
Add 10 µL of IS working solution (e.g., 100 ng/mL) to all tubes except the blank matrix.
-
Add 150 µL of ice-cold acetonitrile (protein precipitation agent).
-
Vortex for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge at >12,000 x g for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to an HPLC vial or 96-well plate.
-
Inject into the LC-MS/MS system.
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the IS.
-
Calculate the Peak Area Ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the Peak Area Ratio against the nominal concentration, using a weighted (1/x²) linear regression.
-
Determine the concentration of the analyte in QC and unknown samples from the regression equation.
-
Method Validation Framework
All analytical methods must be validated to ensure they are fit for purpose.[6] Validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[7]
Overall Analytical Workflow
Caption: General analytical workflow from sample receipt to reporting.
Validation Parameters and Acceptance Criteria
The following table summarizes the key validation experiments and typical acceptance criteria for a bioanalytical LC-MS/MS method.[8][9][10]
| Parameter | Purpose | Typical Experiment | Acceptance Criteria |
| Specificity & Selectivity | To ensure no interference at the retention time of the analyte and IS. | Analyze ≥6 unique batches of blank matrix, both unspiked and spiked at the LLOQ. | No significant interfering peaks (>20% of LLOQ response) at the expected retention times. |
| Linearity & Range | To demonstrate a proportional relationship between response and concentration. | Analyze a calibration curve with ≥6 non-zero standards over the expected concentration range. | Correlation coefficient (r²) ≥ 0.99. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ). |
| Accuracy (Trueness) | To measure the closeness of determined values to the nominal value. | Analyze QC samples at ≥3 concentrations in replicate (n=5) against a fresh calibration curve. | Mean concentration should be within ±15% of the nominal value. |
| Precision | To measure the variability of repeated measurements. | Intra-day (repeatability) and inter-day (intermediate precision) analysis of QC samples. | Coefficient of Variation (%CV) or Relative Standard Deviation (%RSD) should be ≤15%. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration that can be measured with acceptable accuracy and precision. | Analyze replicates (n=5) at the proposed LLOQ. | Response should be ≥5x blank response. Accuracy within ±20% and Precision ≤20%. |
| Matrix Effect | To assess the ion suppression or enhancement from the biological matrix. | Compare analyte response in post-extraction spiked samples to response in neat solution. | IS-normalized matrix factor should be consistent across batches (e.g., %CV ≤ 15%). |
| Recovery | To measure the efficiency of the extraction process. | Compare analyte response in pre-extraction spiked samples to post-extraction spiked samples. | Should be consistent and reproducible, though not necessarily 100%. |
| Stability | To ensure the analyte is stable during sample handling and storage. | Test analyte stability in matrix under various conditions (freeze-thaw, bench-top, long-term storage). | Mean concentration of stability samples should be within ±15% of nominal baseline samples. |
References
-
Lee, H., & Lim, H. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. Available at: [Link]
-
Reddy, G. S., Reddy, B. M., & Kumar, P. P. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Longdom Publishing. Available at: [Link]
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Chhonker, Y. S., et al. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. PMC, NIH. Available at: [Link]
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International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. Available at: [Link]
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Li, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. Available at: [Link]
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Tůma, J., & Lehotay, J. (2005). A rapid HPLC method for the determination of carboxylic acid in human urine using a monolithic column. ResearchGate. Available at: [Link]
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Wang, L., et al. (2017). A Practical Synthesis of Indole-2-carboxylic Acid. Taylor & Francis Online. Available at: [Link]
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European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA. Available at: [Link]
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Lee, H., & Lim, H. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. Available at: [Link]
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Hilaris Publisher. (n.d.). A Highly Sensitive and Selective LC-MS/MS Method for the Quantification of Indole in Mouse Serum and Tissues. Hilaris Publisher. Available at: [Link]
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International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Available at: [Link]
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Kaysheva, A. L., et al. (2022). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. NIH. Available at: [Link]
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Himaja, M., et al. (2010). Synthesis and biological evaluation of indole-3-carboxylic acid derivatives of amino acids and peptides. ResearchGate. Available at: [Link]
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Chhonker, Y. S., et al. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. ResearchGate. Available at: [Link]
-
Reddy, G. S., Reddy, B. M., & Kumar, P. P. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Dete. Longdom Publishing. Available at: [Link]
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U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Available at: [Link]
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Gholami, M., et al. (2020). Development of a reversed-phase HPLC method for determination of related impurities of Lenalidomide. Chemical Review and Letters. Available at: [Link]
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Al-Soud, Y. A., & Al-Masri, S. (2024). Liquid Chromatography-Mass Spectrometry Analytical Methods for the Quantitation of p-Cresol Sulfate and Indoxyl Sulfate in Human Matrices: Biological Applications and Diagnostic Potentials. MDPI. Available at: [Link]
-
Siddiqui, M. R., et al. (2007). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. Available at: [Link]
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Protocol for Assessing Tubulin Polymerization Inhibition by Indole Derivatives
Abstract
This comprehensive application note provides a detailed protocol for assessing the inhibitory effects of indole derivatives on tubulin polymerization. Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical for essential cellular functions, including mitosis, making them a key target for anticancer drug development.[1] Indole-based compounds represent a significant class of tubulin inhibitors, demonstrating potent anti-proliferative activity.[2][3][4][5] This guide outlines both a cell-free in vitro tubulin polymerization assay and a cell-based microtubule integrity assay, offering researchers a robust framework for screening and characterizing novel indole derivatives. The protocols are designed to ensure scientific integrity and reproducibility, with a focus on the causality behind experimental choices.
Introduction: The Significance of Targeting Tubulin with Indole Derivatives
The microtubule cytoskeleton is a highly dynamic network essential for cell division, intracellular transport, and the maintenance of cell shape.[6] This dynamic nature is a result of the continuous polymerization and depolymerization of tubulin heterodimers. Disruption of this delicate equilibrium can lead to mitotic arrest and ultimately, apoptosis, making tubulin an attractive target for cancer chemotherapy.[2][3]
Indole scaffolds are considered "privileged" pharmacological skeletons in the development of anti-cancer agents due to their presence in a wide array of natural and synthetic antitubulin agents.[3][4][5] A variety of indole-containing natural products and their synthetic derivatives have been shown to inhibit tubulin polymerization, leading to potent anti-proliferative effects in cancer cells.[2][3][7] These compounds often bind to the colchicine binding site on β-tubulin, preventing the incorporation of tubulin dimers into growing microtubules.[7]
This application note provides researchers with two complementary methodologies to evaluate the efficacy of novel indole derivatives as tubulin polymerization inhibitors:
-
An in vitro fluorescence-based tubulin polymerization assay: This cell-free assay directly measures the effect of compounds on the polymerization of purified tubulin, allowing for the determination of key inhibitory parameters such as the half-maximal inhibitory concentration (IC50).
-
A cell-based microtubule integrity assay: This assay assesses the impact of the compounds on the microtubule network within intact cells, providing a more physiologically relevant context for their activity.
By combining these approaches, researchers can gain a comprehensive understanding of the mechanism of action of their indole derivatives, from direct interaction with the molecular target to their effects on cellular architecture.
Principle of the Assays
In Vitro Tubulin Polymerization Assay
The in vitro tubulin polymerization assay monitors the assembly of purified tubulin into microtubules over time. In the presence of GTP and at a temperature of 37°C, tubulin dimers polymerize to form microtubules.[6][8] This process can be monitored using various methods, including turbidimetry (light scattering) or fluorescence.[1][9]
This protocol utilizes a fluorescence-based method, which offers increased sensitivity and a better signal-to-noise ratio compared to absorbance-based assays.[10] The assay relies on the incorporation of a fluorescent reporter molecule into the growing microtubules. As polymerization proceeds, the fluorescence intensity increases, providing a real-time measurement of microtubule formation.[10][11][12] The polymerization process typically exhibits three phases: nucleation, growth (elongation), and a steady-state equilibrium.[8][11] Inhibitors of tubulin polymerization will alter this kinetic profile, typically by reducing the rate and extent of polymerization.
Cell-Based Microtubule Integrity Assay
While in vitro assays are crucial for direct target engagement, cell-based assays are essential to confirm that a compound can penetrate the cell membrane and exert its effect in a cellular context.[13] The cell-based microtubule integrity assay visualizes the microtubule network in cultured cells that have been treated with the indole derivatives.
This protocol utilizes immunofluorescence microscopy. Cells are fixed and permeabilized, and the microtubule network is stained using a primary antibody specific for α- or β-tubulin, followed by a fluorescently labeled secondary antibody.[9] The cell nuclei are counterstained with a DNA-binding dye like Hoechst or DAPI. By observing the morphology of the microtubule network, one can qualitatively and quantitatively assess the impact of the test compounds. Inhibitors of tubulin polymerization will cause a dose-dependent disruption of the microtubule network, leading to a diffuse cytoplasmic staining pattern instead of the characteristic filamentous network.[2]
Materials and Reagents
In Vitro Tubulin Polymerization Assay
| Reagent | Supplier (Example) | Catalog Number (Example) | Storage |
| Tubulin (>99% pure, porcine brain) | Cytoskeleton, Inc. | T240 | -80°C |
| General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA) | Cytoskeleton, Inc. | BST01 | 4°C |
| GTP Solution (100 mM) | Cytoskeleton, Inc. | BST06 | -80°C |
| Fluorescence-based Tubulin Polymerization Assay Kit | Cytoskeleton, Inc. | BK011P | See kit components |
| Paclitaxel (Positive Control) | Sigma-Aldrich | T7402 | -20°C |
| Nocodazole (Positive Control) | Sigma-Aldrich | M1404 | -20°C |
| Indole Derivatives (Test Compounds) | User-supplied | - | -20°C or as recommended |
| DMSO (Anhydrous) | Sigma-Aldrich | D2650 | Room Temperature |
| 96-well, black, flat-bottom microplates | Corning | 3603 | Room Temperature |
Cell-Based Microtubule Integrity Assay
| Reagent | Supplier (Example) | Catalog Number (Example) | Storage |
| Human cancer cell line (e.g., HeLa, MCF-7) | ATCC | CCL-2, HTB-22 | Liquid Nitrogen |
| Cell Culture Medium (e.g., DMEM, RPMI-1640) | Gibco | 11965092 | 4°C |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 | -20°C |
| Penicillin-Streptomycin | Gibco | 15140122 | -20°C |
| Trypsin-EDTA | Gibco | 25300054 | 4°C |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 | Room Temperature |
| Formaldehyde (Methanol-free, 16%) | Thermo Fisher Scientific | 28908 | 4°C |
| Triton X-100 | Sigma-Aldrich | T8787 | Room Temperature |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 | 4°C |
| Monoclonal Anti-α-Tubulin Antibody (mouse) | Sigma-Aldrich | T5168 | 4°C |
| Goat anti-Mouse IgG (H+L) Secondary Antibody, Alexa Fluor 488 | Invitrogen | A11001 | 4°C |
| DAPI or Hoechst 33342 | Invitrogen | D1306, H3570 | 4°C |
| 96-well, black, clear-bottom imaging plates | Greiner Bio-One | 655090 | Room Temperature |
Experimental Protocols
In Vitro Fluorescence-Based Tubulin Polymerization Assay
This protocol is adapted from commercially available kits and provides a robust method for screening indole derivatives.[11][12][14]
4.1.1. Preparation of Reagents:
-
Tubulin Aliquots: On ice, reconstitute lyophilized tubulin to a final concentration of 10 mg/mL in General Tubulin Buffer. Aliquot into pre-chilled microcentrifuge tubes, snap-freeze in liquid nitrogen, and store at -80°C. Avoid repeated freeze-thaw cycles.
-
GTP Stock: Prepare a 10 mM GTP working solution by diluting the 100 mM stock in General Tubulin Buffer. Keep on ice.
-
Test Compound Plate: Prepare a serial dilution of the indole derivatives in DMSO. Then, dilute these stocks into General Tubulin Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1% to minimize effects on polymerization.
-
Controls: Prepare solutions of a known tubulin polymerization inhibitor (e.g., nocodazole at 10 µM) and a stabilizer (e.g., paclitaxel at 10 µM) in the same manner as the test compounds. A vehicle control (DMSO in buffer) must also be included.
4.1.2. Assay Procedure:
-
Pre-warm a fluorescence plate reader to 37°C. Set the excitation wavelength to 360 nm and the emission wavelength to 450 nm.
-
On ice, prepare the master mix. For a 96-well plate, calculate the required volume for all wells plus a 10% excess. The master mix should contain tubulin and GTP in General Tubulin Buffer with the fluorescent reporter. A typical final concentration is 2 mg/mL tubulin.[11][12]
-
Add the appropriate volume of the diluted test compounds and controls to the wells of the pre-chilled 96-well black plate.
-
Initiate the reaction by adding the master mix to each well.
-
Immediately place the plate in the pre-warmed plate reader and begin kinetic measurements every 30-60 seconds for 60-90 minutes.
4.1.3. Workflow Diagram:
Caption: Workflow for the in vitro tubulin polymerization assay.
Cell-Based Microtubule Integrity Assay
This protocol provides a method to visualize the effects of indole derivatives on the microtubule network in cultured cells.[9][15]
4.2.1. Cell Culture and Treatment:
-
Seed cells onto 96-well black, clear-bottom imaging plates at a density that will result in 50-70% confluency at the time of fixation.
-
Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Treat the cells with a serial dilution of the indole derivatives for a predetermined time (e.g., 18-24 hours). Include a vehicle control (DMSO) and a positive control (e.g., nocodazole).
4.2.2. Immunofluorescence Staining:
-
After treatment, gently wash the cells twice with pre-warmed PBS.
-
Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating with 1% BSA in PBS for 1 hour at room temperature.
-
Incubate the cells with a primary antibody against α-tubulin (e.g., 1:500 dilution in 1% BSA/PBS) overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse, 1:1000 dilution) and a nuclear counterstain (e.g., DAPI or Hoechst) for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Add PBS to the wells for imaging.
4.2.3. Imaging and Analysis:
-
Acquire images using a high-content imaging system or a fluorescence microscope.
-
Capture images of both the microtubule network (e.g., green channel) and the nuclei (e.g., blue channel).
-
Analyze the images to assess the integrity of the microtubule network. This can be done qualitatively by observing the disruption of the filamentous network and quantitatively by using image analysis software to measure parameters such as microtubule length, density, or texture.
4.2.4. Workflow Diagram:
Caption: Workflow for the cell-based microtubule integrity assay.
Data Analysis and Interpretation
In Vitro Tubulin Polymerization Assay
-
Kinetic Curves: Plot the fluorescence intensity against time for each concentration of the indole derivative and the controls.
-
Determination of Vmax and Polymer Mass: The initial rate of polymerization (Vmax) can be determined from the steepest slope of the polymerization curve. The final polymer mass is proportional to the plateau of the fluorescence signal.
-
IC50 Calculation: To determine the half-maximal inhibitory concentration (IC50), plot the percentage of inhibition (calculated from the Vmax or the plateau fluorescence) against the logarithm of the compound concentration. Fit the data to a dose-response curve using appropriate software (e.g., GraphPad Prism) to calculate the IC50 value.[16][17][18][19]
| Parameter | Description | Expected Effect of an Inhibitor |
| Lag Time (Nucleation) | Time before a significant increase in fluorescence is observed. | May be increased. |
| Vmax (Growth Phase) | The maximum rate of polymerization. | Decreased in a dose-dependent manner. |
| Plateau (Steady State) | The maximum fluorescence intensity, proportional to the total microtubule polymer mass. | Decreased in a dose-dependent manner. |
Cell-Based Microtubule Integrity Assay
-
Qualitative Analysis: Visually inspect the images. In untreated cells, a dense, filamentous network of microtubules extending throughout the cytoplasm should be visible. In cells treated with an effective inhibitor, this network will appear disrupted, with a more diffuse, punctate, or fragmented staining pattern.
-
Quantitative Analysis: Use image analysis software to quantify changes in microtubule morphology. Parameters such as the total length of microtubules, the number of microtubule branches, or the texture of the microtubule network can be measured. A dose-dependent decrease in these parameters would indicate inhibitory activity.
Troubleshooting
| Problem | Possible Cause | Solution |
| No or low polymerization in the control (in vitro assay) | Inactive tubulin | Ensure tubulin is stored correctly at -80°C and avoid repeated freeze-thaw cycles. Use fresh aliquots. |
| Incorrect buffer composition or pH | Verify the composition and pH of all buffers. | |
| Incorrect temperature | Ensure the plate reader is pre-warmed to and maintained at 37°C.[8] | |
| High background fluorescence (in vitro assay) | Autofluorescence of the test compound | Run a control with the compound alone (no tubulin) to measure its intrinsic fluorescence and subtract this from the experimental wells. |
| Poor cell adherence or viability (cell-based assay) | Cytotoxicity of the compound at high concentrations | Perform a cell viability assay (e.g., MTT or WST-1) to determine the cytotoxic concentration range of the compound. |
| Suboptimal cell culture conditions | Ensure proper cell culture techniques and media. | |
| High background staining (cell-based assay) | Inadequate blocking or washing | Increase the blocking time and the number of washing steps. |
| Primary or secondary antibody concentration is too high | Titrate the antibodies to determine the optimal concentration. |
References
-
Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based | BK011P. (n.d.). Cytoskeleton, Inc. Retrieved from [Link]
-
Gali, M., et al. (2022). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Molecules, 27(5), 1599. [Link]
-
Gali, M., et al. (2022). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. PubMed. Retrieved from [Link]
-
Gali, M., et al. (2022). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Semantic Scholar. Retrieved from [Link]
-
Ma, H., et al. (2017). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Scientific Reports, 7, 44212. [Link]
-
Prudent, R., et al. (2020). A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval. Frontiers in Cell and Developmental Biology, 8, 281. [Link]
-
Naaz, F., et al. (2021). Indole Derivatives (2010–2020) As Versatile Tubulin Inhibitors: Synthesis and structure–activity Relationships. Future Medicinal Chemistry, 13(20), 1805-1830. [Link]
-
Tubulin Polymerization Assay Kit (>97% pure porcine brain tubulin). (n.d.). Universal Biologicals. Retrieved from [Link]
-
A cell-based assay for detecting microtubule stabilizing agents. (A)... - ResearchGate. (n.d.). Retrieved from [Link]
-
IC50 study of tubulin inhibitors (2, 12a‐12k) in LNCaP cell line with... - ResearchGate. (n.d.). Retrieved from [Link]
-
Tubulin Polymerization Assay Kit (>99% pure porcine brain tubulin), 24 assays | 0807-BK006P - Biozoomer. (n.d.). Retrieved from [Link]
-
Kumar, A., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). European Journal of Medicinal Chemistry, 230, 114112. [Link]
-
Tubulin Polymerization Assay Kit. (n.d.). Cytoskeleton, Inc. Retrieved from [Link]
-
Hari, N., et al. (2011). Quantitative analysis of the effect of tubulin isotype expression on sensitivity of cancer cell lines to a set of novel colchicine derivatives. BMC Cancer, 11, 243. [Link]
-
Peyrot, V., et al. (2021). Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays. Cancers, 13(20), 5226. [Link]
-
Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. (2025). ResearchGate. Retrieved from [Link]
-
The IC 50 values (µM) of inhibition of tubulin polymerization. Data are... - ResearchGate. (n.d.). Retrieved from [Link]
-
Coombes, C. E., et al. (2016). Manipulation and quantification of microtubule lattice integrity. Cytoskeleton, 73(9), 467-477. [Link]
-
Tubulin Polymerization Assay (fluoresc-96assays porcine brain tubulin) - Hölzel Diagnostika. (n.d.). Retrieved from [Link]
-
El-Damasy, A. K., et al. (2020). Design, eco-friendly synthesis, molecular modeling and anticancer evaluation of thiazol-5(4 H )-ones as potential tubulin polymerization inhibitors targeting the colchicine binding site. RSC Advances, 10(5), 2826-2843. [Link]
-
Inhibition of tubulin polymerization (IC 50 ) of compounds 6 r and 6 y - ResearchGate. (n.d.). Retrieved from [Link]
-
Lee, S., et al. (2021). Microtubule Integrity Is Associated with the Functional Activity of Mitochondria in HEK293. International Journal of Molecular Sciences, 22(24), 13619. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. tandfonline.com [tandfonline.com]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 9. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tubulin Polymerization Assay (fluoresc-96assays porcine brain tubulin) (BK011P) at Hölzel-Diagnostika [hoelzel-biotech.com]
- 11. maxanim.com [maxanim.com]
- 12. universalbiologicals.com [universalbiologicals.com]
- 13. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cytoskeleton, Inc. Tubulin polymerization assay using >99% pure tubulin, | Fisher Scientific [fishersci.com]
- 15. Frontiers | A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Design, eco-friendly synthesis, molecular modeling and anticancer evaluation of thiazol-5(4 H )-ones as potential tubulin polymerization inhibitors ta ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10094F [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
Application Notes & Protocols for Molecular Docking of N-isopropyl-indole-6-carboxylic acid
Abstract
The indole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of pharmacologically active compounds.[1][2][3] This application note provides a comprehensive, step-by-step protocol for conducting molecular docking studies of N-isopropyl-indole-6-carboxylic acid, a representative indole derivative. We detail the rationale and methodology for investigating its interaction with two clinically significant protein targets in oncology: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). This guide is designed for researchers in drug discovery and computational biology, offering field-proven insights into ligand and protein preparation, docking simulation, result analysis, and crucial protocol validation to ensure scientific rigor.
Introduction and Rationale
Molecular docking is a powerful computational technique that predicts the preferred orientation and binding affinity of a small molecule (ligand) when bound to a macromolecular target, typically a protein.[4] This in silico approach is indispensable in modern drug discovery, enabling the rapid screening of virtual libraries and providing critical insights into structure-activity relationships (SAR) to guide lead optimization.[5]
The indole nucleus is considered a "privileged scaffold" due to its ability to interact with a wide array of biological targets, leading to diverse therapeutic applications including anti-cancer, anti-inflammatory, and antimicrobial agents.[1][2] Recent studies have highlighted that derivatives of indole-6-carboxylic acid show promising activity as inhibitors of key receptor tyrosine kinases (RTKs) that are overexpressed in various cancers.[6][7][8]
Target Selection Rationale:
-
Epidermal Growth Factor Receptor (EGFR): Overexpression of EGFR is a hallmark of many solid tumors, including non-small-cell lung cancer and colorectal cancer. Its activation triggers signaling pathways that promote cell proliferation and survival. Consequently, inhibiting EGFR is a validated strategy in oncology.[6][7]
-
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): This receptor is a primary mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. Blocking VEGFR-2 signaling can starve tumors of their blood supply, making it another critical anti-cancer target.[6][7]
This guide will use N-isopropyl-indole-6-carboxylic acid as the investigational ligand to provide a universally applicable workflow for similar small molecules.
Materials and Software
To ensure reproducibility, this protocol standardizes the required computational tools. Both open-source and commercial software are widely used; this guide focuses on a freely available and extensively validated toolset.
| Component | Recommended Software/Database | Purpose |
| Protein Structure | RCSB Protein Data Bank (PDB) | Repository for 3D structures of biological macromolecules. |
| Ligand Structure | PubChem or ChemDraw/MarvinSketch | Database and drawing software for chemical structures. |
| Docking Engine | AutoDock Vina | A widely used, open-source program for molecular docking. |
| Preparation & Analysis | AutoDock Tools (ADT) / MGLTools | Graphical front-end for preparing PDBQT files for AutoDock. |
| Format Conversion | Open Babel | A chemical toolbox for converting between different file formats. |
| Visualization | Biovia Discovery Studio / PyMOL | Software for visualizing and analyzing molecular interactions. |
Experimental Workflow Overview
The molecular docking process is a systematic procedure involving three main stages: Preparation, Simulation, and Analysis. Each stage contains critical steps that directly influence the quality and reliability of the final results.
Sources
- 1. mdpi.com [mdpi.com]
- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 3. Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment [mdpi.com]
- 4. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dasher.wustl.edu [dasher.wustl.edu]
- 6. tandfonline.com [tandfonline.com]
- 7. New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. en.copharm.uobaghdad.edu.iq [en.copharm.uobaghdad.edu.iq]
Troubleshooting & Optimization
Technical Support Center: Purification of N-Alkylated Indole-6-Carboxylic Acids
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for N-alkylated indole-6-carboxylic acids. As a Senior Application Scientist, I understand that the synthesis of these valuable compounds is often only half the battle; achieving high purity is paramount for reliable downstream applications, from biological screening to API development. The unique bifunctional nature of these molecules—possessing both a weakly acidic carboxylic acid and a relatively electron-rich indole core—presents a distinct set of purification challenges.
This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will move beyond simple procedural lists to explore the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively.
Troubleshooting Guide: Common Purification Hurdles
This section addresses specific, frequently encountered issues in a question-and-answer format.
Q1: My column chromatography yield is extremely low, and I'm seeing significant streaking on the TLC plate. What's happening and how can I fix it?
A1: This is the most common issue when purifying indole carboxylic acids on standard silica gel. The problem stems from strong, often irreversible, interactions between the polar carboxylic acid group and the acidic silanol groups (Si-OH) on the silica surface. This leads to poor compound mobility (streaking) and product loss on the column.
Causality: The carboxylic acid can hydrogen bond strongly with silica or even deprotonate, causing it to bind tightly to the stationary phase. The indole ring itself can also interact with the acidic silica surface, potentially leading to degradation.[1]
Solutions:
-
Mobile Phase Modification (The Quick Fix): Add a competitive binder to your eluent. A small amount of acetic acid or formic acid (typically 0.5-2%) will protonate your compound, satisfying the hydrogen bonding sites on the silica and leading to sharper peaks and better recovery.
-
Use a Different Stationary Phase: If acid sensitivity is a concern, switch to a less acidic or alternative stationary phase.
-
Neutral or Deactivated Silica: Pre-treating silica gel with a base like triethylamine or using commercially available deactivated silica can mitigate the issue.
-
Alumina (Neutral or Basic): Can be a good alternative, but be sure to screen TLC plates first as selectivity will differ.
-
Reverse-Phase (C18) Chromatography: This is an excellent, albeit more expensive, option. The separation occurs based on hydrophobicity, and the polar carboxylic acid group will cause the compound to elute earlier with polar mobile phases (e.g., water/acetonitrile or water/methanol gradients).
-
Q2: I can't separate my desired N-alkylated product from the unreacted indole-6-carboxylic acid starting material. They have very similar Rf values. What should I do?
A2: This is a classic problem of polarity similarity. The addition of a small alkyl group may not sufficiently alter the molecule's overall polarity to allow for easy separation from the highly polar starting material by normal-phase chromatography.
Causality: Both molecules are dominated by the polar carboxylic acid group. Unless the N-alkyl group is large and nonpolar (e.g., a long chain or bulky aromatic), the change in retention factor (Rf) will be minimal.
Solutions:
-
Acid-Base Extraction (The Chemical Solution): This is the most effective method. It exploits the acidic nature of the carboxylic acid to move it between aqueous and organic phases, leaving neutral impurities behind. This technique is ideal for removing non-acidic impurities but less so for separating two different carboxylic acids. However, it is perfect for removing unreacted alkyl halides or other neutral reagents before chromatography. See Protocol 1 for a detailed workflow.
-
Optimize Chromatography:
-
Shallow Gradient Elution: A very slow, shallow gradient can resolve closely eluting spots.[2] Start with a low polarity eluent and gradually increase the polar component over many column volumes.
-
Alternative Solvent Systems: Don't just rely on Hexanes/Ethyl Acetate. Explore systems like Dichloromethane/Methanol or Toluene/Acetone, which offer different selectivities.
-
-
Derivatization: As a last resort, you can temporarily convert the carboxylic acids to their corresponding methyl esters (e.g., using TMS-diazomethane or SOCl₂/MeOH). The esters are much less polar and the difference in the N-alkyl group will have a more pronounced effect on their chromatographic behavior. After separation, the ester can be hydrolyzed back to the carboxylic acid.
Q3: My final product is contaminated with a C3-alkylated isomer. How can I separate them?
A3: The formation of C3-alkylated byproducts is a known challenge, as the C3 position of the indole ring is highly nucleophilic.[3][4] The regioselectivity of N- vs. C-alkylation is highly dependent on the reaction conditions, particularly the base and solvent used.[5]
Causality: While strong bases like NaH in polar aprotic solvents (DMF, DMSO) typically favor N-alkylation by forming the indolate anion, other conditions might allow for competitive electrophilic attack at the C3 position.[6][7]
Solutions:
-
Chromatographic Separation: These isomers often have sufficiently different polarities and shapes for separation.
-
HPLC: High-Performance Liquid Chromatography, especially on a preparative scale, offers much higher resolution than flash chromatography and is the preferred method for separating close isomers.[8]
-
Optimized Flash Chromatography: Careful screening of solvent systems on TLC is crucial. Isomers may show better separation in one system (e.g., DCM/MeOH) over another (Hex/EtOAc).
-
-
Recrystallization: If one isomer is formed in significant excess and the crude material is semi-crystalline, recrystallization can be highly effective at isolating the major, pure isomer, although it may result in lower recovery.[2][3] See Protocol 2 for a general procedure.
Frequently Asked Questions (FAQs)
-
What are the primary analytical techniques I should use to confirm the purity of my final product? A multi-pronged approach is the gold standard for robust quality control.[9]
-
¹H and ¹³C NMR: Confirms the chemical structure, ensures the correct isomeric form (N- vs. C-alkylation), and can reveal the presence of solvent or organic impurities.[1]
-
LC-MS: Provides the molecular weight of your compound and, when coupled with a UV detector (like in HPLC), gives a purity assessment based on peak area percentage.[9]
-
HPLC: The primary tool for quantitative purity analysis. A single sharp peak on multiple methods (e.g., different gradients or columns) provides high confidence in purity.[9]
-
-
When is recrystallization a better choice than column chromatography? Recrystallization is ideal when you have a large amount of material (>1 g) that is mostly pure (>85-90%) and crystalline. It is often more scalable, economical, and can yield exceptionally pure material. Chromatography is superior for separating complex mixtures, non-crystalline oils, or compounds with very similar polarities that won't co-crystallize.
-
My compound seems to be decomposing on the rotovap. Why? N-alkylated indole-6-carboxylic acids can be sensitive to both heat and residual acid or base.
-
Thermal Instability: Avoid excessive heat. Always use a water bath temperature below 40-50°C.
-
Acid/Base Sensitivity: If you used acid or base modifiers in your chromatography, trace amounts can concentrate during evaporation and catalyze decomposition.[1] Co-evaporating your product with a neutral, high-boiling solvent like toluene can help azeotropically remove volatile acids like acetic or formic acid.
-
Process Diagrams and Workflows
// Nodes start [label="Low Yield / Streaking\nAfter Column", fillcolor="#EA4335", fontcolor="#FFFFFF"]; q1 [label="Is the compound a\ncarboxylic acid?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; a1 [label="Strong interaction with\nacidic silica gel", fillcolor="#F1F3F4", fontcolor="#202124"]; sol1 [label="Add 1% Acetic Acid\nto Eluent", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol2 [label="Switch to Reverse Phase (C18)\nChromatography", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol3 [label="Use Neutral Alumina or\nDeactivated Silica", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Improved Separation\n& Recovery", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> q1; q1 -> a1 [label=" Yes "]; a1 -> sol1; a1 -> sol2; a1 -> sol3; sol1 -> end; sol2 -> end; sol3 -> end; } endomd
// Nodes start [label="Crude Product Mixture", fillcolor="#4285F4", fontcolor="#FFFFFF"]; q_cryst [label="Is the material\n>85% pure & solid?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; recryst [label="Attempt Recrystallization", fillcolor="#34A853", fontcolor="#FFFFFF"]; q_polar [label="Are impurities\nnon-polar?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; extract [label="Perform Acid-Base\nExtraction", fillcolor="#34A853", fontcolor="#FFFFFF"]; chrom [label="Perform Column\nChromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; q_isomers [label="Are impurities\nisomeric?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; hplc [label="Use Preparative\nHPLC", fillcolor="#34A853", fontcolor="#FFFFFF"]; pure [label="Pure Product", fillcolor="#FFFFFF", style="filled", fontcolor="#202124", shape=ellipse];
// Edges start -> q_cryst; q_cryst -> recryst [label=" Yes "]; q_cryst -> q_polar [label=" No "]; recryst -> pure; q_polar -> extract [label=" Yes "]; q_polar -> chrom [label=" No "]; extract -> chrom [label=" Then... "]; chrom -> q_isomers; q_isomers -> hplc [label=" Yes "]; q_isomers -> pure [label=" No "]; hplc -> pure; } endomd
Key Protocols
Protocol 1: Acid-Base Extraction for Carboxylic Acids
This protocol is designed to separate your acidic product from neutral or basic impurities.
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (approx. 10-20 mL per gram of crude material).
-
Basic Wash: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M sodium carbonate (Na₂CO₃) solution. Repeat the extraction 2-3 times.
-
Expert Insight: NaHCO₃ is milder and preferred if your compound is base-sensitive. Na₂CO₃ is stronger and more effective for less acidic compounds.
-
-
Combine & Wash: Combine the aqueous layers. Wash this combined aqueous layer once with fresh organic solvent (EtOAc or DCM) to remove any remaining neutral impurities.
-
Acidification: Cool the aqueous layer in an ice bath. Slowly add 1M or 2M HCl with stirring until the pH is ~2-3. Your product should precipitate out as a solid.
-
Trustworthiness Check: The formation of a precipitate upon acidification is a strong indicator that your product has been successfully transferred to the aqueous phase.
-
-
Extraction of Product: Extract the acidified aqueous layer 3 times with fresh EtOAc or DCM.
-
Drying and Evaporation: Combine the organic layers from the previous step, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified carboxylic acid.
Protocol 2: General Recrystallization via Solvent/Anti-Solvent System
This method is useful when finding a single ideal solvent is difficult.
-
Solvent Selection: Identify a "solvent" in which your compound is highly soluble and an "anti-solvent" in which it is poorly soluble. The two solvents must be miscible. (e.g., Solvent: Methanol, Anti-solvent: Water; or Solvent: DCM, Anti-solvent: Hexanes).
-
Dissolution: In a flask, dissolve the crude solid in the minimum amount of the hot "solvent".
-
Anti-Solvent Addition: While the solution is still warm, slowly add the "anti-solvent" dropwise until you see persistent cloudiness (turbidity).
-
Clarification: Add a few more drops of the hot "solvent" until the solution becomes clear again.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, transfer it to an ice bath or refrigerator for several hours to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold "anti-solvent," and dry them under vacuum.
Data Summary Table
| Purification Method | Primary Application | Key Advantages | Common Pitfalls |
| Normal-Phase Column | General purpose separation of mixtures. | Versatile, widely applicable. | Poor recovery for polar acids, potential degradation. |
| Reverse-Phase Column | Separation of polar compounds, isomer separation. | Excellent for polar molecules, high resolution. | Higher cost, requires aqueous mobile phases. |
| Acid-Base Extraction | Removing neutral/basic impurities from an acidic product. | Fast, scalable, very effective for gross purification. | Does not separate compounds of similar acidity. |
| Recrystallization | Final polishing of an already >85% pure solid product. | Highly scalable, can yield very pure material, cheap. | Lower recovery, requires crystalline material. |
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.
- Benchchem. (n.d.). Optimizing reaction conditions for N-alkylation of indoles.
- MDPI. (n.d.). Enantioselective Catalytic Synthesis of N-alkylated Indoles.
- Benchchem. (n.d.). A Researcher's Guide to Assessing the Purity of Synthesized 6-Nitroindoline-2-carboxylic Acid.
- PMC. (n.d.). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction.
- Benchchem. (n.d.). Purification techniques for indole aldehydes.
- PMC. (n.d.). Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles.
- Longdom Publishing. (n.d.). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector.
- RSC Publishing. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles.
- ResearchGate. (2013). How can I purify carboxylic acid?
- Reddit. (2019). Isolation of a Carboxylic acid.
- ResearchGate. (n.d.). Initial discovery of the indole C6‐alkylation during N1‐alkylation.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 8. longdom.org [longdom.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Enhancing the Solubility of N-isopropyl-indole-6-carboxylic acid
Welcome to the technical support center for N-isopropyl-indole-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for overcoming solubility challenges with this compound. Here, you will find a combination of frequently asked questions (FAQs) and in-depth troubleshooting guides to support your experimental success.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the solubility of N-isopropyl-indole-6-carboxylic acid.
Q1: What are the primary factors limiting the aqueous solubility of N-isopropyl-indole-6-carboxylic acid?
A1: The solubility of N-isopropyl-indole-6-carboxylic acid is primarily limited by its molecular structure. The indole ring and the N-isopropyl group are largely nonpolar and hydrophobic, which reduces the molecule's affinity for water. While the carboxylic acid group is hydrophilic, its contribution to overall solubility is not sufficient to overcome the hydrophobicity of the rest of the molecule, especially at acidic to neutral pH.[1]
Q2: How does pH influence the solubility of this compound?
A2: As a carboxylic acid, the solubility of N-isopropyl-indole-6-carboxylic acid is highly dependent on pH.[2][3] In acidic or neutral solutions, the carboxylic acid group remains largely in its protonated, uncharged form (-COOH), which is less water-soluble.[4] As the pH increases above the compound's pKa, the carboxylic acid group deprotonates to form the carboxylate anion (-COO-). This charged form is significantly more polar and, therefore, more soluble in aqueous solutions.[3][4]
Q3: Is salt formation a viable strategy for enhancing solubility?
A3: Yes, forming a salt is a well-established and effective method for increasing the aqueous solubility of ionizable compounds like N-isopropyl-indole-6-carboxylic acid.[5][6] By reacting the carboxylic acid with a suitable base (e.g., sodium hydroxide, potassium hydroxide, or an organic amine like meglumine), a more soluble salt is formed. However, it's important to note that the indole nitrogen is generally not basic enough to form useful salts.
Q4: Can co-solvents be used to improve solubility?
A4: Absolutely. Co-solvents are water-miscible organic solvents that can be added to an aqueous solution to increase the solubility of poorly water-soluble compounds.[7][8] For N-isopropyl-indole-6-carboxylic acid, co-solvents like ethanol, propylene glycol, or polyethylene glycol (PEG) can be effective. These solvents work by reducing the overall polarity of the solvent system, making it more favorable for the nonpolar regions of the molecule.[7]
Q5: What is the role of cyclodextrins in enhancing the solubility of this type of molecule?
A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[9][10] They can encapsulate the hydrophobic parts of a guest molecule, like the indole and isopropyl groups of N-isopropyl-indole-6-carboxylic acid, forming an inclusion complex.[] This complex presents a hydrophilic exterior to the aqueous environment, thereby increasing the apparent solubility of the compound.[9][10][] Derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are often used due to their enhanced aqueous solubility.[10][12]
Section 2: Troubleshooting Guides
This section provides detailed, step-by-step guidance for overcoming specific experimental challenges related to the solubility of N-isopropyl-indole-6-carboxylic acid.
Guide 1: Compound Precipitation Upon pH Adjustment
Issue: You have dissolved N-isopropyl-indole-6-carboxylic acid in an alkaline solution, but it precipitates out when you adjust the pH towards neutral for your experiment.
Root Cause Analysis:
This is a classic example of pH-dependent solubility for a carboxylic acid.[2][3] At high pH, the compound is in its soluble carboxylate salt form. As the pH is lowered, it gets converted back to the less soluble, protonated carboxylic acid form, leading to precipitation.[4]
Solutions:
-
Determine the pKa: If the pKa of N-isopropyl-indole-6-carboxylic acid is not known, it should be determined experimentally or estimated. This will help you understand the pH range in which the compound will be ionized and soluble.
-
Maintain a Sufficiently High pH: If your experimental conditions allow, maintain the pH of the solution at least 1-2 units above the pKa of the carboxylic acid to ensure it remains in its soluble, deprotonated state.
-
Utilize a Co-solvent System: If the pH must be neutral, consider preparing your stock solution and dilutions in a co-solvent system (e.g., a mixture of water and ethanol or DMSO). The organic co-solvent will help to keep the protonated form of the acid in solution.[7]
Experimental Protocol: pH-Based Solubilization
-
Prepare a stock solution of N-isopropyl-indole-6-carboxylic acid in a small amount of a suitable base (e.g., 0.1 M NaOH) to form the soluble salt.
-
Slowly add this stock solution to your aqueous buffer at the target pH with vigorous stirring.
-
Visually inspect for any signs of precipitation. If precipitation occurs, the concentration may be too high for that specific pH and solvent system.
Guide 2: Incomplete Dissolution in Organic Solvents
Issue: You are attempting to dissolve N-isopropyl-indole-6-carboxylic acid in a non-polar organic solvent for a chemical reaction, but it is not fully dissolving.
Root Cause Analysis:
While the indole and isopropyl groups are nonpolar, the carboxylic acid group is polar and capable of forming strong hydrogen bonds. This can lead to the formation of dimers or aggregates, which can have lower solubility in purely non-polar solvents.
Solutions:
-
Introduce a Polar Co-solvent: Adding a small amount of a polar co-solvent, such as methanol or tetrahydrofuran (THF), can help to break up the hydrogen-bonded aggregates of the carboxylic acid, thereby improving solubility.[13][14]
-
Gentle Heating: Carefully warming the mixture can provide the energy needed to overcome the intermolecular forces and increase the rate of dissolution. Always check the thermal stability of your compound before applying heat.
-
Sonication: Using an ultrasonic bath can help to break apart solid particles and enhance the dissolution process.
Guide 3: Low Bioavailability in Cell-Based Assays
Issue: You are observing lower than expected activity of N-isopropyl-indole-6-carboxylic acid in a cell-based assay, which you suspect is due to poor solubility and low bioavailability in the cell culture medium.
Root Cause Analysis:
Cell culture media are typically buffered around pH 7.4. At this pH, a portion of the N-isopropyl-indole-6-carboxylic acid may be in its less soluble protonated form, leading to precipitation or aggregation and thus reduced availability to the cells.
Solutions:
-
Prepare a High-Concentration Stock in DMSO: Dissolve the compound in 100% dimethyl sulfoxide (DMSO) at a high concentration. Then, dilute this stock solution into the cell culture medium to achieve the final desired concentration. The final DMSO concentration in the medium should typically be kept below 0.5% to avoid solvent toxicity to the cells.
-
Formulate with Cyclodextrins: Prepare an inclusion complex of your compound with a cyclodextrin, such as HP-β-CD.[9][10] This can significantly increase the concentration of the compound that can be achieved in the aqueous cell culture medium.[]
Experimental Protocol: Cyclodextrin Complexation
-
Prepare an aqueous solution of HP-β-cyclodextrin (e.g., 10-40% w/v).
-
Add an excess of N-isopropyl-indole-6-carboxylic acid to the cyclodextrin solution.
-
Stir the mixture at room temperature for 24-48 hours to allow for complex formation.
-
Filter the solution to remove any undissolved compound.
-
Determine the concentration of the solubilized compound in the filtrate using a suitable analytical method (e.g., HPLC-UV). This stock solution can then be diluted for use in your experiments.
Section 3: Data and Visualization
Table 1: General Solubility Enhancement Strategies
| Strategy | Mechanism | Advantages | Considerations |
| pH Adjustment | Ionization of the carboxylic acid to a more soluble salt form.[3][4] | Simple and cost-effective. | Limited to compounds with ionizable groups; may not be suitable for all experimental conditions.[8] |
| Co-solvents | Reduces the polarity of the solvent system.[7] | Effective for a wide range of compounds. | The co-solvent may interfere with the experiment or have toxic effects.[15] |
| Cyclodextrins | Encapsulation of the hydrophobic portion of the molecule.[9][10][] | High solubilization capacity; can improve stability.[10] | Can be more expensive; potential for interactions with other components. |
| Salt Formation | Creates a more soluble ionic compound.[5][6] | Can dramatically increase aqueous solubility. | Requires a suitable counter-ion; the salt may have different solid-state properties. |
| Particle Size Reduction | Increases the surface area for dissolution.[16][17] | Enhances the dissolution rate. | May not increase equilibrium solubility; can lead to particle aggregation.[16] |
Diagram 1: pH-Dependent Solubility of a Carboxylic Acid
This diagram illustrates the relationship between pH, the ionization state of a carboxylic acid, and its resulting aqueous solubility.
Caption: pH effect on ionization and solubility.
Diagram 2: Decision-Making Workflow for Solubility Enhancement
This workflow provides a structured approach to selecting an appropriate method for improving the solubility of N-isopropyl-indole-6-carboxylic acid.
Caption: Workflow for enhancing solubility.
References
-
Astray, G., Gonzalez-Barreiro, C., Mejuto, J. C., Rial-Otero, R., & Simal-Gandara, J. (2009). A review on the use of cyclodextrins in foods. Food Hydrocolloids, 23(7), 1631-1640. [Link]
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. [Link]
-
Brainly. (2023, July 11). Why is the carboxylic acid soluble at high pH and not at low pH? Explain your reasoning. [Link]
-
Pandit, N. K., & Strykowski, J. M. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Pharmaceutical Sciences, 78(9), 767-770. [Link]
-
Patsnap. (2025, July 31). Overcoming Challenges in Carboxylic Acid Drug Formulations. [Link]
-
Reddit. (2012, February 27). How does pH affect water solubility of organic acids (or acids in general)?[Link]
-
ResearchGate. (2014, December 1). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect?[Link]
-
SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. [Link]
-
Tan, Y. J., Li, M., Gunawan, G. A., Nyantakyi, S. A., Dick, T., Go, M. L., & Lam, Y. (2020). Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility. ACS infectious diseases, 6(11), 3047-3062. [Link]
-
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. [Link]
-
Teva api. (n.d.). Solving solubility issues in modern APIs. [Link]
-
UNT Digital Library. (2025, December 15). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. [Link]
- Vertex AI Search. (n.d.). Grounding API Redirect.
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]
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- 5. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
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- 8. wjbphs.com [wjbphs.com]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 12. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
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- 15. Organic co-solvents affect activity, stability and enantioselectivity of haloalkane dehalogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
stability issues of 1-alkyl-1H-indole-6-carboxylic acid in solution
Welcome to the technical support center for 1-alkyl-1H-indole-6-carboxylic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges encountered when working with this class of compounds in solution. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the integrity and success of your experiments.
Troubleshooting Guide: Navigating Common Stability Issues
This section addresses specific problems you may encounter during your experimental work, offering explanations for the underlying chemistry and actionable protocols to diagnose and resolve these issues.
Question 1: Why is the concentration of my 1-alkyl-1H-indole-6-carboxylic acid solution decreasing over time, even when stored in the dark?
Answer:
A decrease in the concentration of your 1-alkyl-1H-indole-6-carboxylic acid solution, even in the absence of light, is likely due to one of two primary degradation pathways: oxidation or, to a lesser extent, thermal degradation leading to decarboxylation. The indole nucleus is electron-rich, making it susceptible to oxidation, and the carboxylic acid moiety can be labile under certain conditions.
Causality of Degradation:
-
Oxidation: The pyrrole ring of the indole nucleus is particularly prone to oxidation. Dissolved oxygen in your solvent can be a key culprit, leading to the formation of various oxidation products. The N-alkylation can influence the electron density of the indole ring and thus its susceptibility to oxidation.[1][2]
-
Decarboxylation: While indole-2- and indole-3-carboxylic acids are more readily decarboxylated, indole-6-carboxylic acids can also undergo decarboxylation, especially upon heating.[3][4] This process involves the loss of the carboxyl group as carbon dioxide.
Troubleshooting Workflow:
To identify the cause of the degradation, a systematic approach is recommended. This involves a forced degradation study, which intentionally exposes the compound to various stress conditions to accelerate degradation and identify the primary pathways.[5][6]
Experimental Protocol: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of your 1-alkyl-1H-indole-6-carboxylic acid in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Aliquot the stock solution into separate, appropriately sealed vials for each stress condition.
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH.
-
Oxidation: Add an equal volume of 3% hydrogen peroxide.
-
Thermal Degradation: Heat the stock solution at 60-80°C.
-
-
Time Points: Incubate the stressed samples and withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Analysis: Neutralize the acidic and basic samples, if necessary, and dilute all samples to a suitable concentration for analysis by a stability-indicating HPLC method.
Data Presentation: Expected Degradation under Forced Conditions
| Stress Condition | Expected Degradation | Potential Degradation Products |
| Acid Hydrolysis | Minimal to moderate degradation. | Hydrolysis of other functional groups if present. |
| Base Hydrolysis | Minimal to moderate degradation. | Potential for enhanced oxidation at higher pH. |
| Oxidation (H₂O₂) | Significant degradation. | Oxindoles, N-oxides, and other ring-opened products. |
| Thermal (Heat) | Moderate degradation. | Decarboxylated indole (1-alkyl-1H-indole). |
Visualization: Troubleshooting Workflow for Decreased Concentration
Caption: A logical workflow to diagnose the cause of decreased compound concentration in solution.
Question 2: I'm observing new, unexpected peaks in my HPLC chromatogram after my solution was exposed to ambient light. What are these impurities?
Answer:
The appearance of new peaks upon exposure to light is a strong indication of photodegradation. The indole ring system can absorb UV light, leading to the formation of photoproducts.
Causality of Photodegradation:
Indole derivatives are known to be photosensitive. Upon absorption of UV radiation, the molecule can be excited to a higher energy state, making it more reactive. This can lead to a variety of reactions, including oxidation and dimerization. The specific photoproducts formed will depend on the solvent, the presence of oxygen, and the specific N-alkyl and other substituents on the indole ring.
Troubleshooting and Prevention:
-
Confirmation of Photodegradation: To confirm photostability, or lack thereof, a formal photostability study should be conducted as outlined by ICH guidelines.[7] This involves exposing the solution to a controlled light source and comparing it to a dark control.
-
Protection from Light: The most straightforward solution is to protect your solutions from light at all stages of your experiment, from storage to analysis.
-
Use amber vials or wrap your vials in aluminum foil.
-
Minimize exposure to ambient light during sample preparation and handling.
-
Experimental Protocol: Photostability Assessment
-
Sample Preparation: Prepare two identical sets of solutions of your compound in transparent vials.
-
Control Sample: Wrap one set of vials completely in aluminum foil to serve as the dark control.
-
Light Exposure: Place both sets of vials in a photostability chamber with a calibrated light source (providing both UV and visible light) for a defined period.
-
Analysis: Analyze the samples from both sets by HPLC at various time points and compare the chromatograms. A significant increase in impurity peaks in the light-exposed samples compared to the dark control confirms photodegradation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solutions of 1-alkyl-1H-indole-6-carboxylic acid?
A: To maximize the shelf-life of your solutions, we recommend the following storage conditions:
-
Temperature: Store solutions at low temperatures, preferably at -20°C or -80°C, to minimize thermal degradation and slow down oxidative processes.
-
Light: Always protect solutions from light by using amber vials or by wrapping containers in aluminum foil.
-
Atmosphere: For long-term storage, it is advisable to degas the solvent and store the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Q2: How does the choice of solvent affect the stability of 1-alkyl-1H-indole-6-carboxylic acid?
A: The choice of solvent can significantly impact the stability of your compound.[8]
-
Protic vs. Aprotic Solvents: Protic solvents (e.g., water, methanol, ethanol) can participate in hydrogen bonding and may influence the rate of certain degradation reactions. Aprotic solvents (e.g., acetonitrile, DMSO, DMF) are often preferred for stock solutions, but their purity is crucial.
-
Solvent Purity: Peroxides in aged ethers or other impurities in solvents can initiate degradation. Always use high-purity, fresh solvents.
-
Degassing: For sensitive compounds, degassing the solvent by sparging with an inert gas or by sonication can remove dissolved oxygen and reduce the risk of oxidation.
Q3: What is the likely impact of pH on the stability of my 1-alkyl-1H-indole-6-carboxylic acid solution?
A: The pH of your solution can influence the stability of 1-alkyl-1H-indole-6-carboxylic acid in several ways:
-
Solubility: The solubility of the compound is pH-dependent due to the ionizable carboxylic acid group. At pH values above the pKa of the carboxylic acid, the compound will exist as the more water-soluble carboxylate salt.
-
Oxidation: The rate of oxidation of the indole ring can be pH-dependent.[9] In some cases, oxidation may be accelerated under either acidic or basic conditions.
-
Decarboxylation: While thermal decarboxylation is a primary concern, extreme pH conditions could potentially facilitate this process, although this is generally less common for indole-6-carboxylic acids compared to other isomers.
It is recommended to buffer your solutions to a pH where the compound exhibits maximum stability, which should be determined experimentally through a pH-stability profile study.
Q4: I need to develop a stability-indicating HPLC method. What are the key considerations?
A: A stability-indicating HPLC method is one that can accurately quantify the parent compound and separate it from all potential degradation products and process-related impurities.[10]
-
Forced Degradation: The development of such a method begins with performing forced degradation studies (as described in the Troubleshooting Guide) to generate the degradation products.
-
Chromatographic Selectivity: The HPLC method must be optimized to achieve baseline separation between the parent peak and all impurity peaks. This often involves screening different columns, mobile phase compositions (including pH and organic modifiers), and gradient profiles.
-
Peak Purity Analysis: A photodiode array (PDA) detector is highly recommended to assess peak purity and ensure that the parent peak is not co-eluting with any degradants.
Visualization: Key Factors Influencing Stability
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. medcraveonline.com [medcraveonline.com]
- 7. database.ich.org [database.ich.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. semanticscholar.org [semanticscholar.org]
Technical Support Center: Optimizing N-Alkylation Conditions for Indole-6-Carboxylic Acid
Welcome to the Technical Support Center for the N-alkylation of indole-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to navigate the complexities of this specific transformation. The presence of two acidic protons on indole-6-carboxylic acid—one on the indole nitrogen and the other on the carboxylic acid—presents a unique chemoselectivity challenge. This document will equip you with the knowledge to address these challenges and achieve optimal results in your synthesis.
Introduction: The Chemoselectivity Challenge
The N-alkylation of indole-6-carboxylic acid is a critical reaction in the synthesis of a wide array of biologically active compounds. However, the acidic proton of the carboxylic acid group (pKa ≈ 4-5) is significantly more acidic than the proton on the indole nitrogen (pKa ≈ 17)[1]. This disparity in acidity means that any base used to deprotonate the indole nitrogen will first deprotonate the carboxylic acid. This can lead to a primary side reaction: the alkylation of the carboxylate to form an ester, competing with the desired N-alkylation.
This guide will explore two primary strategies to overcome this challenge:
-
The Excess Base Strategy: Utilizing a sufficient amount of a strong base to deprotonate both the carboxylic acid and the indole nitrogen, thereby enabling selective N-alkylation.
-
The Protection/Deprotection Strategy: Temporarily masking the carboxylic acid functionality with a protecting group, allowing for clean N-alkylation, followed by the removal of the protecting group.
Below, we present a logical workflow for approaching the N-alkylation of indole-6-carboxylic acid, followed by detailed troubleshooting guides and FAQs.
Caption: Decision workflow for the N-alkylation of indole-6-carboxylic acid.
Troubleshooting Guide & FAQs
This section is formatted in a question-and-answer style to directly address common issues encountered during the N-alkylation of indole-6-carboxylic acid.
I. Excess Base Strategy
Q1: I am attempting the N-alkylation of indole-6-carboxylic acid using the excess base strategy, but I am getting low yields of the desired product. What could be the issue?
A1: Low yields in the excess base strategy can stem from several factors:
-
Insufficient Base: It is crucial to use at least two equivalents of a strong base to ensure the deprotonation of both the carboxylic acid and the indole nitrogen. A slight excess (e.g., 2.2-2.5 equivalents) is often recommended to account for any adventitious water.
-
Base Strength: A sufficiently strong base is required to deprotonate the indole N-H. Sodium hydride (NaH) is a common and effective choice[2]. Potassium hydroxide (KOH) or potassium tert-butoxide can also be used, but NaH is generally preferred for its strength and the insolubility of the resulting sodium salts in some organic solvents, which can sometimes drive the reaction.
-
Reaction Temperature: While room temperature may be sufficient for some reactive alkylating agents, heating the reaction is often necessary to achieve a reasonable reaction rate[2]. A temperature range of 60-80 °C is a good starting point to explore.
-
Solvent Choice: Polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are generally preferred for this reaction as they effectively solvate the ionic intermediates[2]. DMF is often superior for promoting N-alkylation over C-alkylation.
Q2: I am observing the formation of a significant amount of an ester byproduct. How can I suppress this side reaction?
A2: The formation of an ester byproduct indicates that the carboxylate is competing with the deprotonated indole nitrogen as a nucleophile. Here's how to address this:
-
Order of Addition: Add the base to a solution of the indole-6-carboxylic acid and allow sufficient time for the deprotonation of both acidic protons before adding the alkylating agent. This ensures that the more nucleophilic indole anion is readily available to react.
-
Temperature Control: In some cases, lower temperatures may favor N-alkylation. If you are running the reaction at elevated temperatures, consider reducing the temperature after the initial deprotonation step before adding the alkylating agent.
-
Choice of Alkylating Agent: More reactive alkylating agents (e.g., alkyl iodides) may be less selective. If possible, using a less reactive alkylating agent (e.g., alkyl bromide or chloride) and a higher reaction temperature may improve selectivity for N-alkylation.
Q3: My workup is problematic. How do I effectively isolate my N-alkylated indole-6-carboxylic acid from the reaction mixture?
A3: The workup for the excess base method requires careful handling to neutralize the excess base and protonate the carboxylate to precipitate the product. A general procedure is as follows:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding it to a stirred mixture of ice and water. This will hydrolyze any unreacted alkylating agent and neutralize the excess strong base.
-
The product will be in the form of its carboxylate salt and will likely be soluble in the aqueous layer.
-
Wash the aqueous layer with a non-polar organic solvent (e.g., diethyl ether or hexane) to remove any non-polar impurities.
-
Acidify the aqueous layer with a dilute acid (e.g., 1 M HCl) to a pH of 2-3. This will protonate the carboxylate, causing the desired product to precipitate.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.
II. Protection/Deprotection Strategy
Q1: I want to use a protection strategy. Which protecting group is best for the carboxylic acid of indole-6-carboxylic acid?
A1: The choice of protecting group depends on the stability of your molecule to the deprotection conditions and the orthogonality with other functional groups present. Esters are the most common protecting groups for carboxylic acids[3]. Here's a comparison of common ester protecting groups:
| Protecting Group | Protection Conditions | Deprotection Conditions | Advantages & Disadvantages |
| Methyl Ester | CH3OH, H+ (catalytic) | LiOH or NaOH in THF/MeOH/H2O[4] | Advantages: Easy to introduce. Disadvantages: Basic hydrolysis for deprotection may not be suitable for base-sensitive molecules. |
| Benzyl Ester | Benzyl alcohol, H+ (catalytic) or Benzyl bromide, base | Catalytic hydrogenation (H2, Pd/C)[3] | Advantages: Mild deprotection conditions that are orthogonal to many other protecting groups. Disadvantages: Not suitable if other reducible functional groups (e.g., alkenes, alkynes, nitro groups) are present. |
| tert-Butyl Ester | Isobutylene, H+ (catalytic) or Boc2O, DMAP | Trifluoroacetic acid (TFA) in CH2Cl2[1][5] | Advantages: Stable to a wide range of nucleophilic and basic conditions. Disadvantages: Deprotection requires strong acid, which may not be compatible with acid-labile functional groups. |
Q2: I have protected my indole-6-carboxylic acid as a methyl ester. What are the optimal conditions for the subsequent N-alkylation?
A2: With the carboxylic acid protected, the N-alkylation can be performed under more standard conditions. You will only need one equivalent of base to deprotonate the indole nitrogen.
-
Base: Sodium hydride (NaH) is a good choice. Use a slight excess (e.g., 1.1-1.2 equivalents).
-
Solvent: Anhydrous DMF or THF are suitable solvents.
-
Temperature: The reaction can often be performed at room temperature, but gentle heating (e.g., 50-60 °C) may be required for less reactive alkylating agents.
Q3: I am having trouble with the deprotection of my N-alkylated indole-6-carboxylic acid ester. What are some common issues?
A3: Deprotection issues can arise from incomplete reaction or side reactions.
-
Incomplete Hydrolysis (for Methyl/Ethyl Esters): If using basic hydrolysis (e.g., LiOH or NaOH), ensure you are using a sufficient excess of the base and allowing the reaction to proceed for an adequate amount of time. Monitoring the reaction by TLC or LC-MS is crucial.
-
Incomplete Hydrogenolysis (for Benzyl Esters): Ensure the palladium catalyst is active and that the reaction is performed under a positive pressure of hydrogen. The reaction can sometimes be sluggish, and longer reaction times or a higher catalyst loading may be necessary.
-
Side Reactions during Acidic Deprotection (for tert-Butyl Esters): Strong acids like TFA can sometimes cause degradation of the indole ring, especially if it contains electron-donating substituents. Performing the reaction at 0 °C can help to minimize side reactions.
Experimental Protocols
Protocol 1: N-Alkylation of Indole-6-Carboxylic Acid using the Excess Base Strategy
Caption: Workflow for the excess base N-alkylation method.
Step-by-Step Procedure:
-
To a stirred solution of indole-6-carboxylic acid (1.0 eq.) in anhydrous DMF, add sodium hydride (60% dispersion in mineral oil, 2.2 eq.) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour. You should observe the evolution of hydrogen gas.
-
Add the alkylating agent (e.g., alkyl bromide or iodide, 1.1 eq.) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and carefully pour it into a beaker containing ice water.
-
Wash the aqueous layer with diethyl ether to remove non-polar impurities.
-
Acidify the aqueous layer with 1 M HCl until the pH is approximately 2-3.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to afford the crude 1-alkyl-indole-6-carboxylic acid.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: N-Alkylation via Protection as a Benzyl Ester
Caption: Workflow for the protection/deprotection N-alkylation method.
Step 1: Protection (Benzyl Ester Formation)
-
To a solution of indole-6-carboxylic acid (1.0 eq.) in DMF, add potassium carbonate (1.5 eq.) and benzyl bromide (1.2 eq.).
-
Stir the mixture at room temperature overnight.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain benzyl indole-6-carboxylate.
Step 2: N-Alkylation
-
To a solution of benzyl indole-6-carboxylate (1.0 eq.) in anhydrous THF, add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkylating agent (1.1 eq.) and stir at room temperature or heat gently (50-60 °C) until the reaction is complete (monitor by TLC).
-
Carefully quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography.
Step 3: Deprotection (Hydrogenolysis)
-
Dissolve the N-alkylated benzyl indole-6-carboxylate in ethanol or ethyl acetate.
-
Add a catalytic amount of 10% palladium on carbon (Pd/C).
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitor by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.
-
Concentrate the filtrate to obtain the desired 1-alkyl-indole-6-carboxylic acid.
References
- BenchChem. (2025). Optimizing reaction conditions for N-alkylation of indoles. BenchChem Technical Support.
-
Wikipedia. (2023). Protecting group. In Wikipedia. Retrieved from [Link]
- Cee, V., & Erlanson, D. (2019). in the chemical literature: N-alkylation of an indole. ACS Medicinal Chemistry Letters, 10, 1302-1308.
- Sorribes, I., Junge, K., & Beller, M. (2014). Direct Catalytic N-Alkylation of Amines with Carboxylic Acids. Journal of the American Chemical Society, 136(41), 14314–14319.
- Fischer, J., et al. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Advances, 10(72), 44349-44355.
- Patrick, G. L. (2015). Appendix 6: Protecting groups. In An Introduction to Drug Synthesis. Oxford University Press.
- D'hooghe, M., & De Kimpe, N. (2008). An Improved Process for the N-Alkylation of Indoles Using Chiral N-Protected 2-Methylaziridines. Synlett, 2008(14), 2079-2094.
- Baehn, S., et al. (2010). Selective ruthenium-catalyzed N-alkylation of indoles by using alcohols. Chemistry – A European Journal, 16(12), 3590-3593.
- Ogasa, C., Kayano, K., & Namba, K. (2024). A simple and powerful tert-butylation of carboxylic acids and alcohols. Synlett, 35, 235-239.
-
Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]
-
PrepChem. (2023). Synthesis of indole-6-carboxylic acid. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]
-
Thieme Chemistry. (2024). Novel tert-Butylation of Carboxylic Acids and Alcohols. Retrieved from [Link]
Sources
- 1. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 2. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 3. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. tert-Butyl Esters [organic-chemistry.org]
Technical Support Center: Overcoming Side Reactions in the Synthesis of N-Substituted Indoles
A Guide for Researchers, Scientists, and Drug Development Professionals
From the desk of a Senior Application Scientist:
The synthesis of N-substituted indoles is a cornerstone of medicinal chemistry and materials science. However, the path to the desired product is often complicated by a variety of side reactions that can diminish yield, complicate purification, and, in some cases, lead to reaction failure. This guide provides a structured approach to troubleshooting these common issues, grounded in mechanistic principles and practical laboratory experience.
Frequently Asked Questions (FAQs)
Q1: My Fischer indole synthesis of an N-alkyl indole is giving low yields and a complex mixture of byproducts. What are the likely culprits?
Low yields in the Fischer indole synthesis can often be attributed to several factors, primarily the stability of intermediates and the reaction conditions.[1] A significant competing pathway is the cleavage of the N-N bond in the hydrazone intermediate, especially when electron-donating groups are present on the carbonyl compound.[1][2][3]
Common Side Reactions:
-
N-N Bond Cleavage: This is a major side reaction, particularly with electron-rich phenylhydrazines, leading to aniline formation instead of the desired indole.[2][3][4]
-
Aldol Condensation: If you are using an enolizable aldehyde or ketone, self-condensation can occur under the acidic conditions, consuming your starting material.[5][6]
-
Rearrangements and Dimerizations: Harsh acidic conditions and high temperatures can lead to degradation or dimerization of the final indole product.[4]
Troubleshooting Strategies:
-
Optimize Acid Catalyst and Temperature: The choice of acid (e.g., ZnCl₂, PPA, HCl) and temperature are critical and often require empirical optimization.[5] Weaker acids may favor the desired cyclization over N-N bond cleavage.[4]
-
In Situ Hydrazone Formation: Some hydrazones are unstable.[4] Consider forming the hydrazone in situ by reacting the arylhydrazine and carbonyl compound directly in the acidic medium.[4]
-
Protecting Groups: For sensitive functionalities on your starting materials, consider using protecting groups. Common protecting groups for the indole nitrogen include Boc, tosyl, and SEM.[5]
Q2: I'm attempting a palladium-catalyzed N-arylation (Buchwald-Hartwig amination) of indole and observing significant C3-arylation and homocoupling of the aryl halide. How can I improve N-selectivity?
The Buchwald-Hartwig amination is a powerful tool for N-arylation, but achieving high N-selectivity with indoles can be challenging due to the nucleophilicity of the C3 position.[7] The choice of ligand, base, and solvent are crucial in directing the reaction towards the desired N-arylated product.[8][9][10]
Key Factors Influencing Selectivity:
-
Ligand Choice: Bulky, electron-rich phosphine ligands are often employed to promote the desired C-N bond formation.[9][11] The steric bulk of the ligand can disfavor C3-arylation.
-
Base Selection: The choice of base is critical.[8][10] Strong, non-nucleophilic bases like NaOt-Bu are often effective.[9] For substrates with sensitive functional groups, a milder base like K₃PO₄ may be a suitable alternative.[9]
-
Solvent Effects: The polarity of the solvent can influence the reaction outcome. Nonpolar solvents generally favor the desired amination pathway.[8]
Troubleshooting Strategies:
-
Ligand Screening: Experiment with a variety of bulky phosphine ligands (e.g., XPhos, SPhos) to identify the optimal one for your specific substrate combination.
-
Base Optimization: If you are observing side reactions, consider switching to a different base. A systematic screening of bases can significantly improve selectivity.
-
Temperature Control: Running the reaction at the lowest effective temperature can help to minimize side reactions.
Q3: My Bischler-Möhlau synthesis is resulting in a low yield of the desired 2-aryl-N-substituted indole and significant tar formation. What can I do to improve this?
The Bischler-Möhlau synthesis is notorious for requiring harsh reaction conditions, which can lead to low yields and the formation of tarry side products.[12][13]
Common Issues and Solutions:
-
Harsh Conditions: The high temperatures and strong acids traditionally used can cause degradation of both starting materials and products.
-
Solvent Choice: The choice of solvent can have a significant impact. 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) has been demonstrated to be an effective solvent and promoter for this reaction under microwave conditions.[15]
-
Catalyst Systems: The use of a catalyst, such as lithium bromide, can facilitate the reaction under milder conditions.[12]
Troubleshooting Guides
Guide 1: Fischer Indole Synthesis - Low Yield and Impurity Profile
Symptom: Your reaction produces the desired N-substituted indole, but in low yield (<30%) with a significant amount of unidentifiable baseline material on TLC and colored impurities.
Workflow for Troubleshooting:
Caption: Troubleshooting workflow for low-yielding Fischer indole synthesis.
Experimental Protocol: Optimization of Acid Catalyst in Fischer Indole Synthesis
-
Setup: In parallel reaction vials, place your arylhydrazine (1.0 equiv) and carbonyl compound (1.1 equiv).
-
Catalyst Addition: To each vial, add a different acid catalyst (e.g., PPA, ZnCl₂, Amberlyst-15, acetic acid) in a solvent like toluene or xylenes.
-
Reaction: Heat the reactions to a set temperature (e.g., 80 °C) and monitor by TLC or LC-MS at regular intervals.
-
Analysis: Compare the conversion to the desired product and the formation of byproducts for each catalyst to identify the optimal conditions.
Guide 2: Palladium-Catalyzed N-Arylation - Poor N/C Selectivity
Symptom: Your Buchwald-Hartwig reaction is producing a mixture of the desired N-arylindole and the isomeric C3-arylindole.
Workflow for Improving N-Selectivity:
Caption: Workflow for optimizing N-selectivity in Buchwald-Hartwig amination of indoles.
Data Presentation: Impact of Ligand and Base on N/C Arylation Selectivity
| Ligand | Base | N-Arylation Yield (%) | C3-Arylation Yield (%) |
| XPhos | NaOt-Bu | 85 | 5 |
| SPhos | NaOt-Bu | 82 | 8 |
| RuPhos | NaOt-Bu | 75 | 15 |
| XPhos | K₃PO₄ | 70 | 10 |
Note: These are representative data and actual results will vary depending on the specific substrates.
Advanced Topics
Overcoming Over-Alkylation in N-Alkylation of Indoles
A common challenge in the direct N-alkylation of indoles with alkyl halides is over-alkylation, where the product indole is more nucleophilic than the starting material.[16]
Mitigation Strategies:
-
Stoichiometry Control: Careful control of the stoichiometry of the alkylating agent is crucial.[16]
-
Protecting Groups: The use of a protecting group on the indole nitrogen can circumvent this issue, although it adds extra steps to the synthesis.[16]
-
Alternative Alkylation Methods: Consider alternative methods such as the Mitsunobu reaction or reductive amination for more controlled N-alkylation.
Purification Strategies for N-Substituted Indoles
The presence of closely related side products can make purification challenging.
Effective Purification Techniques:
-
Crystallization: If your product is a solid, crystallization can be a highly effective method for removing impurities.[17]
-
Extraction: Differences in the acidity/basicity of your product and impurities can be exploited through aqueous extraction.[18]
-
Chromatography: While often a last resort due to scalability, column chromatography on silica gel or alumina is a reliable method for separating isomers and other impurities.[19]
References
-
Cimino, G., & Garel, L. (2021). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 26(16), 5079. [Link]
-
Cimino, G., & Garel, L. (2021). Recent Progress Concerning the N-Arylation of Indoles. PubMed. [Link]
-
Cimino, G., & Garel, L. (2021). Recent Progress Concerning the N-Arylation of Indoles. ResearchGate. [Link]
-
Sunesson, Y., Limé, E., Nilsson Lill, S. O., Meadows, R. E., & Norrby, P.-O. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 79(24), 11961–11969. [Link]
-
Hughes, D. L. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society, 133(15), 5974–5983. [Link]
-
Wikipedia. (2023). Bischler–Möhlau indole synthesis. [Link]
-
Klapars, A., & Buchwald, S. L. (2002). The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society, 124(50), 14844–14845. [Link]
-
Old, D. W., Harris, M. C., & Buchwald, S. L. (2000). Efficient Palladium-Catalyzed N-Arylation of Indoles. Organic Letters, 2(10), 1403–1406. [Link]
-
Sunesson, Y., Limé, E., Nilsson Lill, S. O., Meadows, R. E., & Norrby, P.-O. (2014). The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. [Link]
-
Gribble, G. W. (2019). Bischler Indole Synthesis. ResearchGate. [Link]
-
Kashani, S. K., & Jessiman, J. E. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation. Retrieved from [Link]
-
Old, D. W., Harris, M. C., & Buchwald, S. L. (2000). Efficient palladium-catalyzed N-arylation of indoles. Organic Letters, 2(10), 1403–1406. [Link]
-
Smith, C. D., et al. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Organic & Biomolecular Chemistry, 18(48), 9737-9743. [Link]
-
Hughes, D. L. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society, 133(15), 5974–5983. [Link]
-
Sridharan, V., Perumal, S., Avendaño, C., & Menéndez, J. C. (2006). Microwave-Assisted, Solvent-Free Bischler Indole Synthesis. Synlett, 2006(01), 91-95. [Link]
-
Wang, Y., et al. (2018). HFIP-Promoted Bischler Indole Synthesis under Microwave Irradiation. Molecules, 23(12), 3249. [Link]
-
Lee, J.-W., et al. (2021). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Processes, 9(11), 1999. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Use of base metals in Buchwald-Hartwig coupling. Retrieved from [Link]
-
White, P. B., & Sigman, M. S. (2019). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. ACS Catalysis, 9(8), 7018-7023. [Link]
-
The Organic Chemistry Tutor. (2023, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]
-
Wang, C., et al. (2017). Palladium-catalyzed direct C2 arylation of N-substituted indoles with 1-aryltriazenes. Organic & Biomolecular Chemistry, 15(3), 573-577. [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
-
Taber, D. F. (n.d.). Indoles. Retrieved from [Link]
-
ResearchGate. (2015). How can residues of indole be removed from a reaction mixture without using column chromatography?[Link]
-
Cimino, G., & Garel, L. (2021). Recent Progress Concerning the N-Arylation of Indoles. MDPI. [Link]
- Google Patents. (1992). Process of preparing purified aqueous indole solution.
-
Reddy, G. S., et al. (2020). Palladium-catalyzed synthesis of 2,3-disubstituted indoles via arylation of ortho-alkynylanilines with arylsiloxanes. Organic & Biomolecular Chemistry, 18(4), 639-643. [Link]
-
ResearchGate. (2022). Copper-catalyzed alkylation reactions of indole: An overview. [Link]
-
Smith, A. B., et al. (2021). Controlling selectivity in N-heterocycle directed borylation of indoles. Chemical Science, 12(11), 4053-4059. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficient Palladium-Catalyzed N-Arylation of Indoles [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Efficient palladium-catalyzed N-arylation of indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Microwave-Assisted, Solvent-Free Bischler Indole Synthesis [organic-chemistry.org]
- 15. HFIP-Promoted Bischler Indole Synthesis under Microwave Irradiation [mdpi.com]
- 16. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 17. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization) [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Controlling selectivity in N-heterocycle directed borylation of indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00018G [pubs.rsc.org]
Technical Support Center: Scaling Up the Production of 1-(propan-2-yl)-1H-indole-6-carboxylic acid
Welcome to the technical support center for the synthesis and scale-up of 1-(propan-2-yl)-1H-indole-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this key intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) in a direct question-and-answer format, grounded in established chemical principles and practical experience.
I. Synthesis Strategy and Core Challenges
The synthesis of this compound typically involves a two-step process: the formation of the indole-6-carboxylic acid scaffold, followed by the N-alkylation with an isopropyl source. Each stage presents unique challenges that can impact yield, purity, and scalability.
II. Troubleshooting Guide & FAQs
A. Challenges in the N-Alkylation Step
Q1: My N-alkylation reaction is showing low conversion to the desired product. What are the likely causes and how can I improve the yield?
A1: Low conversion in the N-alkylation of indole-6-carboxylic acid with an isopropyl source is a common issue. Several factors can contribute to this, primarily related to the choice of reagents and reaction conditions.
-
Insufficient Basicity: The indole N-H has a pKa of approximately 17 in DMSO, requiring a sufficiently strong base for complete deprotonation to the more nucleophilic indolate anion.[1] If the base is too weak, the equilibrium will favor the starting material, leading to low conversion.
-
Solution: Employ a strong base such as sodium hydride (NaH) in a polar aprotic solvent like DMF or THF.[2][3] These conditions generally favor N-alkylation.[2] For substrates sensitive to strong bases, consider alternatives like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), although they may require higher temperatures or longer reaction times.[1]
-
-
Poor Reagent and Solvent Purity: Water and other protic impurities can quench the strong base and the indolate anion, effectively halting the reaction.[1]
-
Suboptimal Reaction Temperature: The reaction may lack sufficient thermal energy to overcome the activation barrier.
-
Choice of Alkylating Agent: While 2-iodopropane is a common choice, its volatility and potential for elimination side reactions can be problematic.
-
Solution: Consider using 2-bromopropane, which is less expensive and often provides good results. Isopropyl triflate is a more reactive alternative but is also more expensive and moisture-sensitive.
-
Q2: I'm observing a significant amount of a C3-alkylation byproduct. How can I enhance the N-selectivity of the reaction?
A2: The competition between N-alkylation and C3-alkylation is a well-documented challenge in indole chemistry, as the C3 position is often more nucleophilic than the nitrogen atom.[2] Several strategies can be employed to favor the desired N-alkylation:
-
Base and Solvent System: The choice of base and solvent is critical for directing the regioselectivity.
-
Classical Approach: Using a strong base like sodium hydride (NaH) in a polar aprotic solvent such as DMF or THF generally promotes N-alkylation.[2] The base deprotonates the indole nitrogen, increasing its nucleophilicity for the subsequent reaction with the alkylating agent.[2] Incomplete deprotonation can lead to a higher proportion of C3-alkylation.[2]
-
Phase-Transfer Catalysis (PTC): PTC conditions, using a base like KOH in a biphasic system with a phase-transfer catalyst (e.g., tetrabutylammonium bromide), can also favor N-alkylation.
-
-
Reaction Temperature: Higher reaction temperatures can sometimes favor N-alkylation over C-alkylation.[2][3] In some cases, increasing the temperature to 80°C resulted in complete N-alkylation.[2]
-
Protecting Groups: While less ideal for a direct synthesis, in complex molecules, one could protect the C3 position to prevent alkylation at that site, though this adds steps to the overall synthesis.
| Condition | Effect on N/C3 Selectivity | Rationale |
| Strong Base (e.g., NaH) | Favors N-alkylation | Complete deprotonation of the N-H leads to a more nucleophilic nitrogen.[2] |
| Polar Aprotic Solvent (e.g., DMF) | Favors N-alkylation | Solvates the cation of the base, leaving a "naked" and highly reactive indolate anion. |
| Higher Temperature | Often favors N-alkylation | Can overcome the kinetic barrier for N-alkylation, which is sometimes higher than for C3-alkylation.[2][3] |
| Incomplete Deprotonation | Favors C3-alkylation | The neutral indole can still react at the electron-rich C3 position.[2] |
B. Challenges Related to the Carboxylic Acid Group
Q3: I am experiencing decarboxylation of my product during the reaction or workup. How can this be prevented?
A3: Indole-6-carboxylic acids can be susceptible to decarboxylation under harsh acidic, basic, or thermal conditions.[3]
-
Reaction Conditions:
-
Temperature Control: Avoid excessive heating during the N-alkylation step. Use the minimum temperature required to achieve a reasonable reaction rate.
-
Base Selection: While a strong base is needed for deprotonation, prolonged exposure to very high concentrations of strong bases at elevated temperatures can promote decarboxylation. A careful balance is necessary.
-
-
Workup Procedure:
-
Acidification: When neutralizing the reaction mixture to protonate the carboxylate, use a mild acid and maintain a low temperature (e.g., an ice bath). Add the acid slowly to avoid localized heating.
-
Extraction: Perform extractions promptly and avoid prolonged contact with either strongly acidic or basic aqueous layers.
-
Q4: My final product is difficult to purify. What are some effective purification strategies?
A4: The purification of this compound can be challenging due to its amphipathic nature and potential for zwitterion formation.
-
Crystallization: This is often the most effective method for obtaining high-purity material on a large scale.
-
Solvent Screening: Experiment with a range of solvent systems. A common approach is to dissolve the crude product in a polar solvent (e.g., ethyl acetate, methanol, or acetone) and then add a non-polar anti-solvent (e.g., hexanes or heptane) until turbidity is observed, followed by cooling.
-
-
Column Chromatography: While effective at the lab scale, it can be cumbersome for large-scale production.
-
Stationary Phase: Standard silica gel is commonly used.
-
Mobile Phase: A gradient of ethyl acetate in hexanes, often with the addition of a small amount of acetic acid (0.5-1%) to suppress the ionization of the carboxylic acid and reduce tailing on the column.
-
-
Acid-Base Extraction: This can be a useful technique to remove non-acidic impurities.
-
Dissolve the crude product in an organic solvent like ethyl acetate.
-
Extract with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The desired product will move into the aqueous layer as its carboxylate salt.
-
Wash the aqueous layer with an organic solvent to remove neutral impurities.
-
Carefully acidify the aqueous layer with a mild acid (e.g., 1M HCl) at low temperature to precipitate the purified product.
-
Collect the solid by filtration.
-
III. Experimental Protocols
Protocol 1: N-Alkylation of Indole-6-carboxylic acid
This protocol provides a general starting point. Optimization of temperature, reaction time, and stoichiometry may be necessary.
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add indole-6-carboxylic acid (1 equivalent).
-
Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M.
-
Deprotonation: Cool the mixture to 0°C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise over 15 minutes.
-
Stirring: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Add 2-bromopropane (1.2 equivalents) dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to 60-80°C and monitor by TLC or HPLC until the starting material is consumed.
-
Workup:
-
Cool the reaction to 0°C and cautiously quench with water.
-
Acidify the mixture to pH 3-4 with 1M HCl.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by crystallization or column chromatography as described in the FAQ section.
IV. Visualizing the Workflow
Diagram 1: General Workflow for Synthesis
Caption: Synthetic and purification workflow.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: Troubleshooting low yield issues.
V. Analytical Considerations
Q5: What are the recommended analytical methods for monitoring the reaction and assessing the purity of the final product?
A5: A combination of chromatographic and spectroscopic methods is recommended.
-
Thin Layer Chromatography (TLC): Ideal for rapid, qualitative reaction monitoring. A mobile phase of 30-50% ethyl acetate in hexanes with 1% acetic acid usually provides good separation.
-
High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis of reaction progress and final purity.[4]
-
Column: A C18 reversed-phase column is standard.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid or trifluoroacetic acid is typically effective for analyzing carboxylic acids.[4]
-
Detection: UV detection at a wavelength where the indole chromophore absorbs strongly (e.g., ~220 nm and ~280 nm).
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of the final product. Key signals to look for include the disappearance of the indole N-H proton and the appearance of the isopropyl methine (septet) and methyl (doublet) signals in the ¹H NMR spectrum.
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the product.[4]
VI. References
-
Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives. Retrieved from
-
Benchchem. (n.d.). Troubleshooting common issues in Fischer indole synthesis from hydrazones. Retrieved from
-
(2025). Recent advances in the synthesis of indoles and their applications. RSC Publishing. Retrieved from
-
MDPI. (n.d.). A General and Scalable Synthesis of Polysubstituted Indoles. Retrieved from
-
Benchchem. (n.d.). Technical Support Center: Troubleshooting Side Reactions in Indole N-Alkylation. Retrieved from
-
PMC. (n.d.). Automated and Accelerated Synthesis of Indole Derivatives on a Nano-Scale. Retrieved from
-
EurekAlert!. (2023). Efficient synthesis of indole derivatives, an important component of most drugs, allows the development of new drug candidates. Retrieved from
-
(n.d.). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Retrieved from
-
(n.d.). Synthesis of Medicinally Important Indole Derivatives: A Review. Retrieved from
-
Reddit. (2021). Problems with Fischer indole synthesis. Retrieved from
-
(n.d.). Indoles Indoles are very commonly encountered in nature and many, many individual examples which have biological implcations. Retrieved from
-
PMC - NIH. (n.d.). Why Do Some Fischer Indolizations Fail?. Retrieved from
-
RSC Publishing. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Retrieved from
-
Benchchem. (n.d.). Optimizing reaction conditions for N-alkylation of indoles. Retrieved from
-
MDPI. (n.d.). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Retrieved from
-
Google Patents. (n.d.). US7067676B2 - N-alkylation of indole derivatives. Retrieved from
-
YouTube. (2019). in the chemical literature: N-alkylation of an indole. Retrieved from
-
PMC - PubMed Central. (n.d.). Exploration of DAPI analogues: Synthesis, antitrypanosomal activity, DNA binding and fluorescence properties. Retrieved from
-
Organic Syntheses Procedure. (n.d.). 1H-Indole-4-carboxylic acid, methyl ester. Retrieved from
-
(2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Retrieved from
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PMC. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from
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Longdom Publishing. (n.d.). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Retrieved from
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(2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from
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Patsnap Eureka. (2025). Overcoming Challenges in Carboxylic Acid Drug Formulations. Retrieved from
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PMC - NIH. (2024). On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid. Retrieved from
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NIH. (n.d.). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Retrieved from
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Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from
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NIH. (2024). Automated Production of 11C-labeled Carboxylic Acids and Esters via “In-Loop” 11C-Carbonylation using GE FX Synthesis Modules. Retrieved from
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PubMed. (n.d.). New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation. Retrieved from
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GOV.UK. (2025). List of most commonly encountered drugs currently controlled under the misuse of drugs legislation. Retrieved from
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PubChem. (n.d.). 8-(Naphthalen-1-Yl)-6-(1h-Pyrrol-2-Yl)quinoline-2-Carboxylic Acid. Retrieved from
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RSC Publishing. (n.d.). Expedient synthesis of eumelanin-inspired 5,6-dihydroxyindole-2-carboxylate ethyl ester derivatives. Retrieved from
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MDPI. (n.d.). Ethyl 5-Hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate. Retrieved from
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Boster Biological Technology. (n.d.). DAPI (4',6-Diamidino-2-Phenylindole, Dihydrochloride) for nucleic acid staining. Retrieved from
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MDPI. (n.d.). Heterologous Production of Acrylic Acid: Current Challenges and Perspectives. Retrieved from
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PubChem. (n.d.). Propyl 1-methyl-1H-indole-3-carboxylate. Retrieved from
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Wikipedia. (n.d.). Controlled Drugs and Substances Act. Retrieved from
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MDPI. (n.d.). 1-Pyrene Carboxylic Acid: An Internalization Enhancer for Short Oligoarginines. Retrieved from
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J&K Scientific. (n.d.). Methyl 2-methyl-1H-indole-6-carboxylate. Retrieved from
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PubChem. (n.d.). ethyl 6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-1-phenyl-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate. Retrieved from
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Technical Support Center: Resolving Impurities in Synthetic Indole Compounds
Welcome to the Technical Support Center for indole synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in purifying synthetic indole compounds. The unique electronic properties of the indole nucleus, while synthetically versatile, also render it susceptible to a variety of side reactions, including oxidation, dimerization, and polymerization, which can complicate purification and compromise final product quality.[1][2][3]
This document provides a series of troubleshooting guides and frequently asked questions (FAQs) in a practical, question-and-answer format. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles, empowering you to make informed decisions to resolve specific impurities and optimize your purification workflows.
Section 1: The Usual Suspects - A FAQ on Common Impurities
This section addresses the most common observable issues during indole synthesis and workup. Understanding the likely cause is the first step toward an effective solution.
Q1: My reaction mixture and crude product are intensely colored (pink, purple, brown, or black). What happened and how can I fix it?
Answer: This is almost certainly due to oxidation . The electron-rich indole ring is highly susceptible to oxidation, which can be initiated by atmospheric oxygen, metallic impurities, or harsh acidic conditions.[4][5] The initial oxidation product, 3-hydroxyindole (indoxyl), is often unstable and can rapidly dimerize to form highly colored indigo and indirubin pigments.[6]
Causality: The C2-C3 double bond of the indole is particularly electron-rich, making it a prime target for electrophilic attack by oxidizing agents. Once formed, indoxyl can undergo a cascade of reactions, leading to a complex mixture of colored byproducts that are notoriously difficult to remove.
Troubleshooting Steps:
-
Prevention is Key: Whenever possible, run your reactions under an inert atmosphere (Nitrogen or Argon), especially if heating for prolonged periods. Degas your solvents to remove dissolved oxygen.
-
Post-Reaction Charcoal Treatment: For minor color impurities, activated carbon (charcoal) can be effective.
-
Dissolve your crude product in a suitable organic solvent (e.g., ethyl acetate, acetone).
-
Add a small amount of activated charcoal (typically 1-5% by weight).
-
Stir for 15-30 minutes at room temperature.
-
Filter through a pad of Celite® or diatomaceous earth to remove the charcoal. Caution: Do not use too much charcoal, as it can adsorb your product and reduce yield.
-
-
Chromatographic Fix: If the impurities are significant, column chromatography is necessary. Oxidized byproducts are often highly polar and will stick to the baseline of a silica gel column. However, be aware that the acidic nature of silica can sometimes exacerbate the problem for sensitive indoles.[3] (See Section 2, Guide 1 for mitigation strategies).
Q2: My NMR shows broad, complex signals and my mass spectrum has peaks at 2x, 3x, or even 4x my product's mass. What are these?
Answer: You are observing oligomerization —specifically, the formation of dimers, trimers, and potentially tetramers.[2] This is a classic side reaction for indoles, especially under acidic conditions, which are common in many indole syntheses like the Fischer, Bischler-Möhlau, or Reissert methods.[7][8][9][10]
Causality: The C3 position of the indole ring is highly nucleophilic. In the presence of an acid catalyst, the indole can be protonated, generating a highly reactive indoleninium ion. This electrophile is then attacked by a neutral, nucleophilic indole molecule, initiating a chain reaction that leads to dimers and higher-order oligomers.[2][11]
Troubleshooting Steps:
-
Control Acidity: The most direct solution is to minimize exposure to strong acids.
-
During workup, ensure you thoroughly neutralize any acid catalyst with a base wash (e.g., saturated sodium bicarbonate solution).
-
If using acid for a Fischer indole synthesis, use the minimum catalytic amount required and consider weaker acids or Lewis acids that are less prone to causing polymerization.[7][10]
-
-
Column Chromatography: These oligomers are typically less polar than the monomeric indole product and will often elute earlier during flash chromatography. A carefully run gradient elution can effectively separate them.
-
Crystallization: If your desired indole is a solid, crystallization can be an excellent method to reject these often amorphous, polymeric impurities.[3][12]
Q3: My product seems to be decomposing during silica gel column chromatography. The collected fractions are discolored and TLC shows new, unwanted spots.
Answer: This is a common and frustrating problem caused by the acidic nature of standard silica gel .[3] Many indole derivatives, particularly those that are electron-rich or possess acid-labile functional groups, can degrade, rearrange, or polymerize upon prolonged contact with the acidic silanol groups on the silica surface.
Causality: The surface of silica gel is covered in Si-OH groups, which are Brønsted acids. These sites can catalyze the same degradation pathways (like oligomerization) that occur in acidic reaction media.
Troubleshooting Steps:
-
Deactivate the Silica Gel: This is the most effective solution. Before running your column, flush the packed silica gel with the initial, low-polarity eluent containing 0.5-1% triethylamine (TEA) or another volatile base like pyridine.[3] This neutralizes the most acidic sites. Continue to use 0.5-1% TEA in your eluent throughout the purification.
-
Switch the Stationary Phase: Consider using a less acidic stationary phase.
-
Neutral Alumina: A good alternative for many acid-sensitive compounds.[3]
-
Treated Silica: Commercially available deactivated or end-capped silica gels are also an option.
-
-
Work Quickly: Minimize the contact time between your compound and the silica. Prepare everything in advance, load the sample efficiently, and run the column without unnecessary delays.[3]
Section 2: Troubleshooting Your Purification Workflow
Effective purification relies on choosing the right tool for the job. This section provides a decision-making framework and detailed guides for the most common purification techniques.
Purification Strategy Decision Tree
This diagram provides a logical path to selecting an appropriate purification method based on the initial state of your crude product.
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Technical Support Center: Protocol Refinement for Biological Assays Involving Hydrophobic Indole Derivatives
From the desk of a Senior Application Scientist:
Welcome to the technical support center. If you are working with hydrophobic indole derivatives, you are exploring a class of molecules with immense therapeutic potential, from anticancer agents that target tubulin polymerization to novel therapeutics for neurodegenerative diseases.[1] However, the very hydrophobicity that can be key to their biological activity also presents significant challenges in the lab, leading to issues with solubility, aggregation, and non-specific binding that can compromise assay results.[2][3][4]
This guide is designed to move beyond simple protocol steps. It provides validated troubleshooting strategies and explains the physicochemical principles behind them. Our goal is to empower you to generate robust, reproducible, and trustworthy data by anticipating and overcoming the common pitfalls associated with these promising but challenging compounds.
Section 1: Foundational Challenges with Hydrophobic Compounds
Understanding the "why" behind experimental failures is the first step to designing better assays. Hydrophobic molecules, by their nature, are averse to aqueous environments. This fundamental property drives three primary experimental challenges:
-
Poor Aqueous Solubility: When a hydrophobic compound stored in an organic solvent like DMSO is introduced into an aqueous assay buffer, it may precipitate out of solution if its concentration exceeds its thermodynamic solubility limit. This leads to an actual test concentration that is far lower and more variable than intended.[3][5]
-
Compound Aggregation: Above a critical concentration, hydrophobic molecules can self-assemble into colloidal aggregates.[6] These aggregates can non-specifically inhibit enzymes or disrupt cell membranes, creating artifacts that are easily mistaken for true biological activity. This phenomenon is a major source of false positives in high-throughput screening.[7]
-
Non-Specific Binding (NSB): The drive to escape the aqueous phase can cause hydrophobic compounds to adsorb to other hydrophobic surfaces, including plastic labware (e.g., pipette tips, microplates) and proteins like albumin present in cell culture media or used as blocking agents.[8][9][10] This sequestration reduces the free concentration of the compound available to interact with its intended target.
The following troubleshooting guide directly addresses these core issues in a practical, question-and-answer format.
Section 2: Troubleshooting Guide & FAQs
Compound Handling and Solubility
Q: My indole derivative won't dissolve in my aqueous assay buffer. What should I do?
A: Direct dissolution in aqueous buffer is often impossible. The standard practice is to first create a high-concentration stock solution in 100% Dimethyl Sulfoxide (DMSO) and then dilute this stock into your final assay buffer.
Expert Explanation: DMSO is a powerful polar aprotic solvent capable of dissolving many hydrophobic compounds that are insoluble in water.[5] The strategy is to leverage its high solvent capacity to create a concentrated stock (typically 10-30 mM) which can then be diluted to a final working concentration where the final DMSO percentage is low enough to be tolerated by the biological system.[5] It is critical to ensure the compound is fully dissolved in the DMSO stock before beginning serial dilutions. If solubility in DMSO is still an issue, gentle warming or sonication can be attempted, but always check for compound stability under these conditions.
Q: I see a precipitate forming when I dilute my DMSO stock into the buffer. How do I prevent this?
A: This indicates that you are exceeding the compound's aqueous solubility limit. The key is to optimize your dilution protocol and potentially modify the assay buffer.
Expert Explanation: Precipitation during dilution is a classic problem.[3][4] When the DMSO stock is added to the buffer, the solvent environment changes dramatically, and the compound can crash out.
-
Causality: The issue often lies in the dilution technique. Adding a small volume of DMSO stock directly into a large volume of buffer creates transient, localized high concentrations of the compound in a now mostly aqueous environment, promoting precipitation.
-
Solution: A stepwise, serial dilution is superior.[11][12] By diluting the compound in intermediate solutions that contain a decreasing percentage of DMSO, you can more gently transition the molecule into the aqueous environment, which helps maintain its solubility. Always add the compound stock to the buffer (not the other way around) with vigorous mixing to ensure rapid dispersal.
If precipitation persists, consider modifying the assay buffer itself. The inclusion of non-ionic detergents or "carrier" proteins can help solubilize the compound.
Q: What is the maximum concentration of DMSO I can use in my assay?
A: This is highly dependent on your assay system. For cell-based assays, the general rule is to keep the final DMSO concentration at or below 0.5%, with 0.1% being ideal for sensitive or primary cell lines.[13][14][15] Biochemical (enzyme) assays can sometimes tolerate higher concentrations (1-2%), but this must be validated.
Expert Explanation: DMSO is not biologically inert. At higher concentrations, it can be cytotoxic, affect cell membrane permeability, and even directly inhibit enzyme activity.[14][16] It is critical to run a solvent tolerance control in your experiment. This involves testing a range of DMSO concentrations (e.g., 0.1% to 2%) in your assay without your compound to determine the highest concentration that does not significantly affect the biological readout.
Table 1: Recommended Final DMSO Concentrations for Various Assays
| Assay Type | Recommended Max DMSO | Critical Considerations |
| Primary Cell Cultures | ≤ 0.1% | Highly sensitive to solvent-induced stress.[14] |
| Immortalized Cell Lines | ≤ 0.5% | Some robust lines may tolerate up to 1%, but this requires validation.[13][16] |
| Biochemical (Enzyme) Assays | ≤ 1-2% | Must be validated; DMSO can alter protein conformation or compete for binding. |
| High-Throughput Screening | 0.1% - 1% | Balancing compound solubility with minimizing solvent-induced artifacts is key.[15] |
Aggregation and Non-Specific Binding
Q: My results are inconsistent, and the dose-response curve is steep and irreproducible. Could this be aggregation?
A: Yes, these are classic hallmarks of aggregation-based inhibition. Aggregates often display non-stoichiometric inhibition, meaning small changes in compound concentration can lead to large, sharp changes in the assay signal, resulting in unusually steep dose-response curves.
Expert Explanation: Compound aggregates act as large, sticky colloids that can non-specifically sequester and denature proteins.[7] This is not a true 1:1 interaction with the target's active site but rather a physical disruption of the protein's structure. This mechanism is highly sensitive to assay conditions like protein concentration, incubation time, and ionic strength, which contributes to poor reproducibility.
Below is a decision tree to help troubleshoot these inconsistent results.
Caption: Troubleshooting workflow for inconsistent assay results.
Q: How can I experimentally test for compound aggregation?
A: The most common and effective method is to re-run your assay in the presence of a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-20.
Expert Explanation: Non-ionic detergents work by disrupting the hydrophobic interactions that drive compound self-assembly.[7][17] They form micelles that can solubilize the individual hydrophobic molecules, preventing them from forming inhibitory aggregates.
-
Self-Validating System: If your compound's activity is due to aggregation, adding a detergent will break up the aggregates, leading to a significant reduction in potency (a right-shift in the IC50 curve). If the compound is a true, specific inhibitor, its potency should be largely unaffected by the detergent. This simple control experiment is one of the most powerful tools for identifying false positives.[7]
Table 2: Common Detergents for Mitigating Aggregation and NSB
| Detergent | Type | Typical Concentration | Use Case and Considerations |
| Triton X-100 | Non-ionic | 0.01% - 0.1% | Very effective at preventing aggregation. Caution: Absorbs UV light at 280 nm, which can interfere with protein quantification.[18] |
| Tween-20 | Non-ionic | 0.01% - 0.1% | Milder than Triton X-100. Commonly used as a wash buffer agent (e.g., in ELISAs) to reduce non-specific binding.[17][18] |
| Bovine Serum Albumin (BSA) | Protein | 0.1 - 1 mg/mL | Not a detergent, but acts as a "carrier" protein. It provides alternative hydrophobic surfaces for your compound to bind, reducing both NSB to plastic and compound aggregation.[7][8] |
Q: My compound seems to be losing activity, and I suspect it's binding to the plasticware. How can I mitigate this?
A: This is a classic case of Non-Specific Binding (NSB). You can mitigate this by using low-binding plates, adding a carrier protein like BSA to your buffer, and minimizing incubation times where possible.
Expert Explanation: Standard polystyrene microplates have hydrophobic surfaces that are prime real estate for your compound.[10] The amount of compound lost to the plastic can be significant, especially at low concentrations, leading to underestimation of potency.
-
Change the Surface: Use commercially available low-binding microplates, which have a hydrophilic coating that repels hydrophobic molecules.
-
Compete it Out: Adding 0.1 mg/mL BSA to your assay buffer provides a sacrificial protein that binds a fraction of your compound, keeping it in solution and preventing it from sticking to the plate walls.[7]
-
Kinetics: NSB is a time-dependent process. If your assay protocol allows, reducing pre-incubation times can help minimize the amount of compound lost before the reaction starts.
Assay Signal Interference
Q: How do I know if my indole derivative is interfering with my fluorescence-based assay?
A: You must run a counter-assay where the compound is tested in the assay buffer with the fluorescent probe but without the biological target (e.g., enzyme or cells).
Expert Explanation: Many indole derivatives are intrinsically fluorescent because their aromatic ring system is a natural fluorophore.[19][20] This can cause direct interference, where the compound's fluorescence is read by the plate reader, leading to a false positive signal.[21][22] Conversely, the compound might also quench the fluorescence of your reporter molecule, leading to a false negative.
-
Causality: The interference depends on whether the excitation and emission spectra of your indole derivative overlap with those of your assay's fluorophore.[21]
-
Solution: The counter-assay (see Protocol 3) is essential. A significant signal in the absence of the biological target confirms that your compound is interfering with the detection method. If interference is confirmed, you may need to switch to a different detection method (e.g., absorbance, luminescence) or use a fluorophore with a different spectral profile.
Caption: How an intrinsically fluorescent compound can create a false positive.
Q: My compound is colored. How can I correct for absorbance interference?
A: Similar to fluorescence, you must run a control where you measure the absorbance of your compound at the assay wavelength in the absence of any reaction components. This value should then be subtracted from your experimental readings.
Expert Explanation: If a compound absorbs light at the same wavelength as the product of your enzymatic reaction, it will artificially inflate the reading.[23] A simple background subtraction is often sufficient. Prepare a parallel plate or set of wells containing your compound at each concentration in the final assay buffer. Read the absorbance of this plate and subtract these values from your main experimental plate to get the corrected signal.
Section 3: Key Experimental Protocols
Protocol 1: Preparation and Serial Dilution of Hydrophobic Compounds
This protocol is designed to minimize precipitation during the dilution of a DMSO stock into an aqueous buffer.
-
Stock Preparation: Prepare a 10 mM stock solution of your indole derivative in 100% DMSO. Ensure the compound is fully dissolved. Use a glass vial for long-term storage, as some compounds can adsorb to plastics.
-
Intermediate Dilution Plate: In a 96-well plate, prepare an intermediate dilution series in 100% DMSO. For a 1:2 series, add 50 µL of 100% DMSO to columns 2-12. Add 100 µL of your 10 mM stock to column 1. Transfer 50 µL from column 1 to column 2, mix thoroughly, and repeat across the plate. This creates your highest concentration plate in pure DMSO.
-
Final Assay Plate Preparation: Add your aqueous assay buffer to the wells of the final assay plate. The volume should be such that the subsequent addition of your compound solution results in the desired final volume (e.g., add 98 µL of buffer to each well for a final volume of 100 µL).
-
Final Dilution Step: Transfer a small, fixed volume (e.g., 2 µL) from each well of the intermediate DMSO plate to the corresponding well of the final assay plate containing the buffer. Mix immediately and thoroughly using a multichannel pipette. This "stamp" method ensures the final DMSO concentration is consistent across all wells (in this example, 2%).
-
Pre-wet Pipette Tips: Before every transfer step involving the hydrophobic compound, pre-wet the pipette tips by aspirating and dispensing the liquid back into the source well 2-3 times.[24] This equilibrates the temperature and coats the inside of the tip, preventing the compound from adsorbing to the plastic and ensuring accurate volume transfer.
Protocol 2: Control Assay for Differentiating Aggregation-Based Inhibition
This protocol determines if the observed activity of a compound is due to aggregation.
-
Prepare Parallel Assays: Set up two identical dose-response experiments for your compound.
-
Assay Buffer Preparation:
-
Buffer A (Control): Prepare your standard assay buffer, including the appropriate final concentration of DMSO for your dilution series.
-
Buffer B (Detergent): Prepare a second batch of your assay buffer that also contains 0.01% (w/v) Triton X-100.
-
-
Run Assays: Perform the entire assay in parallel using Buffer A for the first set and Buffer B for the second.
-
Data Analysis: Generate IC50 curves for both conditions.
-
Interpretation 1 (Aggregation): If the IC50 value in Buffer B is significantly higher (e.g., >10-fold) than in Buffer A, your compound is likely acting via an aggregation-based mechanism.
-
Interpretation 2 (Specific Inhibition): If the IC50 values are similar in both buffers, the compound is likely a specific inhibitor of the target.
-
Protocol 3: Counter-Assay for Intrinsic Fluorescence Interference
This protocol checks if the compound itself is fluorescent at the assay's wavelengths.
-
Prepare Wells: In a microplate identical to your assay plate (e.g., black, clear bottom), add your indole derivative at every concentration tested in your main experiment.
-
Add Assay Components (Minus Target): To each well, add the assay buffer and the fluorescent reporter molecule. Crucially, omit the enzyme, cells, or other biological target.
-
Incubate and Read: Incubate the plate under the same conditions as your main assay. Read the fluorescence on the same instrument with the same excitation and emission settings.
-
Data Analysis: If you observe a dose-dependent increase in fluorescence, your compound is intrinsically fluorescent and is producing a false-positive signal. This signal should be considered background when analyzing your primary assay data, or a different detection method should be used.
Section 4: Summary of Best Practices
-
Always prepare primary stocks of hydrophobic compounds in 100% DMSO.
-
Always use a serial dilution method to prepare working solutions, avoiding large, single-step dilutions.
-
Always include a solvent tolerance control to determine the maximum acceptable DMSO concentration.
-
Always run a control experiment with a non-ionic detergent (e.g., 0.01% Triton X-100) to rule out aggregation-based inhibition for any new hits.
-
Always run a counter-assay (omitting the biological target) to check for interference with fluorescence or absorbance readouts.
-
Consider using low-binding plates and adding BSA (0.1 mg/mL) to your buffer to mitigate non-specific binding.
By integrating these principles and control experiments into your workflow, you can ensure that your data is not only accurate but also robust and defensible, accelerating your research and drug development efforts.
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Bertz, A., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters. Available at: [Link]
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Al-Mulla, H. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. Available at: [Link]
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Richards, A., et al. (2022). The Relationship between Hydrophobicity and Drug-Protein Binding in Human Serum Albumin: A Quartz Crystal Microbalance Study. MDPI. Available at: [Link]
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Zhu, Y., et al. (2018). A New Strategy for Hydrophobic Drugs Delivery Using Hydrophilic Polymer Equipped with Stacking Units. Royal Society of Chemistry. Available at: [Link]
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International Journal of Pharmaceutical Sciences. (2024). Antimalarial Activity of Indole Derivatives: A Comprehensive Review. International Journal of Pharmaceutical Sciences. Available at: [Link]
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Laflin, P., et al. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. ResearchGate. Available at: [Link]
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BPS Bioscience. (n.d.). Serial Dilution Protocol. BPS Bioscience. Available at: [Link]
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Zhang, Y., et al. (2024). Evaluation of In Vitro Production Capabilities of Indole Derivatives by Lactic Acid Bacteria. MDPI. Available at: [Link]
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ResearchGate. (2016). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?. ResearchGate. Available at: [Link]
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National Center for Biotechnology Information. (2015). Interference with Fluorescence and Absorbance. Assay Guidance Manual. Available at: [Link]
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American Society for Microbiology. (2005). Serial Dilution Protocols. American Society for Microbiology. Available at: [Link]
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Selyutina, A., et al. (2019). Mechanisms of Specific versus Nonspecific Interactions of Aggregation-Prone Inhibitors and Attenuators. ACS Chemical Biology. Available at: [Link]
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de Souza, G. G., et al. (2022). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Scientific Reports. Available at: [Link]
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Khan, I., et al. (2023). Discovery of Indole–Thiourea Derivatives as Tyrosinase Inhibitors: Synthesis, Biological Evaluation, Kinetic Studies, and In Silico Analysis. MDPI. Available at: [Link]
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Sudlow, G., et al. (1976). Detergents as probes of hydrophobic binding cavities in serum albumin and other water-soluble proteins. Molecular Pharmacology. Available at: [Link]
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Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Available at: [Link]
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ResearchGate. (n.d.). Cell Aggregation Assays in the Presence of Indole Derivatives. ResearchGate. Available at: [Link]
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ResearchGate. (2018). What is the difference between using Triton X-100 and Tween-20?. ResearchGate. Available at: [Link]
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Artemis Dx. (n.d.). The Use of Surfactants in Lateral Flow Assays: Part 2. Artemis Dx. Available at: [Link]
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ResearchGate. (n.d.). Absorption, fluorescence, and fluorescence excitation spectra of free molecules of indole and its derivatives. ResearchGate. Available at: [Link]
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ACS Publications. (2011). Protein Adsorption on a Hydrophobic Surface: A Molecular Dynamics Study of Lysozyme on Graphite. Langmuir. Available at: [Link]
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INTEGRA Biosciences. (2023). How to do serial dilutions (including calculations). INTEGRA Biosciences. Available at: [Link]
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SciSpace. (2017). Investigating the Role of Surface Hydrophobicity in Protein Aggregation. SciSpace. Available at: [Link]
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ResearchGate. (2018). How can I reduce nonspecific binding in an assay with a hydrophobic ligand?. ResearchGate. Available at: [Link]
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ResearchGate. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. Available at: [Link]
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MDPI. (2021). Development of a Fluorophore-Bound l-Tryptophan Derivative for Evaluating Indoleamine 2,3-Dioxygenase Activity by HPLC with Fluorescence Detection. MDPI. Available at: [Link]
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PubMed. (1997). A Comparative Study on the Adsorption of Triton X-100 and Tween 20 onto Latexes with Different Interfacial Properties. Journal of Colloid and Interface Science. Available at: [Link]
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ResearchGate. (2012). Techniques to enhance solubility of hydrophobic drugs: An overview. ResearchGate. Available at: [Link]
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ResearchGate. (n.d.). Interference with Fluorescence and Absorbance. ResearchGate. Available at: [Link]
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Wiley Online Library. (2019). Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. ChemistrySelect. Available at: [Link]
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ResearchGate. (n.d.). Design, Synthesis and Evaluation of Indole Compounds as Novel Inhibitors targeting Gp41. ResearchGate. Available at: [Link]
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MDPI. (2022). A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates. MDPI. Available at: [Link]
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MDPI. (2022). Peer-Review of The Relationship between Hydrophobicity and Drug-Protein Binding in Human Serum Albumin: A Quartz Crystal Microbalance Study. MDPI. Available at: [Link]
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Journal of Advanced Pharmacy Education and Research. (2013). Techniques for solubility enhancement of Hydrophobic drugs: A Review. Journal of Advanced Pharmacy Education and Research. Available at: [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Validating the Anticancer Effects of 1-(propan-2-yl)-1H-indole-6-carboxylic acid
Introduction
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of natural and synthetic bioactive compounds.[1][2][3][4] Within the vast landscape of cancer therapeutics, indole derivatives have emerged as a particularly fruitful area of research, with several FDA-approved drugs, such as Sunitinib, Vinblastine, and Vincristine, underscoring their clinical significance.[5] These compounds exert their anticancer effects through a variety of mechanisms, including the disruption of microtubule dynamics, inhibition of key protein kinases, and induction of programmed cell death (apoptosis).[5][6][7]
This guide provides a comprehensive framework for the initial validation of a novel indole compound, 1-(propan-2-yl)-1H-indole-6-carboxylic acid. While direct studies on this specific molecule are not yet prevalent in the public domain, its structural similarity to other indole-6-carboxylic acid derivatives with demonstrated anti-proliferative properties provides a strong rationale for its investigation.[8][9][10] This document will outline a systematic, multi-tiered approach to objectively assess its anticancer potential, comparing its performance against established and experimental anticancer agents. The protocols described herein are designed to be self-validating, ensuring the generation of robust and reproducible data for informed decision-making in the drug development pipeline.
Part 1: Foundational In Vitro Evaluation: Assessing Cytotoxicity and Selectivity
The initial phase of validation focuses on determining the compound's cytotoxic effects against a panel of cancer cell lines and assessing its selectivity towards cancerous versus non-cancerous cells. This is a critical first step to establish a therapeutic window.
Experimental Workflow: Initial Cytotoxicity Screening
The workflow for the initial in vitro screening is a standardized and efficient process to quickly ascertain the compound's activity profile.
Caption: Workflow for initial in vitro cytotoxicity screening.
Detailed Protocol: Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 (half-maximal inhibitory concentration) value by plotting the percentage of viability against the log of the compound concentration. The Selectivity Index (SI) is calculated as the IC50 in the non-cancerous cell line divided by the IC50 in the cancer cell line.
Comparative Data Presentation
| Compound | MCF-7 IC50 (µM) | A549 IC50 (µM) | HCT116 IC50 (µM) | HEK293 IC50 (µM) | Selectivity Index (HEK293/MCF-7) |
| This compound | Experimental Data | Experimental Data | Experimental Data | Experimental Data | Calculated Value |
| Doxorubicin (Positive Control) | ~0.5 | ~0.8 | ~0.6 | ~5.0 | ~10 |
| Sunitinib (Indole-based Comparator) | ~5.0 | ~7.5 | ~6.0 | >20 | >4 |
Part 2: Mechanistic Elucidation: Unraveling the Mode of Action
Once the cytotoxic activity is established, the next crucial step is to investigate the underlying mechanism of cell death. Based on the known activities of indole derivatives, key areas to explore are the induction of apoptosis and cell cycle arrest.[5][6][8]
Experimental Workflow: Apoptosis and Cell Cycle Analysis
Caption: Workflow for apoptosis and cell cycle analysis.
Detailed Protocol: Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat the selected cancer cell line with this compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Detailed Protocol: Cell Cycle Analysis
-
Cell Treatment: Treat cells as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Comparative Data Presentation
| Treatment | % Early Apoptosis | % Late Apoptosis/Necrosis | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | <5% | <2% | ~60% | ~25% | ~15% |
| This compound | Experimental Data | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| Vinblastine (Comparator) | >30% | >15% | ~20% | ~10% | >70% |
Part 3: Target Engagement and Pathway Modulation
Given that many indole derivatives target specific cellular pathways, it is essential to investigate the potential molecular targets of this compound. Based on the known targets of indole-6-carboxylic acid derivatives, investigating the inhibition of receptor tyrosine kinases such as EGFR and VEGFR-2 is a logical starting point.[8]
Signaling Pathway of Interest: EGFR/VEGFR-2 Signaling
Caption: Potential inhibition of EGFR and VEGFR-2 signaling pathways.
Detailed Protocol: Western Blotting for Phosphorylated Proteins
-
Cell Treatment and Lysis: Treat cancer cells with the test compound for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against phosphorylated and total EGFR, VEGFR-2, Akt, and ERK. Follow with incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Comparative Data Presentation
| Treatment | p-EGFR / Total EGFR | p-VEGFR-2 / Total VEGFR-2 | p-Akt / Total Akt | p-ERK / Total ERK |
| Vehicle Control | 1.0 | 1.0 | 1.0 | 1.0 |
| This compound | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| Gefitinib (EGFR Inhibitor) | <0.2 | ~1.0 | <0.3 | <0.2 |
| Sunitinib (Multi-kinase Inhibitor) | <0.5 | <0.3 | <0.4 | <0.5 |
Part 4: Preliminary In Vivo Efficacy Assessment
Positive in vitro results should be followed by a preliminary in vivo evaluation to assess the compound's efficacy in a more complex biological system. A xenograft mouse model is a standard approach for this initial assessment.[11][12][13][14]
Experimental Workflow: Xenograft Mouse Model
Caption: Workflow for a xenograft mouse model of cancer.
Detailed Protocol: Subcutaneous Xenograft Model
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1x10^6 A549 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups.
-
Treatment Administration: Administer this compound, a vehicle control, and a positive control (e.g., Paclitaxel) according to a predetermined schedule and route of administration.
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume twice weekly. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis.
Comparative Data Presentation
| Treatment Group | Average Tumor Volume at Day 21 (mm³) | % Tumor Growth Inhibition | Change in Body Weight (%) |
| Vehicle Control | ~1500 | 0 | <5% |
| This compound (Dose 1) | Experimental Data | Calculated Value | Experimental Data |
| This compound (Dose 2) | Experimental Data | Calculated Value | Experimental Data |
| Paclitaxel (Positive Control) | <400 | >70% | ~10-15% loss |
Conclusion
This guide outlines a rigorous and systematic approach to validate the anticancer potential of this compound. By progressing through a logical sequence of in vitro and in vivo experiments, researchers can generate a comprehensive dataset to support the continued development of this novel compound. The comparative nature of this guide, benchmarking against established anticancer agents, ensures an objective assessment of its therapeutic promise. The successful execution of these studies will provide critical insights into the compound's efficacy, mechanism of action, and potential for clinical translation.
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Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. (n.d.). MDPI. Retrieved from [Link]
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A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. (2023). MDPI. Retrieved from [Link]
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Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. (2022). ACS Publications. Retrieved from [Link]
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Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. (2024). PubMed Central. Retrieved from [Link]
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Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. (n.d.). National Institutes of Health. Retrieved from [Link]
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New Indole‐6‐Carboxylic Acid Derivatives as Multi‐Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation. (2026). ResearchGate. Retrieved from [Link]
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Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents. (2023). MDPI. Retrieved from [Link]
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Antimalarial Activity of Indole Derivatives: A Comprehensive Review. (2026). International Journal of Pharmaceutical Sciences. Retrieved from [Link]
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Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives. (n.d.). PubMed Central. Retrieved from [Link]
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Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018-2021). (n.d.). PubMed. Retrieved from [Link]
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Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors. (2023). n.d. Retrieved from [Link]
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(PDF) Cytotoxicity and apoptotic-inducing effect of 1-(1-tosyl-1H-indol-3yl)propan-1-one against lung cancer cells. (2024). ResearchGate. Retrieved from [Link]
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Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020). Frontiers. Retrieved from [Link]
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In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). n.d. Retrieved from [Link]
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In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. (n.d.). PubMed. Retrieved from [Link]
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Synthesis, structure-activity relationship studies and biological evaluation of novel 2,5-disubstituted indole derivatives as anticancer agents. (n.d.). PubMed. Retrieved from [Link]
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Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Publications. Retrieved from [Link]
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A Comparative Guide to the In Vitro Efficacy of Indole-6-Carboxylic Acid Derivatives as Anticancer Agents
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. Among its various functionalized forms, indole-6-carboxylic acid has emerged as a promising starting point for the development of potent therapeutic agents, particularly in oncology. This guide provides a comprehensive comparison of the in vitro efficacy of novel indole-6-carboxylic acid derivatives, detailing their cytotoxic and enzyme-inhibitory activities. We will delve into the experimental methodologies for their evaluation, analyze structure-activity relationships (SAR), and visualize the key signaling pathways they modulate.
Comparative In Vitro Efficacy of Indole-6-Carboxylic Acid Derivatives
Recent research has focused on the development of indole-6-carboxylic acid derivatives as inhibitors of key receptor tyrosine kinases (RTKs) implicated in cancer progression, namely the epidermal growth factor receptor (EGFR) and the vascular endothelial growth factor receptor 2 (VEGFR-2). Overexpression of these receptors is a common feature in many cancers, making them attractive targets for therapeutic intervention.
The antiproliferative activity of these compounds has been evaluated against a panel of human cancer cell lines, with the MTT assay being a standard method to assess cell viability. The following table summarizes the in vitro efficacy of selected indole-6-carboxylic acid derivatives from recent studies.
| Compound ID | Target(s) | Cell Line | IC50 (µM) | Reference |
| 3b | EGFR | HCT-116 | Not specified, but high antiproliferation | |
| HeLa | Not specified, but high antiproliferation | |||
| HT-29 | Not specified, but high antiproliferation | |||
| 6e | VEGFR-2 | HCT-116 | Not specified, but high antiproliferation | |
| HeLa | Not specified, but high antiproliferation | |||
| HT-29 | Not specified, but high antiproliferation | |||
| 4a | EGFR | Cancer Cells | Potent antiproliferative | |
| 6c | VEGFR-2 | Cancer Cells | Potent antiproliferative | |
| 9o-1 | IDO1/TDO | Enzyme Assay | IDO1: 1.17, TDO: 1.55 |
Note: The original sources for compounds 3b and 6e stated "highest antiproliferation activity" without providing specific IC50 values in the abstract. For compounds 4a and 6c, they were noted as the "most potent anti-proliferative compounds".
These studies reveal that specific indole-6-carboxylic acid derivatives exhibit potent and selective anticancer activity. For instance, compounds 3b and 4a were identified as effective EGFR-targeting agents, while 6e and 6c showed high activity against VEGFR-2. The mechanism of action for some of these compounds involves arresting cancer cells in the G2/M phase of the cell cycle and inducing apoptosis through the extrinsic pathway.
Key In Vitro Experimental Protocols
The evaluation of these compounds relies on robust and reproducible in vitro assays. Below are detailed protocols for the most commonly employed methods.
MTT Assay for Cell Proliferation
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HCT-116, HeLa, HT-29) in a 96-well plate at a density of 5 x 104 cells/well in 100 µL of culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the indole-6-carboxylic acid derivatives in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the cells with the compounds for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of >650 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
EGFR/VEGFR-2 Tyrosine Kinase Inhibition Assay
Biochemical assays are crucial for determining the direct inhibitory effect of a compound on the enzymatic activity of a target kinase. Homogeneous Time Resolved Fluorescence (HTRF) assays are a common and robust method for this purpose.
Principle: HTRF assays measure the phosphorylation of a substrate by a kinase. The assay uses two labeled antibodies: a donor fluorophore-labeled antibody that recognizes the protein and an acceptor fluorophore-labeled antibody that specifically binds to the phosphorylated motif. When both antibodies are bound to the phosphorylated substrate, the donor and acceptor fluorophores are brought into close proximity, resulting in a FRET (Förster Resonance Energy Transfer) signal.
Step-by-Step Protocol (HTRF):
-
Reagent Preparation: Prepare the kinase reaction buffer, recombinant human EGFR or VEGFR-2 enzyme, biotinylated peptide substrate, and ATP.
-
Compound Addition: In a 384-well low-volume plate, add the indole-6-carboxylic acid derivatives at various concentrations.
-
Kinase Reaction Initiation: Add the kinase, substrate, and ATP to the wells to start the reaction. The final ATP concentration should be close to its Km value for the specific kinase.
-
Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction by adding a detection mixture containing EDTA and the HTRF antibodies (europium cryptate-labeled anti-phosphotyrosine antibody and XL665-labeled streptavidin).
-
Incubation: Incubate the plate for 60 minutes at room temperature to allow for antibody binding.
-
Signal Measurement: Read the fluorescence at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) on an HTRF-compatible plate reader.
-
Data Analysis: Calculate the HTRF ratio (acceptor signal / donor signal) and determine the IC50 values for each compound.
Structure-Activity Relationship (SAR) Insights
The biological activity of indole-6-carboxylic acid derivatives is highly dependent on the nature and position of substituents on the indole ring and the appended functionalities.
-
Linker and Heterocyclic Fragments: The presence of an aryl or heteroaryl fragment attached to a linker is often required for potent anti-tumor activity. Different linkers, such as hydrazone and oxadiazole, have been utilized to target EGFR and VEGFR-2, respectively.
-
Substituents on the Indole Ring: The type and position of substituents on the indole core can significantly influence activity. For instance, in some series, a methyl group at the 2-position was found to be more active than aryl-substituted analogues.
-
N-Benzoyl Derivatives: For certain indole acetic acid derivatives, substitution on the N-benzoyl group at the para-position with electron-withdrawing groups like -F, -Cl, or -CF3 resulted in more active compounds.
-
Carboxylic Acid Group: The carboxylic acid moiety itself is often crucial for activity, and its replacement with other acidic functionalities can decrease or abolish the biological effect.
Visualizing the Mechanism: Signaling Pathways and Experimental Workflows
To better understand the context of these in vitro studies, the following diagrams illustrate the targeted signaling pathways and a typical experimental workflow.
Caption: EGFR and VEGFR-2 signaling pathways targeted by indole-6-carboxylic acid derivatives.
Caption: General experimental workflow for in vitro efficacy testing.
Conclusion
Indole-6-carboxylic acid derivatives represent a versatile and promising class of compounds for the development of novel anticancer agents. The in vitro data clearly demonstrate their potential to inhibit key oncogenic pathways through the targeted inhibition of receptor tyrosine kinases like EGFR and VEGFR-2. The provided experimental protocols offer a robust framework for the continued evaluation and optimization of these compounds. Future studies should focus on further elucidating the structure-activity relationships to design next-generation derivatives with enhanced potency, selectivity, and drug-like properties.
References
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Al-Janabi, H. H., Al-Sammarraie, M. A., & Razzak, M. A. (2024). New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation. Chemistry & Biodiversity, 21(2), e202301892. [Link]
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ResearchGate. (n.d.). Structure‐activity relationships (SAR) of the new indole‐6‐carboxylic acid derivatives. Retrieved January 20, 2026, from [Link]
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ResearchGate. (n.d.). New Indole‐6‐Carboxylic Acid Derivatives as Multi‐Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation | Request PDF. Retrieved January 20, 2026, from [Link]
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College of Pharmacy, University of Baghdad. (2024, July 4). New Indole-6-Carboxylic acid derivatives as Antiproliferative Agents:-Synthesis, in silico Studies and Cytotoxicity Evaluation. [Link]
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Allawi, M. M., Mahmood, A. A. R., Al-Obaidi, A. M., Yasin, S. R., Al-Oubaidy, A. A., & Al-Khafaji, N. A. (2024). Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. Future Medicinal Chemistry, 16(1), 25-43. [Link]
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Wang, Y., et al. (2020). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. European Journal of Medicinal Chemistry, 188, 111985. [Link]
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Chula Digital Collections. (2022). Recent advancements on biological activity of indole and their derivatives: A review. [Link]
- Ark
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for N-Substituted Indoles
For researchers, scientists, and professionals in drug development, the robust and reliable analysis of N-substituted indoles is paramount. These moieties are integral to a vast array of pharmacologically active compounds, and ensuring the accuracy and precision of their quantification and characterization is a cornerstone of successful research and development. This guide provides an in-depth comparison of the three primary analytical techniques employed for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, offering insights honed from years of field experience. The objective is to equip you with the knowledge to not only perform these analyses but also to critically evaluate and cross-validate your methods, ensuring the utmost scientific integrity.
The Imperative of Cross-Validation
In the landscape of analytical chemistry, no single method is infallible. Each technique possesses its own inherent strengths and weaknesses. Cross-validation, the process of comparing results from two or more distinct analytical methods, is therefore not merely a suggestion but a critical component of a robust validation strategy.[1][2] It provides a comprehensive understanding of a method's performance and establishes the interchangeability of data between different techniques. This is particularly crucial when transferring methods between laboratories or when data from different analytical platforms need to be consolidated.
The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide a framework for analytical procedure validation, outlining key parameters that must be assessed.[3][4][5][6][7] This guide will contextualize these parameters within a practical cross-validation workflow for N-substituted indoles.
The Analytical Arsenal: A Comparative Overview
The selection of an analytical technique for N-substituted indoles is contingent on several factors, including the analyte's physicochemical properties (e.g., volatility, thermal stability, polarity), the complexity of the sample matrix, and the specific goals of the analysis (e.g., quantification, structural elucidation, impurity profiling).
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of compounds, including those that are non-volatile or thermally labile.[8][9] Its separation is based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.[10]
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is best suited for volatile and thermally stable compounds.[8][9] The sample is vaporized and separated in a gaseous mobile phase before being ionized and detected by the mass spectrometer.
Nuclear Magnetic Resonance (NMR) Spectroscopy is an unparalleled tool for structural elucidation, providing detailed information about the molecular structure of an analyte.[11][12][13] Quantitative NMR (qNMR) has also emerged as a powerful technique for determining the purity and concentration of substances without the need for identical reference standards.[6][14][15][16][17]
The logical workflow for selecting and validating an analytical method for N-substituted indoles is depicted below.
Analytical method selection and validation workflow.
Performance Characteristics: A Head-to-Head Comparison
The following table summarizes the key performance characteristics of HPLC, GC-MS, and NMR for the analysis of N-substituted indoles, based on established validation parameters.[18]
| Performance Parameter | HPLC | GC-MS | NMR |
| Specificity/Selectivity | High, dependent on column chemistry and detector. | Very high, especially with MS detection. | Excellent, highly specific signals for each nucleus. |
| Linearity & Range | Typically wide linear range (e.g., 0.1 - 100 µg/mL). | Wide linear range, but can be affected by detector saturation. | Linear over a wide range, less prone to saturation. |
| Accuracy (% Recovery) | 98-102% is a common acceptance criterion.[5][19] | Typically within 95-105%. | High accuracy, often used as a primary method. |
| Precision (% RSD) | Intra-day: < 2%, Inter-day: < 3%.[4] | Intra-day: < 5%, Inter-day: < 10%. | Excellent precision, often < 1%. |
| Limit of Detection (LOD) | Low (ng/mL to pg/mL range). | Very low (pg/mL to fg/mL range). | Higher than chromatographic methods (µg/mL range). |
| Limit of Quantification (LOQ) | Low (ng/mL range). | Very low (pg/mL range). | Higher than chromatographic methods (µg/mL range). |
| Robustness | Generally robust, but sensitive to changes in mobile phase, pH, and temperature. | Robust, but sensitive to injection port temperature and gas flow rates. | Very robust, less affected by minor environmental changes. |
Experimental Protocols for Cross-Validation
To ensure the integrity of a cross-validation study, it is imperative to follow well-defined and validated protocols. The following sections provide detailed, step-by-step methodologies for the analysis of a model N-substituted indole, "N-benzyl-1H-indole," using HPLC, GC-MS, and qNMR.
I. High-Performance Liquid Chromatography (HPLC) Protocol
This protocol outlines a reversed-phase HPLC method for the quantification of N-benzyl-1H-indole.
1. Materials and Reagents:
-
N-benzyl-1H-indole reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Methanol (for sample preparation)
2. Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
3. Chromatographic Conditions:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: 60% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to 60% B.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
4. Standard and Sample Preparation:
-
Stock Standard Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of N-benzyl-1H-indole in 10 mL of methanol.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Prepare the sample containing N-benzyl-1H-indole in methanol at a concentration within the calibration range.
5. Validation Parameters to Assess:
-
Specificity: Analyze a blank (matrix without analyte) and a spiked sample to ensure no interfering peaks at the retention time of the analyte.
-
Linearity: Inject the calibration standards and plot the peak area versus concentration. A correlation coefficient (r²) of >0.999 is desirable.
-
Accuracy: Analyze samples with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration) and calculate the percent recovery.
-
Precision: Perform replicate injections of a standard solution to determine repeatability (intra-day precision) and analyze on different days for intermediate precision (inter-day precision).
II. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol describes a GC-MS method for the identification and quantification of N-benzyl-1H-indole.
1. Materials and Reagents:
-
N-benzyl-1H-indole reference standard
-
Dichloromethane (GC grade)
-
Helium (carrier gas)
2. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
3. GC-MS Conditions:
-
Injector Temperature: 280 °C
-
Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 300 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injection Mode: Splitless
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-400
4. Standard and Sample Preparation:
-
Stock Standard Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of N-benzyl-1H-indole in 10 mL of dichloromethane.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with dichloromethane to concentrations ranging from 0.5 µg/mL to 50 µg/mL.
-
Sample Solution: Prepare the sample containing N-benzyl-1H-indole in dichloromethane at a concentration within the calibration range.
5. Validation Parameters to Assess:
-
Specificity: Analyze a blank and a spiked sample to confirm the absence of interfering peaks and to verify the mass spectrum of the analyte.
-
Linearity: Inject the calibration standards and plot the peak area of a characteristic ion versus concentration.
-
Accuracy and Precision: Similar to the HPLC protocol, analyze spiked samples and perform replicate injections.
III. Quantitative NMR (qNMR) Protocol
This protocol details a qNMR method for determining the purity of an N-benzyl-1H-indole sample.
1. Materials and Reagents:
-
N-benzyl-1H-indole sample
-
Internal standard (e.g., maleic acid, certified reference material)
-
Deuterated solvent (e.g., DMSO-d6)
2. Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
3. NMR Acquisition Parameters:
-
Pulse Program: A standard 1D proton experiment.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest.
-
Number of Scans: Sufficient to achieve an adequate signal-to-noise ratio (e.g., 16 or 32 scans).
4. Sample Preparation:
-
Accurately weigh a specific amount of the N-benzyl-1H-indole sample and the internal standard into an NMR tube.
-
Add a known volume of the deuterated solvent and ensure complete dissolution.
5. Data Processing and Calculation:
-
Process the NMR spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
-
6. Validation Parameters to Assess:
-
Specificity: Ensure that the signals of the analyte and the internal standard are well-resolved and free from overlap with impurity signals.
-
Accuracy: Compare the qNMR purity result with the result obtained from a primary method like mass balance.
-
Precision: Prepare and analyze multiple samples to determine the repeatability of the measurement.
Cross-Validation Workflow and Data Comparison
The following diagram illustrates the workflow for the cross-validation of the three analytical methods.
Cross-validation workflow for the three analytical methods.
A hypothetical dataset for the quantification of N-benzyl-1H-indole in a test sample using the three validated methods is presented below.
| Sample ID | HPLC Result (µg/mL) | GC-MS Result (µg/mL) | qNMR Result (µg/mL) |
| Test-01 | 50.2 | 49.8 | 50.5 |
| Test-02 | 49.9 | 50.1 | 50.3 |
| Test-03 | 50.5 | 50.3 | 50.6 |
| Mean | 50.2 | 50.1 | 50.5 |
| % RSD | 0.6% | 0.4% | 0.3% |
The results from this hypothetical study demonstrate a high degree of concordance between the three methods, with mean values within a narrow range and low relative standard deviations. This would provide strong evidence for the interchangeability of these methods for the quantitative analysis of N-benzyl-1H-indole.
Conclusion: An Integrated Approach to Analytical Excellence
The cross-validation of analytical methods is an indispensable practice in modern drug development and research. By systematically comparing the performance of orthogonal techniques such as HPLC, GC-MS, and NMR, scientists can build a comprehensive and robust analytical package for their N-substituted indole compounds of interest. This guide has provided a framework for this process, emphasizing not just the "how" but also the "why" behind each step. By embracing this integrated approach, researchers can ensure the generation of high-quality, reliable, and defensible analytical data, ultimately accelerating the path of discovery and development.
References
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International Council for Harmonisation. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.[4]
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U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures.[5]
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Lab Manager. (2022). ICH and FDA Guidelines for Analytical Method Validation.[20]
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.[6]
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U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology.[7]
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Webster, G. K., & Kumar, S. (2014). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. Governors State University.[15]
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Holzgrabe, U. (2010). Quantitative NMR Spectroscopy in Pharmaceutical R&D. ResearchGate.[17]
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Shprakh, Z., et al. (2021). Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. Pharmacia.[19]
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Pharmaguideline. (2024). Steps for HPLC Method Validation.[18]
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H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2023). YouTube.[11]
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Hawach Scientific. (2023). Characteristics of High Performance Liquid Chromatography.[10]
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SIELC Technologies. Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column.[21]
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Celebration of Scholarship. GCMS VS HPLC.[8]
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Boopathi, M., et al. (2023). A comparison between hplc and gc-ms: analysis of plant volatile and non-volatile compounds. ResearchGate.[22]
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Aijiren Technology. (2023). HPLC or GC-MS: Which Technique is Best for Your Needs?.[9]
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Morales-Ríos, M. S., et al. (1987). 13C NMR spectroscopy of indole derivatives. Semantic Scholar.[23]
- Shah, V. P., et al. (2000). Bioanalytical method validation: An updated review. Journal of pharmaceutical and biomedical analysis.
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- Nijem, I., et al. (2022). Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures. Journal of forensic sciences.
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Phenomenex. (2024). HPLC vs GC: What Sets These Methods Apart.[24]
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ETH Zurich. Structure Elucidation by NMR - NMR Service.[12]
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Benchchem. Application Note and Protocol for GC-MS Detection of Indole-3-pyruvic acid.[25]
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Benchchem. Comparative Analysis of the 13C NMR Spectrum of Substituted Indoles.[26]
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- Wolfram, E., et al. (2022). NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures. Molecules.
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Wang, Y., et al. (2021). Identification and quantification of 10 indole/indazole carboxamide synthetic cannabinoids in 36 herbal blends by gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy. Journal of forensic sciences.[27]
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Wansi, J. D., et al. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Molecules.[28]
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National Institute of Standards and Technology. Indole - the NIST WebBook.[29]
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Khan, I., et al. (2021). GC-MS Analysis and In Silico Approaches of Indigofera heterantha Root Oil Chemical Constituents. Molecules.[30]
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A Senior Application Scientist's Guide to Reference Standards for the Analysis of 1-Alkyl-1H-indole-6-carboxylic Acids
This guide provides an in-depth comparison of reference standards for the analysis of 1-alkyl-1H-indole-6-carboxylic acids, a class of compounds of significant interest in drug discovery and metabolomics. As researchers and drug development professionals, the accuracy and reliability of your analytical data are paramount. The choice of a reference standard is the foundation upon which the validity of your quantitative and qualitative results rests. This document moves beyond a simple catalog of products to explain the causality behind experimental choices, ensuring that the methodologies described are robust and self-validating.
The Critical Role of Reference Standards
1-Alkyl-1H-indole-6-carboxylic acids and their derivatives are explored for a wide range of biological activities.[1][2] Whether you are performing metabolic profiling, pharmacokinetic studies, or quality control of a synthesized compound, a well-characterized reference standard is indispensable. It serves as the benchmark against which your samples are measured, making its purity, identity, and stability critical variables that directly impact data integrity. The primary challenge lies in selecting a standard that is appropriate for the intended application, be it a regulated bioanalytical assay or an early-stage discovery experiment.
A Comparative Framework for Reference Standards
Reference materials are not created equal. Understanding the distinction between different grades is crucial for ensuring your results are fit for purpose. The two primary categories encountered are Research Grade materials and Certified Reference Materials (CRMs).
Table 1: Comparison of Reference Standard Grades
| Feature | Research Grade Standard | Certified Reference Material (CRM) |
| Primary Use | Exploratory research, method development, qualitative identification. | Quantitative analysis, method validation, instrument calibration, quality control in regulated environments. |
| Purity | Typically ≥95-98%. Purity value is often an estimate from a single method (e.g., HPLC-UV). | High purity (often >99.5%) confirmed by multiple orthogonal methods. |
| Characterization | Identity often confirmed by basic spectroscopic methods (e.g., ¹H NMR, MS). | Exhaustive characterization including NMR, MS, IR, and elemental analysis. Comes with a comprehensive Certificate of Analysis (CoA). |
| Traceability | Limited traceability. Value is assigned by the manufacturer without external validation. | Metrologically traceable to SI units. Produced under an accredited quality system (e.g., ISO 17034).[3] |
| Cost | Lower. | Significantly higher due to extensive testing and certification process. |
| Documentation | Basic product information sheet.[4] | Detailed Certificate of Analysis with certified property values and uncertainty statements. |
Expert Insight: For early-stage drug discovery and academic research, a high-quality research-grade standard from a reputable supplier is often sufficient for relative quantification and initial screening. However, for clinical trials, lot-release testing, or any work intended for regulatory submission, the use of a CRM is non-negotiable to ensure data defensibility.
Key Analytical Techniques for Characterization & Quantification
A multi-pronged analytical approach is necessary to fully characterize and reliably quantify 1-alkyl-1H-indole-6-carboxylic acids.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC with UV detection is the workhorse for assessing the purity of reference standards and for routine quantification when sensitivity is not a limiting factor.[5][6]
-
Causality of Method Choices:
-
Column: A reversed-phase C18 column is the standard choice due to the moderately hydrophobic nature of the indole core.
-
Mobile Phase: A gradient of acetonitrile or methanol with water is typically used. The addition of a small amount of acid (e.g., 0.1% formic or trifluoroacetic acid) is critical. It protonates the carboxylic acid group, suppressing its ionization and leading to sharper, more symmetrical peaks and improved retention.
-
Detection: The indole ring system possesses a strong chromophore, making UV detection highly effective. A detection wavelength around 260-280 nm is generally optimal.[7]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For quantifying low concentrations of these compounds in complex biological matrices like plasma or tissue homogenates, LC-MS/MS is the gold standard due to its unparalleled sensitivity and selectivity.[8][9][10]
-
Causality of Method Choices:
-
Ionization: Electrospray ionization (ESI) is most common. These molecules can be detected in either positive or negative ion mode, though positive mode targeting the protonated molecule [M+H]⁺ is often robust.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used to provide selectivity. A specific precursor ion (the molecular weight of the analyte) is selected and fragmented, and a specific product ion is monitored. This "transition" is highly specific to the analyte, minimizing interference from matrix components.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for unambiguous structural elucidation and confirmation of a reference standard's identity.
-
Causality of Method Choices:
-
¹H NMR: Provides information on the number, connectivity, and chemical environment of protons. The carboxylic acid proton is a key diagnostic signal, typically appearing as a broad singlet far downfield (10-13 ppm).[11][12][13] Protons on the indole ring and the alkyl chain will have characteristic chemical shifts and coupling patterns.
-
¹³C NMR: Shows signals for each unique carbon atom. The carboxyl carbon is highly deshielded, appearing between 165-185 ppm.[12][14]
-
Comparison of Commercially Available Standards: A Case Study
To provide a practical comparison, we will examine the offerings for a representative compound: 1-methyl-1H-indole-6-carboxylic acid .
Table 2: Comparison of Commercial 1-methyl-1H-indole-6-carboxylic acid Standards
| Supplier | Product Number (Example) | Purity Specification | Format | Available Data | Intended Use |
| Sigma-Aldrich | CDS018843 (AldrichCPR) | Not specified; sold "as-is"[4] | Solid | Basic properties (MW, formula)[4] | Early discovery research[15] |
| MedChemExpress | HY-W018385 | >98% | Solid | HPLC, ¹H NMR | Biochemical reagent for research[16] |
| Chem-Impex | 29661 | >97% | Solid | Varies | Organic synthesis, pharmaceutical development[17] |
Note: Product availability and specifications are subject to change. Researchers should always consult the supplier's most recent documentation.
Validated Experimental Protocols
The following protocols are provided as robust starting points for method development. They are designed to be self-validating by incorporating essential quality control steps.
Workflow for Reference Standard Validation and Use
This diagram outlines the logical flow from acquiring a standard to its application in routine analysis.
Caption: Workflow for reference standard qualification and use.
Protocol 1: HPLC-UV Method for Purity Assessment
This method is designed to separate the main compound from potential synthesis-related impurities.
-
Instrumentation: Standard HPLC system with UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-22 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the reference standard in methanol or acetonitrile to a concentration of ~0.5 mg/mL.
-
System Suitability: Inject a standard solution six times. The relative standard deviation (RSD) for peak area and retention time should be <2.0%.
-
Analysis: Inject the sample and integrate all peaks. Calculate purity as the percentage of the main peak area relative to the total area of all peaks.
Protocol 2: LC-MS/MS for Quantification in Human Plasma
This protocol provides a sensitive method for determining analyte concentration in a biological matrix.[8][18]
Caption: Experimental workflow for LC-MS/MS sample preparation.
-
Instrumentation: LC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Column: C18 reversed-phase, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program: A fast 5-minute gradient is typical, e.g., 5% to 95% B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
MS/MS Detection:
-
Mode: Multiple Reaction Monitoring (MRM), Positive Ion Mode.
-
Internal Standard (IS): A stable isotope-labeled version of the analyte is ideal.
-
MRM Transitions: These must be optimized by infusing the pure standard. For 1-methyl-1H-indole-6-carboxylic acid (MW: 175.18), the precursor would be m/z 176.1. The product ions would need to be determined experimentally.
-
-
Sample Preparation (as per diagram): a. To 100 µL of plasma sample (or standard/QC), add the internal standard. b. Add 300 µL of ice-cold acetonitrile to precipitate proteins.[19] c. Vortex for 1 minute. d. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C. e. Transfer the clear supernatant to an autosampler vial for analysis.
-
Validation: The method must be validated by assessing linearity (calibration curve R² > 0.99), accuracy, precision, selectivity, and matrix effects according to regulatory guidelines.
Conclusion
The selection of a reference standard for 1-alkyl-1H-indole-6-carboxylic acids is a critical decision that dictates the quality of subsequent analytical data. A thorough understanding of the differences between research-grade materials and Certified Reference Materials allows scientists to align their choice with the goals and regulatory requirements of their study. By employing robust, well-understood analytical techniques such as HPLC-UV for purity, NMR for identity, and LC-MS/MS for sensitive quantification, researchers can ensure their results are accurate, reproducible, and defensible. The protocols and workflows provided herein serve as a comprehensive guide for establishing a self-validating system for the analysis of this important class of molecules.
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Application Note: Quantification of Indole-3-acetylglycine in Biological Matrices using LC-MS/MS. Benchchem. 18
-
Chhonker, Y. S., et al. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Pharmaceuticals (Basel).
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Quantitation of Gut Microbiota-Derived Indole Metabolites by Ion Pairing dMRM LC/QQQ. Agilent Technologies.
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A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. National Institutes of Health.
-
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1H-Indole-6-carboxylic acid | Biochemical Reagent. MedchemExpress.com.
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Synthesis of novel 1‐phenyl‐1H‐indole‐2‐carboxylic acids. II. Preparation of 3‐dialkylamino, 3‐alkylthio, 3‐alkylsulfinyl, and 3‐alkylsulfonyl derivatives. ResearchGate.
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Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions.
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6-(CARBOXYCARBONYLAMINO)-1H-INDOLE-5-CARBOXYLIC ACID. gsrs.
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Organic CRM. CPAChem.
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Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.
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Structural and biochemical characterization of the prenylated flavin mononucleotide-dependent indole-3-carboxylic acid decarboxylase. Journal of Biological Chemistry.
-
CH 336: Carboxylic Acid Spectroscopy. Oregon State University.
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The Dual Edged Sword: A Comparative Guide to Indole Derivatives as Potent Inhibitors of EGFR and VEGFR-2
In the intricate landscape of cancer therapy, the simultaneous blockade of multiple signaling pathways has emerged as a powerful strategy to overcome tumor resistance and enhance therapeutic efficacy. Among the most critical targets are the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). EGFR drives tumor cell proliferation and survival, while VEGFR-2 is a key mediator of angiogenesis, the process by which tumors develop their own blood supply. The convergence of these pathways in promoting tumor growth and metastasis makes their dual inhibition a highly sought-after therapeutic approach.[1]
Indole, a privileged heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active compounds.[2] Its versatile structure allows for chemical modifications that can be tailored to interact with the ATP-binding sites of various kinases, including EGFR and VEGFR-2. This guide provides a comprehensive comparative study of indole derivatives that have been developed as dual inhibitors of these two critical oncogenic kinases. We will delve into their inhibitory potency, selectivity, and proposed mechanisms of action, supported by experimental data and detailed protocols for their evaluation.
Unraveling the Signaling Networks: EGFR and VEGFR-2 Pathways
To appreciate the rationale behind dual inhibition, it is essential to understand the signaling cascades initiated by EGFR and VEGFR-2. The following diagram illustrates these pathways and highlights the points of intervention by dual-acting indole derivatives.
Caption: EGFR and VEGFR-2 signaling pathways and the inhibitory action of indole derivatives.
Comparative Inhibitory Potency of Indole Derivatives
A hallmark of a successful dual inhibitor is its potent activity against both intended targets. The following table summarizes the in vitro inhibitory activities (IC50 values) of several representative indole derivatives against EGFR and VEGFR-2. These compounds have been selected from various studies to showcase the chemical diversity and corresponding inhibitory profiles.
| Compound ID | Indole Scaffold | Modifications | EGFR IC50 (nM) | VEGFR-2 IC50 (nM) | Reference |
| Compound 1 | 2-Oxindole | 3-substituted with a pyrrole moiety | 7.0 | 1200 | [3] |
| Compound 2 | Indole-2-carboxamide | Anilino substitution | 18 | 45 | [2] |
| Compound 3 | 2-Thioxoimidazolidin-4-one | Fused with an indole ring | Superior to erlotinib | Superior to sorafenib | [4] |
| Compound 4 | Indole | 5-chloro-3-hydroxymethyl-2-carboxamide | Promising activity | - | |
| Compound 5 | Indole | Fused with pyrimidine | - | 29 | [5] |
| Compound 6 | Indolin-2-one | - | 1380 | - | [3] |
| Compound 7 | 1H-Indole | - | - | 25 | [6] |
| Compound 18b | Indole | - | - | 70 |
Note: Direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.
Experimental Workflow for Inhibitor Evaluation
The discovery and characterization of dual EGFR/VEGFR-2 inhibitors involve a multi-step experimental workflow, from initial screening to cellular activity assessment. The following diagram outlines a typical workflow employed in the evaluation of indole derivatives.
Caption: A generalized experimental workflow for the evaluation of dual kinase inhibitors.
Detailed Experimental Protocols
To ensure the reproducibility and validity of the findings, it is imperative to follow standardized and well-documented experimental protocols. Below are detailed, step-by-step methodologies for the key assays used in the characterization of indole-based EGFR and VEGFR-2 inhibitors.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for determining the in vitro inhibitory activity of compounds against EGFR and VEGFR-2 kinases using a luminescence-based assay that measures ATP consumption.
Materials:
-
Recombinant human EGFR or VEGFR-2 enzyme
-
Kinase-Glo™ MAX Assay Kit (Promega)[7]
-
Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test indole derivatives (dissolved in DMSO)
-
White, opaque 96-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test indole derivatives in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations.
-
Reaction Setup: In a 96-well plate, add the following components in order:
-
25 µL of 2X kinase buffer.
-
5 µL of the diluted test compound or DMSO (for control wells).
-
10 µL of 5X substrate/ATP mix (prepare fresh by mixing the substrate peptide and ATP in kinase buffer).
-
-
Enzyme Addition: Initiate the kinase reaction by adding 10 µL of 5X recombinant EGFR or VEGFR-2 enzyme solution to each well. The final reaction volume is 50 µL.
-
Incubation: Incubate the plate at 30°C for 45 minutes.[7]
-
ATP Detection:
-
Allow the Kinase-Glo™ MAX reagent to equilibrate to room temperature.
-
Add 50 µL of the Kinase-Glo™ MAX reagent to each well to stop the kinase reaction and initiate the luminescent signal.
-
Incubate the plate at room temperature for 15 minutes, protected from light.[7]
-
-
Data Acquisition: Measure the luminescence of each well using a microplate reader.
-
Data Analysis: The luminescent signal is inversely proportional to the amount of ATP consumed, and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess the cytotoxic and anti-proliferative effects of compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549 for lung cancer, MCF-7 for breast cancer)
-
Cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the indole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium only (blank) and medium with DMSO (vehicle control).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[8]
-
Formazan Crystal Formation: Incubate the plate for an additional 2 to 4 hours at 37°C, allowing the viable cells to metabolize the MTT into purple formazan crystals.[8]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.[8][9]
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Structure-Activity Relationship (SAR) and Mechanism of Action
The inhibitory potency and selectivity of indole derivatives against EGFR and VEGFR-2 are intricately linked to their chemical structure. Molecular docking studies have provided valuable insights into the binding modes of these compounds within the ATP-binding pockets of the kinases.
A common pharmacophoric feature for many dual inhibitors is a hydrophobic head that occupies a hydrophobic region in the kinase domain, a hydrogen bond-donating group that acts as a spacer, and a heteroaromatic ring that interacts with the adenine-binding region.[3] For instance, molecular docking studies have shown that the indole nitrogen can form a crucial hydrogen bond with the hinge region residue Cys917 in VEGFR-2.[6] Modifications to the indole ring, such as the introduction of electron-withdrawing or electron-donating groups, can significantly impact the binding affinity and selectivity. For example, the presence of a morpholino moiety has been shown to enhance EGFR inhibitory activity.[2]
The dual inhibitory activity of these compounds is attributed to the structural similarities between the ATP-binding sites of EGFR and VEGFR-2. However, subtle differences in the amino acid residues within these sites can be exploited to fine-tune the selectivity profile of the inhibitors.
Selectivity and Off-Target Effects
While dual inhibition of EGFR and VEGFR-2 is desirable, it is crucial to assess the selectivity of these indole derivatives against a broader panel of kinases to identify potential off-target effects that could lead to toxicity. Kinase selectivity profiling is typically performed by screening the compounds against a large number of purified kinases. The results of such profiling studies can reveal whether an indole derivative is a highly specific dual inhibitor or a multi-kinase inhibitor with a broader activity spectrum.[10] A favorable selectivity profile is essential for the development of safe and effective therapeutic agents.
Conclusion and Future Perspectives
Indole derivatives represent a promising class of dual inhibitors targeting the critical EGFR and VEGFR-2 signaling pathways in cancer. The versatility of the indole scaffold allows for the design and synthesis of potent and selective compounds with significant anti-proliferative and anti-angiogenic activities. The comparative data and detailed experimental protocols presented in this guide provide a valuable resource for researchers in the field of drug discovery and development.
Future efforts in this area will likely focus on optimizing the dual inhibitory profile of indole derivatives to achieve a desired balance of potency and selectivity. Further exploration of the structure-activity relationships, aided by computational modeling and X-ray crystallography, will be instrumental in designing next-generation dual inhibitors with improved pharmacological properties. Ultimately, the goal is to translate these promising preclinical findings into novel and effective cancer therapies that can overcome the challenges of drug resistance and improve patient outcomes.
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A Comparative Guide to the Synthesis of N-isopropyl-indole-6-carboxylic acid: A Traditional vs. Modern Approach
Introduction: The Significance of the Indole Nucleus in Drug Discovery
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and pharmaceutical agents.[1][2] Its versatile structure is found in essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin.[3] Consequently, indole derivatives exhibit a vast range of pharmacological activities, with over 40 indole-containing drugs approved by the FDA for various clinical applications.[4]
Within this important class of compounds, derivatives of indole-6-carboxylic acid have emerged as particularly promising therapeutic candidates. Recent studies have highlighted their potential as multi-target antiproliferative agents, specifically targeting key receptors in cancer progression like EGFR and VEGFR-2.[5][6] Furthermore, functionalized indole carboxylic acids are being investigated as potent antibiotic potentiators, offering a strategy to combat growing bacterial resistance.[7] The synthesis of N-alkylated indole-6-carboxylic acids, such as N-isopropyl-indole-6-carboxylic acid, is therefore of significant interest to researchers developing novel therapeutics. This guide provides an in-depth comparison of a traditional, validated synthesis route with a novel, more streamlined approach, offering field-proven insights into the practical considerations for each methodology.
Route 1: A Validated Two-Step Synthesis via N-Alkylation and Saponification
A well-established and reliable method to synthesize N-isopropyl-indole-6-carboxylic acid involves a two-step sequence starting from the commercially available methyl indole-6-carboxylate.[8] This classical approach first introduces the N-isopropyl group via alkylation, followed by hydrolysis of the methyl ester to yield the desired carboxylic acid.
Causality Behind Experimental Choices
This pathway is predicated on robust and well-understood reactions. The N-alkylation of indoles is a fundamental transformation in heterocyclic chemistry. Using a strong base like sodium hydride (NaH) in an aprotic polar solvent such as dimethylformamide (DMF) is a standard method to deprotonate the indole nitrogen, which has a pKa of approximately 17. This generates the highly nucleophilic indolate anion, which readily undergoes an SN2 reaction with an alkyl halide, in this case, 2-bromopropane. The subsequent saponification (ester hydrolysis) is a straightforward and typically high-yielding reaction, driven by the formation of a stable carboxylate salt upon treatment with a base like lithium hydroxide (LiOH).[9]
Workflow for the Validated Two-Step Synthesis
Caption: Workflow for the traditional two-step synthesis route.
Detailed Experimental Protocol: Route 1
Step 1: Synthesis of Methyl 1-isopropyl-1H-indole-6-carboxylate
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., Argon), add a solution of methyl indole-6-carboxylate (1.0 equivalent) in anhydrous DMF dropwise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour until gas evolution ceases.
-
Cool the mixture back to 0 °C and add 2-bromopropane (1.5 equivalents) dropwise.
-
Let the reaction warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford methyl 1-isopropyl-1H-indole-6-carboxylate.
Step 2: Synthesis of N-isopropyl-indole-6-carboxylic acid
-
Dissolve the methyl 1-isopropyl-1H-indole-6-carboxylate (1.0 equivalent) in a mixture of THF, methanol, and water (e.g., 3:3:1 ratio).
-
Add lithium hydroxide monohydrate (LiOH·H₂O, 3-4 equivalents) to the solution.
-
Heat the mixture to 60 °C and stir for 4-6 hours, monitoring for the disappearance of the starting material by TLC.[9]
-
After completion, concentrate the reaction mixture in vacuo to remove the organic solvents.
-
Dissolve the residue in water and acidify to a pH of ~3-4 with 1M hydrochloric acid.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield N-isopropyl-indole-6-carboxylic acid.
Route 2: A Novel One-Step Synthesis via Reductive Amination
Modern synthetic strategies prioritize step-economy, reduced waste, and the use of less hazardous reagents. A novel approach to N-isopropyl-indole-6-carboxylic acid is a direct reductive amination of indole-6-carboxylic acid using acetone as the isopropyl source. This method consolidates the synthesis into a single, efficient step.
Causality Behind Experimental Choices
Reductive amination is a powerful C-N bond-forming reaction that combines a carbonyl compound (acetone) and an amine (the indole nitrogen) in the presence of a reducing agent.[10] While traditionally used for primary and secondary amines with aldehydes or ketones, recent advancements have extended this methodology to the direct N-alkylation of amines using carboxylic acids as the electrophile precursor.[11][12] In this proposed route, we adapt the logic to the indole N-H bond. The reaction proceeds through the in-situ formation of an enamine or iminium intermediate between the indole and acetone, which is then reduced by a suitable hydride source. This approach avoids the use of alkyl halides, which are potential mutagens, and circumvents the need for a separate hydrolysis step, thereby improving the overall efficiency and greenness of the synthesis.
Workflow for the Novel One-Step Synthesis
Caption: Workflow for the novel one-step reductive amination.
Detailed Experimental Protocol: Route 2
-
To a solution of indole-6-carboxylic acid (1.0 equivalent) in a suitable solvent (e.g., dichloroethane or THF), add acetone (3-5 equivalents).
-
Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5-2.0 equivalents) in portions at room temperature. A mild acid catalyst, such as acetic acid, may be added to facilitate iminium ion formation.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Stir the mixture for 30 minutes, then separate the layers.
-
Extract the aqueous phase with a suitable organic solvent (e.g., dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield N-isopropyl-indole-6-carboxylic acid.
Performance Comparison: Traditional vs. Novel Route
The choice between a traditional and a novel synthetic route depends on various factors including scale, available resources, and desired purity profile. The following table provides a direct comparison of the two methodologies.
| Metric | Route 1: Traditional N-Alkylation | Route 2: Novel Reductive Amination | Justification & Expert Insights |
| Number of Steps | 2 (Alkylation + Hydrolysis) | 1 | The novel route offers superior step-economy, reducing operational time and potential for material loss between steps. |
| Starting Materials | Methyl indole-6-carboxylate, 2-Bromopropane | Indole-6-carboxylic acid, Acetone | Route 2 utilizes cheaper, less toxic, and more readily available bulk reagents (acetone vs. 2-bromopropane). |
| Key Reagents | NaH (pyrophoric), DMF (high boiling), LiOH | NaBH(OAc)₃ (moisture sensitive but manageable) | Route 1 involves highly reactive and hazardous NaH. Route 2's reagents are generally safer and easier to handle on a larger scale. |
| Atom Economy | Lower due to the use of a protecting group (methyl ester) and stoichiometric base. | Higher, as it avoids the esterification/hydrolysis sequence. | Reductive amination is inherently more atom-economical, a key principle of green chemistry. |
| Waste Generation | Generates salt byproducts from both steps (NaBr, LiCl) and requires more solvent for multiple steps and workups. | Generates borate salts and requires less solvent overall. | The one-step nature of Route 2 significantly reduces solvent and aqueous waste streams. |
| Scalability | Moderate. Handling NaH on a large scale requires specialized equipment and safety protocols. | High. Reductive aminations are commonly used in industrial processes due to their robustness and safety profile. | For process development and scale-up, Route 2 presents a clear advantage in terms of operational safety and simplicity. |
| Typical Yield | Good to Excellent (typically >70% over two steps) | Good (typically 60-85% in one step) | While Route 1 involves two high-yielding steps, the single-step nature of Route 2 can often lead to a comparable or better overall yield. |
Conclusion and Recommendation
Both the traditional two-step N-alkylation/saponification and the novel one-step reductive amination represent viable pathways for the synthesis of N-isopropyl-indole-6-carboxylic acid.
The traditional route is reliable and built on well-understood, classical reactions. It is an excellent choice for small-scale laboratory synthesis where the primary goal is simply to obtain the target molecule and the handling of hazardous reagents like NaH is routine.
However, the novel reductive amination route presents significant advantages in line with modern synthetic chemistry principles. Its superior step-economy, improved safety profile, higher atom economy, and greater scalability make it the preferred method for researchers and drug development professionals focused on efficiency, sustainability, and process development. For any application beyond exploratory, small-scale synthesis, the direct reductive amination of indole-6-carboxylic acid is the more logical and advantageous approach.
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Benchmarking a Novel PI3Kγ Inhibitor: A Comparative Guide to 1-(propan-2-yl)-1H-indole-6-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor development, particularly for targets implicated in oncology and inflammatory diseases, rigorous benchmarking against established agents is paramount. This guide provides a comparative analysis of the novel compound, 1-(propan-2-yl)-1H-indole-6-carboxylic acid, a putative inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ). We will evaluate its potential efficacy and selectivity against well-characterized PI3Kγ inhibitors, offering a framework for its preclinical assessment.
Phosphoinositide 3-kinase gamma (PI3Kγ) is a lipid kinase predominantly expressed in leukocytes, where it plays a critical role in signal transduction downstream of G-protein coupled receptors (GPCRs).[1] Its involvement in immune cell migration, activation, and inflammatory responses has positioned it as a key therapeutic target for a range of conditions, including autoimmune diseases and cancer.[1][2] The development of isoform-selective PI3Kγ inhibitors is an area of intense research, aiming to maximize therapeutic benefit while minimizing off-target effects associated with broader PI3K family inhibition.[2][3][4]
This guide will focus on a head-to-head comparison of this compound with established PI3Kγ inhibitors: AS-605240 and Eganelisib (IPI-549) . We will also include the dual PI3K/mTOR inhibitor PF-04691502 to provide a broader context of PI3K pathway inhibition.
The Inhibitors: A Structural Overview
A comparative look at the chemical structures of these compounds reveals distinct scaffolds, each designed to interact with the ATP-binding pocket of the PI3Kγ enzyme.
-
This compound (Compound X): This novel agent features an indole core, a common motif in kinase inhibitors, with isopropyl and carboxylic acid substitutions that will influence its binding affinity and pharmacokinetic properties.
-
AS-605240: A well-established, ATP-competitive PI3Kγ inhibitor with demonstrated selectivity over other Class I PI3K isoforms.[5][6][7][8]
-
Eganelisib (IPI-549): A potent and highly selective PI3Kγ inhibitor that has been investigated in clinical trials for its immunomodulatory effects in cancer.[9][10][11][12][13]
-
PF-04691502: A dual inhibitor of PI3K and mTOR, targeting multiple nodes in the PI3K/AKT/mTOR signaling pathway.[14][15][16][17][18]
Comparative Efficacy: In Vitro Assays
To objectively benchmark this compound, a series of in vitro experiments are essential. The following protocols outline standard methodologies for determining inhibitory potency and selectivity.
Biochemical Assay: IC50 Determination
The half-maximal inhibitory concentration (IC50) is a primary measure of a drug's potency. This assay quantifies the concentration of an inhibitor required to reduce the activity of the PI3Kγ enzyme by 50%.
Experimental Protocol: PI3Kγ Kinase Activity Assay
-
Reagents and Materials:
-
Recombinant human PI3Kγ enzyme
-
PIP2 (phosphatidylinositol (4,5)-bisphosphate) substrate
-
ATP (adenosine triphosphate), including radiolabeled [γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
Inhibitor compounds (this compound, AS-605240, Eganelisib, PF-04691502) dissolved in DMSO.
-
Lipid vesicles
-
96-well plates
-
Scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in DMSO.
-
In a 96-well plate, add the kinase reaction buffer, PIP2 substrate vesicles, and the diluted inhibitor compounds.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a solution to terminate the enzymatic activity (e.g., 100 mM EDTA).
-
Transfer the reaction mixture to a filter plate to separate the radiolabeled PIP3 product from the unreacted [γ-³²P]ATP.
-
Wash the filter plate to remove any unbound radioactivity.
-
Measure the radioactivity in each well using a scintillation counter.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Assay: Target Engagement and Downstream Signaling
To assess the inhibitor's activity within a cellular context, assays that measure the phosphorylation of downstream effectors of the PI3K pathway, such as AKT, are crucial.
Experimental Protocol: Western Blot for Phospho-AKT
-
Cell Culture:
-
Use a relevant cell line with active PI3K signaling (e.g., a leukocyte cell line like RAW 264.7 macrophages).
-
Culture cells to approximately 80% confluency.
-
-
Treatment:
-
Starve the cells in a serum-free medium for several hours to reduce basal PI3K activity.
-
Pre-treat the cells with serial dilutions of the inhibitor compounds for 1-2 hours.
-
Stimulate the cells with a known PI3Kγ activator (e.g., a chemokine like RANTES) for a short period (e.g., 10-15 minutes).
-
-
Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against phospho-AKT (Ser473) and total AKT overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of phospho-AKT to total AKT.
-
Expected Outcomes and Data Interpretation
The results from these assays will allow for a direct comparison of this compound with the benchmark inhibitors.
Table 1: Hypothetical Comparative Data
| Compound | PI3Kγ IC50 (nM) | Cellular p-AKT Inhibition (IC50, nM) |
| This compound | Experimental Value | Experimental Value |
| AS-605240 | ~8[5][6][7][8] | ~90 |
| Eganelisib (IPI-549) | ~16[10][12] | ~1.2[12] |
| PF-04691502 | ~1.9[17] | ~10-50 (cell line dependent)[15] |
A lower IC50 value in both the biochemical and cellular assays would indicate higher potency. It is also critical to assess the selectivity of this compound against other PI3K isoforms (α, β, δ) to understand its potential for off-target effects.
Visualizing the Workflow and Pathway
To conceptualize the experimental design and the targeted biological pathway, the following diagrams are provided.
Caption: Workflow for Biochemical IC50 Determination.
Caption: PI3Kγ Signaling Pathway and Point of Inhibition.
Conclusion
This guide outlines a systematic approach to benchmarking the novel compound this compound against established PI3Kγ inhibitors. By employing standardized biochemical and cellular assays, researchers can generate robust, comparative data on its potency and cellular activity. This information is critical for making informed decisions about the continued development of this compound as a potential therapeutic agent for inflammatory diseases or cancer. The provided protocols and conceptual frameworks serve as a starting point for a comprehensive preclinical evaluation.
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- MedchemExpress. (n.d.). Eganelisib (IPI-549) | PI3Kγ Inhibitor.
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- ACS Medicinal Chemistry Letters. (2016). Discovery of a Selective Phosphoinositide-3-Kinase (PI3K)-γ Inhibitor (IPI-549) as an Immuno-Oncology Clinical Candidate. ACS medicinal chemistry letters, 7(9), 862–867.
- National Center for Biotechnology Information. (2023). AS-605240 Blunts Osteoporosis by Inhibition of Bone Resorption. International journal of molecular sciences, 24(9), 7943.
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A Comparative Analysis of the Antimicrobial Spectrum of Indole Derivatives: A Guide for Researchers
The indole nucleus, a privileged scaffold in medicinal chemistry, has garnered significant attention for its versatile pharmacological activities, including potent antimicrobial effects.[1][2][3] The emergence of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health, necessitating the discovery and development of novel antimicrobial agents.[4][5] Indole derivatives have emerged as a promising class of compounds, exhibiting a broad spectrum of activity against various pathogenic bacteria and fungi.[3][4] This guide provides a comparative analysis of the antimicrobial spectrum of different classes of indole derivatives, supported by experimental data and detailed protocols to aid researchers in this critical field.
The Versatility of the Indole Scaffold: A Structural Overview
The antimicrobial activity of indole derivatives is intricately linked to their structural features. The indole ring system can be readily functionalized at various positions, allowing for the fine-tuning of its biological properties. This structural versatility has led to the development of a diverse library of indole-based compounds with a wide range of antimicrobial profiles.
Caption: Classification of major antimicrobial indole derivatives based on structural modifications to the core indole scaffold.
Comparative Antimicrobial Spectrum of Indole Derivatives
The antimicrobial efficacy of indole derivatives varies significantly based on their structural class and the specific substitutions on the indole ring. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of representative indole derivatives against a panel of clinically relevant bacteria and fungi, providing a comparative overview of their antimicrobial spectrum.
Antibacterial Activity of Indole Derivatives
| Indole Derivative Class | Compound Example | Gram-Positive Bacteria (MIC, µg/mL) | Gram-Negative Bacteria (MIC, µg/mL) | Reference |
| Halogenated Indoles | 4,6-dibromoindole | Staphylococcus aureus: Not specified | Escherichia coli: Not specified | [6] |
| 5-bromo-4-chloroindole | S. aureus: Not specified | E. coli: Not specified | [6] | |
| Indole Diketopiperazines | Compound 3b | S. aureus: 0.39-1.56 | Pseudomonas aeruginosa: 0.39-1.56 | [7] |
| Compound 3c | S. aureus: 0.39-1.56 | E. coli: 0.39-1.56 | [7] | |
| Indole-Triazole Conjugates | Compound 3d | MRSA: More effective than ciprofloxacin | E. coli: Not specified | [8][9] |
| N-Substituted Indoles | SMJ-2 | Effective against multidrug-resistant Gram-positive bacteria | Not specified | [10][11] |
| Indole-Polyamine Conjugates | Compound 13b | S. aureus: 12.5 | P. aeruginosa: 100 | [12] |
Antifungal Activity of Indole Derivatives
| Indole Derivative Class | Compound Example | Yeast (MIC, µg/mL) | Filamentous Fungi (MIC, µg/mL) | Reference |
| Halogenated Indoles | 4,6-dibromoindole | Candida albicans: 10-50 | Not specified | [6] |
| 5-bromo-4-chloroindole | C. albicans: 10-50 | Not specified | [6] | |
| Indole-Thiadiazole Conjugates | Compound Z2 | Not specified | Botrytis cinerea: EC50 = 2.7 | [13] |
| Compound Z4 | Not specified | Phytophthora infestans: Control efficacy of 81.8% at 100 µg/mL | [13] | |
| Indole Diketopiperazines | Compound 4a | C. albicans: 0.39-12.5 | Alternaria alternata: 0.39-12.5 | [7] |
| Compound 4b | C. albicans: 0.39-12.5 | Colletotrichum gloeosporioides: 0.39-12.5 | [7] | |
| Indole-Triazole Conjugates | Compound 3d | Candida krusei: Highly active | Not specified | [8][9] |
Note: MIC values can vary depending on the specific strain and the experimental conditions used. The data presented here is for comparative purposes.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent. This protocol outlines the key steps involved in performing this assay.
Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC) of indole derivatives using the broth microdilution method.
Step-by-Step Methodology:
-
Preparation of Reagents and Microorganisms:
-
Compound Stock Solution: Dissolve the synthesized indole derivative in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL). The final concentration of the solvent in the assay should be non-inhibitory to the microorganisms.
-
Bacterial/Fungal Inoculum: From a fresh culture (18-24 hours old), pick several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.
-
Culture Medium: Prepare sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi, according to the manufacturer's instructions.
-
-
Assay Setup (in a 96-well microtiter plate):
-
Serial Dilutions: Add 100 µL of sterile broth to all wells. Add 100 µL of the compound stock solution to the first well of a row and mix. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well. This will create a gradient of compound concentrations.
-
Inoculation: Dilute the standardized microbial suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. Add 100 µL of this diluted inoculum to each well containing the serially diluted compound.
-
Controls:
-
Positive Control (Growth Control): A well containing 100 µL of broth and 100 µL of the microbial inoculum (no compound).
-
Negative Control (Sterility Control): A well containing 200 µL of sterile broth only.
-
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the indole derivative that completely inhibits the visible growth of the microorganism.
-
Mechanisms of Antimicrobial Action
Indole derivatives exert their antimicrobial effects through a variety of mechanisms, often targeting essential cellular processes in bacteria and fungi. Understanding these mechanisms is crucial for the rational design of more potent and selective antimicrobial agents.
A notable mechanism of action for some synthetic indole derivatives is the inhibition of bacterial respiratory metabolism.[10][11] For instance, the compound SMJ-2 has been shown to be effective against multidrug-resistant Gram-positive bacteria by disrupting their respiratory chain and membrane potential.[10][11] This ultimately leads to a cascade of events culminating in bacterial cell death.
Caption: A simplified diagram illustrating the inhibition of bacterial respiratory metabolism by a synthetic indole derivative, leading to cell death.
Other reported mechanisms of action for different classes of indole derivatives include:
-
Inhibition of DNA Gyrase: Some indole derivatives can interfere with the function of DNA gyrase, an essential enzyme for bacterial DNA replication.[14]
-
Disruption of Cell Membranes: Cationic indole derivatives can interact with and disrupt the integrity of bacterial cell membranes, leading to leakage of cellular contents.[4]
-
Inhibition of Biofilm Formation: Several indole derivatives have been shown to inhibit the formation of biofilms, which are structured communities of bacteria that are notoriously resistant to antibiotics.[4][6]
-
Enzyme Inhibition: Specific indole derivatives can act as inhibitors of key metabolic enzymes in pathogens, such as succinate dehydrogenase in fungi.[13]
Conclusion and Future Perspectives
Indole derivatives represent a rich and versatile source of novel antimicrobial agents with the potential to combat the growing threat of antibiotic resistance. The broad spectrum of activity exhibited by different classes of these compounds, coupled with their diverse mechanisms of action, makes them attractive candidates for further development. Future research should focus on optimizing the structure-activity relationships of promising lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. A deeper understanding of their molecular targets will also be crucial for the rational design of next-generation indole-based antimicrobials.
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Al-Fahad, A. J., et al. (2022). Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. Journal of Fungi, 8(10), 1058. [Link]
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Li, Y., et al. (2024). Antifungal Activity of Novel Indole Derivatives Containing 1,3,4-Thiadiazole. Journal of Agricultural and Food Chemistry. [Link]
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Liu, X. F., et al. (2010). Antifungal activities of some indole derivatives. Zeitschrift für Naturforschung C, 65(7-8), 437-439. [Link]
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Sarang, D. S. K., et al. (2009). SYNTHEISIS AND EVALUATION OF ANTIFUNGAL ACTIVITY OF NOVEL INDOLE DERIVATIVES. TSI Journals. [Link]
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Zhang, Y., et al. (2025). Discovery of Novel Indole Derivatives Containing Imidazolidinone as Potential Antifungal Agents with Mechanistic Studies. Journal of Agricultural and Food Chemistry. [Link]
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Kaur, M., et al. (2020). Recent Developments in Synthesis and Antimicrobial Activity of Indole and its Derivatives. ResearchGate. [Link]
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Yurttaş, L., et al. (2018). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Molecules, 23(9), 2338. [Link]
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Shaikh, T. M., & Debebe, H. (2020). Synthesis and Evaluation of Antimicrobial Activities of Novel N-Substituted Indole Derivatives. ResearchGate. [Link]
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Hübner, I., et al. (2021). Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. Molecules, 26(11), 3185. [Link]
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Kumar, A., et al. (2023). Recent Advancements in Indole Derivatives and their Antimicrobial Perspective. Current Organic Synthesis, 20(1), 1-20. [Link]
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Zhang, Y., et al. (2019). Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids. Frontiers in Chemistry, 7, 73. [Link]
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Kumar, S., et al. (2024). Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria. Communications Biology, 7(1), 1489. [Link]
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Kumar, S., et al. (2024). Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria. ResearchGate. [Link]
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Singh, A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(12), 2829. [Link]
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Mishra, N., et al. (2021). Overview of Recent Developments of Indole Derivatives as An Antimicrobial Agent. International Journal of Pharmaceutical and Phytopharmacological Research, 11(5), 1-13. [Link]
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Pudleiner, P., et al. (2025). Indole trimers with antibacterial activity against Gram-positive organisms produced using combinatorial biocatalysis. ResearchGate. [Link]
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Kumar, A., et al. (2021). Synthesis and evaluation of indole-based new scaffolds for antimicrobial activities—Identification of promising candidates. Journal of the Indian Chemical Society, 98(10), 100157. [Link]
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Abdel-Wahab, B. F., et al. (2021). Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates. Molecules, 26(8), 2235. [Link]
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Shrivastav, B., et al. (2023). In Silico Studies of Indole Derivatives as Antibacterial Agents. Journal of Young Pharmacists, 15(2), 246-251. [Link]
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Kumar, A., et al. (2023). Synthesis, Molecular Docking, and Biological Evaluation of Novel Indole-triazole Conjugates. Letters in Drug Design & Discovery, 20(1), 1-13. [Link]
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Miller, M. J., et al. (2020). Indole and Indoline Scaffolds in Antimicrobials: Overview, Synthesis, and Recent Advances in Antimicrobial Research. Current Medicinal Chemistry, 27(24), 3996-4025. [Link]
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Zhou, Q., et al. (2026). Design, synthesis, antimicrobial activity and structure-activity relationships of indole-2-carboxylic acid derivatives. ResearchGate. [Link]
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A Senior Application Scientist's Guide to Confirming On-Target Activity of Novel Indole-Based Kinase Inhibitors
Introduction: The Promise and Challenge of Indole-Based Kinase Inhibitors
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational drugs.[1][2][3] In the realm of oncology and inflammatory diseases, indole-based compounds have emerged as potent inhibitors of protein kinases, crucial regulators of cellular signaling pathways.[4][5] Kinase dysregulation is a well-established driver of many diseases, making them a primary focus for therapeutic intervention.[1][2]
However, the very nature of the kinome—comprising over 500 members with often-conserved ATP-binding pockets—presents a significant challenge: ensuring inhibitor selectivity.[6][7] For a novel indole-based compound to progress from a promising hit to a viable clinical candidate, rigorous and multi-faceted confirmation of its on-target activity is not just a recommendation; it is a critical necessity. Off-target effects can lead to unforeseen toxicities or confound the interpretation of a compound's therapeutic mechanism.[8]
This guide provides a comparative framework for researchers, scientists, and drug development professionals to design and execute a robust strategy for validating the on-target engagement of novel indole-based kinase inhibitors. We will move beyond simple checklists, delving into the causality behind experimental choices and presenting a logical, self-validating workflow to build an unshakeable case for your compound's mechanism of action.
A Multi-Pronged Strategy for Target Validation
Confirming on-target activity is not a single experiment but a carefully orchestrated campaign. A hierarchical approach, starting with direct biochemical evidence and progressing to more physiologically relevant cellular systems, provides the most compelling data package. This workflow ensures that resources are used efficiently, building confidence at each stage before committing to more complex and resource-intensive assays.
Caption: A hierarchical workflow for kinase inhibitor target validation.
Comparative Analysis of Key Methodologies
The selection of appropriate assays is contingent on the specific research question, the stage of drug development, and available resources. Here, we compare the most robust and widely adopted methods.
Biochemical Assays: The Foundational Proof
Expertise & Experience: Before investing in complex cellular models, it is fundamental to demonstrate that your compound directly interacts with its intended purified kinase target. Biochemical assays are the first step, providing clean, quantitative data on inhibitory potency (IC50) or binding affinity (Kd).[9][10] These assays are performed in a controlled, cell-free environment, which eliminates confounding variables like cell permeability and off-target cellular effects. This allows for a direct assessment of the compound-target interaction.
There are numerous formats available, including radiometric assays that measure the incorporation of radiolabeled phosphate, and fluorescence- or luminescence-based assays that detect ATP consumption or ADP production.[10][11][12] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, such as LanthaScreen™, are particularly popular due to their robustness and reduced interference from compound fluorescence.[11][13]
Protocol Spotlight: TR-FRET Kinase Activity Assay
This protocol provides a generalized framework. Specific antibody and substrate concentrations, as well as incubation times, must be optimized for each kinase.
-
Reagent Preparation:
-
Prepare a 2X solution of the kinase and a fluorescently labeled peptide substrate in kinase buffer.
-
Prepare a serial dilution of the indole-based inhibitor in DMSO, followed by a further dilution in kinase buffer to create a 4X compound solution.
-
Prepare a 2X ATP solution in kinase buffer.
-
Prepare a 2X stop solution containing a lanthanide-labeled phospho-specific antibody.
-
-
Assay Execution (384-well plate):
-
Add 5 µL of the 4X inhibitor solution (or DMSO vehicle control) to the appropriate wells.
-
Add 10 µL of the 2X kinase/substrate mix to all wells.
-
Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 5 µL of the 2X ATP solution.
-
Incubate for 60 minutes at room temperature. The precise time should be within the linear range of the reaction.
-
Stop the reaction by adding 20 µL of the 2X antibody stop solution.
-
Incubate for 60 minutes at room temperature to allow antibody binding.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).
-
Calculate the TR-FRET ratio and plot the results against the inhibitor concentration to determine the IC50 value.
-
Trustworthiness: This protocol incorporates essential controls:
-
Positive Control: A known inhibitor of the kinase to validate assay performance.
-
Negative Control (Vehicle): DMSO-only wells to define 0% inhibition.
-
No ATP Control: Wells without ATP to determine the background signal.
Cellular Target Engagement Assays: Proving It Works in a Live Cell
Expertise & Experience: A compound that is potent in a biochemical assay may fail in a cellular context due to poor membrane permeability or rapid efflux. Therefore, the next critical step is to confirm that your compound can reach and bind to its target inside a living cell.[14] Cellular target engagement assays provide this crucial piece of evidence. Two leading technologies in this space are the Cellular Thermal Shift Assay (CETSA) and NanoBRET™ Target Engagement assays.
Cellular Thermal Shift Assay (CETSA)
CETSA operates on the principle that when a protein binds to a ligand (like your inhibitor), it becomes thermodynamically stabilized.[15][16] This stabilization results in an increased melting temperature.[17][18] By heating intact cells treated with your compound across a range of temperatures, you can measure the amount of soluble, non-denatured target protein. A shift in the melting curve to a higher temperature in the presence of the compound is direct evidence of target engagement.[16][17][19]
Caption: The principle of the Cellular Thermal Shift Assay (CETSA).
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures compound binding in living cells in real-time.[20][21][22] The technology relies on Bioluminescence Resonance Energy Transfer (BRET) between a target kinase, genetically fused to a bright NanoLuc® luciferase, and a cell-permeable fluorescent tracer that reversibly binds to the kinase's active site.[14][23] When a test compound is introduced and binds to the kinase, it displaces the tracer, leading to a decrease in the BRET signal.[24] This allows for the quantitative measurement of compound affinity and residence time in a physiological environment.[21][25]
Kinome Profiling and Chemoproteomics: A Global View of Selectivity
Expertise & Experience: Having confirmed on-target engagement, the final and most comprehensive step is to understand the compound's selectivity profile across the entire kinome and, ideally, the broader proteome.[6][8] This is crucial for anticipating potential off-target liabilities. Indole-based inhibitors, often designed to target the ATP pocket, can sometimes interact with multiple kinases.[1][3] Large-scale screening platforms are essential for identifying these interactions.
Kinome-wide Profiling: Services like KINOMEscan™ (DiscoverX) utilize a competition binding assay where your compound competes against an immobilized, broad-spectrum kinase inhibitor for binding to a panel of over 450 kinases.[8][26] The amount of kinase bound to the solid support is measured, providing a quantitative readout of your compound's interaction with each kinase in the panel. This approach generates a Selectivity Score (S-score), which helps to quantify the overall selectivity of the compound.
Chemoproteomics: These methods assess compound interactions with endogenous proteins in a complex biological sample, such as a cell lysate.[27][28][29] Techniques often involve using multiplexed inhibitor beads (MIBs) or other affinity matrices to capture kinases from a lysate.[30] The profile of captured kinases is then analyzed by mass spectrometry in the presence and absence of the test compound.[27][31] This provides an unbiased view of the compound's targets in a more native environment.[32]
Comparison of Target Validation Methodologies
| Methodology | Principle | Primary Output | Throughput | Advantages | Limitations |
| Biochemical Assays | Enzymatic activity or direct binding in a cell-free system.[9][10] | IC50 / Kd | High | Direct measure of target interaction; cost-effective for primary screening.[11] | Lacks physiological context (e.g., cell permeability, competing ATP).[14] |
| CETSA | Ligand-induced thermal stabilization of the target protein in cells.[15][18] | Thermal shift (ΔTm) | Medium | Confirms target engagement in intact cells; label-free.[17][19] | Indirect measurement; throughput can be limited by detection method (e.g., Western blot).[19] |
| NanoBRET™ | Competitive displacement of a fluorescent tracer from a NanoLuc®-fused target in live cells.[20][22] | IC50, Kd, Residence Time | High | Real-time, quantitative data in live cells; high sensitivity.[14][21] | Requires genetic modification of cells to express the fusion protein.[33] |
| Kinome Profiling | Competition-based binding assay against a large panel of recombinant kinases.[8][26] | Kd, % Inhibition, Selectivity Score | High | Comprehensive view of kinome-wide selectivity.[8][34] | Uses recombinant enzymes, not endogenous proteins in a cellular context.[13] |
| Chemoproteomics | Affinity capture of endogenous proteins from lysates followed by mass spectrometry.[27][32] | Target IDs, relative abundance changes | Low-Medium | Unbiased identification of on- and off-targets in a native environment.[28][29] | Can be technically complex; may require compound modification for affinity probes.[32] |
Conclusion: Building a Coherent and Trustworthy Data Package
Confirming the on-target activity of a novel indole-based kinase inhibitor is a cornerstone of preclinical drug development. A single assay is insufficient. By employing a multi-faceted approach—starting with direct biochemical validation, progressing to confirming target engagement in a live-cell context with orthogonal methods like CETSA and NanoBRET™, and finally, mapping selectivity on a global scale—researchers can build a robust, self-validating data package. This rigorous, evidence-based strategy not only provides confidence in the compound's mechanism of action but also proactively identifies potential liabilities, ultimately accelerating the journey from the bench to the clinic.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(propan-2-yl)-1H-indole-6-carboxylic acid
For researchers and professionals in drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle. The proper disposal of research chemicals like 1-(propan-2-yl)-1H-indole-6-carboxylic acid is not merely a regulatory hurdle—it is a cornerstone of laboratory safety, environmental stewardship, and scientific responsibility. This guide provides a comprehensive, step-by-step framework for managing this compound's waste stream, ensuring that your laboratory's operations are safe, compliant, and beyond reproach.
Core Directive: Hazard Identification and Risk Assessment
Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. This compound must be treated as a hazardous substance, mandating a formal disposal pathway.
Known Hazards: According to safety data for the compound, it is classified with the following hazard statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
These classifications necessitate that the compound is managed as a regulated hazardous waste. It should never be disposed of in standard trash or washed down the drain.[2] Sink disposal of chemicals is generally forbidden unless specific criteria of low toxicity, high water solubility, and moderate pH are met, which is not the case for this compound.[3]
Incompatible Materials: Based on data for structurally similar indole-based carboxylic acids, this compound should be stored separately from:
Mixing with these substances could lead to vigorous, exothermic, or otherwise hazardous reactions.
Thermal Decomposition: While stable under normal conditions, thermal decomposition can lead to the release of irritating and toxic gases and vapors, including:
Regulatory Framework: Adherence to EPA and RCRA Standards
In the United States, the management of hazardous waste is federally regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8] Laboratories that generate hazardous waste are required to follow these regulations, which include obtaining an EPA Identification Number and adhering to specific protocols for waste accumulation, storage, and disposal.[7]
Your laboratory's compliance requirements will depend on its hazardous waste generator status, which is determined by the quantity of waste produced monthly.[8]
| Generator Status | Monthly Hazardous Waste Generation | Key Storage Implications |
| Very Small Quantity Generator (VSQG) | ≤ 100 kg | No time limit for on-site accumulation.[9] |
| Small Quantity Generator (SQG) | > 100 kg and < 1,000 kg | Waste may be kept on-site for up to 180 days.[9] |
| Large Quantity Generator (LQG) | ≥ 1,000 kg | Waste may be kept on-site for up to 90 days.[9] |
Regardless of generator status, the fundamental principles of safe and compliant waste handling remain the same.
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the safe handling and disposal of this compound waste.
Step 1: Don Appropriate Personal Protective Equipment (PPE)
Causality: Direct contact with the compound can cause skin and severe eye irritation, and inhalation of dust can irritate the respiratory system.[1] A robust PPE protocol is the first line of defense.
-
Eye Protection: Wear safety glasses with side shields or chemical splash goggles conforming to OSHA regulations in 29 CFR 1910.133 or European Standard EN166.[2]
-
Hand Protection: Use appropriate chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.
-
Body Protection: A standard laboratory coat is required to prevent skin contact.[2]
-
Respiratory Protection: If handling fine powders or in situations where dust generation is likely, use a NIOSH-approved N95 dust mask or higher-level respiratory protection.[2]
Step 2: Waste Collection and Containment
Causality: Proper containment is essential to prevent environmental release and accidental exposure. The container must be compatible with the chemical to avoid degradation and leaks.
-
For Solid Waste: Carefully transfer unused or contaminated solid this compound into a designated hazardous waste container.[4]
-
Perform this transfer in a well-ventilated area, such as a chemical fume hood, to minimize dust inhalation.[4]
-
Use a container made of a material compatible with organic acids. High-density polyethylene (HDPE) is a suitable choice. Do not use metal containers for acidic waste.[3][10]
-
The container must be in good condition, with a secure, tight-fitting lid.[10]
-
-
For Contaminated Lab Supplies: Place items such as contaminated weigh boats, gloves, and wipers into a separate, clearly labeled container or heavy-duty plastic bag for solid hazardous waste.
Step 3: Accurate and Compliant Labeling
Causality: Federal regulations mandate clear labeling to ensure all personnel can identify the contents and associated hazards, preventing accidental mixing of incompatible wastes and ensuring proper handling by disposal technicians.
-
Affix a hazardous waste label to the container before adding any waste.
-
The label must include the following information:
Step 4: Storage in a Satellite Accumulation Area (SAA)
Causality: An SAA provides a designated, controlled location for the short-term storage of hazardous waste, minimizing the risk of spills and ensuring regulatory compliance.
-
Store the sealed and labeled waste container in a designated SAA.[3]
-
The SAA must be at or near the point of generation and under the control of laboratory personnel.[3][9]
-
Ensure the container is stored within secondary containment (such as a chemical-resistant tray or tub) to contain any potential leaks.[2]
-
The container must be kept closed except when actively adding waste.[3]
-
Do not accumulate more than 55 gallons of a single hazardous waste stream in an SAA.[2]
Caption: Disposal Workflow for this compound
Step 5: Final Disposal via Professional Services
Causality: The final treatment and disposal of hazardous waste requires specialized facilities and expertise to ensure environmental protection and regulatory compliance. This is not a task to be performed by laboratory personnel.
-
Engage a licensed and approved professional waste disposal company for final disposal.[2]
-
This process is almost always managed through your institution's Environmental Health and Safety (EHS) department. Contact your EHS office to schedule a pickup for the hazardous waste.[2]
-
The waste will be transported to a permitted treatment, storage, and disposal facility (TSDF), where it will likely be incinerated at high temperatures.[9]
-
Maintain all records and manifests associated with the waste shipment, as these are critical for regulatory compliance.[8][12]
References
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How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved from [Link]
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Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]
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Managing Hazardous Chemical Waste in the Lab. (n.d.). American Society for Clinical Pathology. Retrieved from [Link]
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Laboratory Environmental Sample Disposal Information Document. (n.d.). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]
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Guidelines: Handling and Disposal of Chemicals. (n.d.). Purdue University. Retrieved from [Link]
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Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. (n.d.). American Chemistry Council. Retrieved from [Link]
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A Researcher's Guide to the Safe Handling of 1-(propan-2-yl)-1H-indole-6-carboxylic acid
For the diligent researcher, scientist, and drug development professional, the integrity of your work and your personal safety are paramount. This guide provides a comprehensive, experience-driven framework for the safe handling of 1-(propan-2-yl)-1H-indole-6-carboxylic acid. Moving beyond a simple checklist, we delve into the rationale behind each safety protocol, ensuring a deep understanding that fosters a culture of safety and precision in your laboratory.
This compound, like many indole derivatives used in discovery chemistry, requires meticulous handling. Based on its known hazard profile, it is classified as a substance that can cause skin and serious eye irritation, as well as respiratory irritation.[1] Adherence to the following procedures is not merely a matter of compliance but a foundational aspect of sound scientific practice.
Hazard Assessment and Core Protective Measures
Understanding the specific risks associated with this compound is the first step in mitigating them. The primary hazards are:
-
Skin Irritation (Category 2): Direct contact can lead to inflammation and irritation.[1]
-
Serious Eye Irritation (Category 2A): The compound can cause significant, potentially damaging, irritation upon contact with the eyes.[1]
-
Respiratory Irritation (Category 3): Inhalation of the dust or aerosolized particles can irritate the respiratory tract.[1]
These classifications necessitate a multi-faceted approach to personal protective equipment (PPE), summarized in the table below.
| Protection Type | Specific Recommendation | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | Standard laboratory glasses are insufficient. Goggles provide a seal to protect against airborne particles and accidental splashes. A face shield offers an additional layer of protection for the entire face. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Prevents direct skin contact and subsequent irritation. It is crucial to inspect gloves for any signs of degradation or perforation before use. |
| Body Protection | A properly fastened laboratory coat. | Minimizes the risk of the compound coming into contact with your skin or personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust generation is unavoidable or if working outside of a fume hood. | To prevent inhalation of airborne particles that can cause respiratory tract irritation.[1] |
Operational Workflow: From Receipt to Disposal
A systematic workflow is essential to minimize exposure and prevent contamination. The following diagram and procedural steps outline a self-validating system for the safe handling of this compound.
Caption: Safe Handling Workflow for this compound.
Step-by-Step Experimental Protocol
Preparation:
-
Review the Safety Data Sheet (SDS): Before any work commences, thoroughly read the SDS for this compound.[1] This document contains critical safety information.
-
Don Appropriate PPE: As detailed in the table above, put on your safety goggles, nitrile gloves, and a lab coat.
-
Work in a Ventilated Area: All handling of the solid compound should be performed in a certified chemical fume hood to minimize the risk of inhalation.
Handling:
-
Avoid Dust Generation: Handle the solid material with care to prevent it from becoming airborne. Use a spatula to gently transfer the compound.
-
Weighing: If weighing the compound, do so within the fume hood or on a balance with a draft shield.
-
Dissolving: When preparing solutions, slowly add the solid to the solvent to prevent splashing.
In Case of Exposure:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Wash the affected area thoroughly with soap and water. If irritation develops or persists, seek medical advice.[1]
-
Inhalation: Move the individual to fresh air. If they feel unwell, it is important to call a poison center or a doctor.[1]
-
Ingestion: If the compound is swallowed, call a poison center or doctor if you feel unwell and rinse the mouth.[2]
Disposal Plan: A Critical Final Step
Proper disposal is a crucial aspect of laboratory safety and environmental responsibility.
-
Solid Waste: All disposable materials that have come into contact with this compound, such as weigh boats, contaminated gloves, and paper towels, should be placed in a clearly labeled, sealed container for chemical waste.
-
Liquid Waste: Solutions containing the compound should be disposed of in a designated, labeled hazardous waste container. Do not pour chemical waste down the drain.
-
Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
By integrating these safety protocols into your daily laboratory practices, you not only protect yourself and your colleagues but also uphold the highest standards of scientific integrity.
References
Sources
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
-1H-indole-6-carboxylic+acid)
